Reactive yellow 17
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMMPDNWRQSCT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20K2N4O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20317-19-5 | |
| Record name | Reactive Yellow 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Reactive yellow 17 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the monoazo dye, Reactive Yellow 17. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Chemical Identity and Structure
This compound, a synthetic dye belonging to the single azo class, is chemically identified as dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate.[1] It is also commonly referred to as C.I. This compound.[1][2] The compound is registered under the CAS number 20317-19-5.[1][2][3][4][5]
The molecular structure of this compound is characterized by a central azo group (-N=N-) linking a substituted pyrazolone ring and a dimethoxybenzene derivative. The presence of sulfonic acid groups and a sulfatoethylsulfone moiety imparts high water solubility, a key characteristic for its application as a reactive dye.[3][4]
Physicochemical and Spectral Properties
This compound typically presents as a yellow powder.[2][3][5][6] It is highly soluble in water, with a reported solubility greater than 100 g/L at 25°C.[2][5][6] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C20H20K2N4O12S3 | [1][2][4][5][7] |
| Molecular Weight | 682.8 g/mol | [1][4] |
| Monoisotopic Mass | 681.9513986 Da | [1] |
| Solubility in Water (25°C) | > 100 g/L | [2][5][6] |
| λmax | 402 nm, 408 nm, 430 nm | [4][8] |
| Topological Polar Surface Area | 259 Ų | [1] |
| Complexity | 1230 | [1] |
Synthesis of this compound
The manufacturing process for this compound involves a two-step synthesis: diazotization followed by an azo coupling reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of the Amine Precursor
-
An aqueous solution of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is prepared.
-
The solution is acidified, typically with hydrochloric acid, and cooled to a temperature between 0-5°C.
-
A solution of sodium nitrite is added dropwise to the cooled amine solution while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
Step 2: Azo Coupling Reaction
-
A separate solution of the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, is prepared.
-
The freshly prepared diazonium salt solution from Step 1 is slowly added to the coupling component solution.
-
The reaction is typically carried out under controlled pH and temperature conditions to facilitate the electrophilic substitution reaction, forming the azo bond and yielding this compound.[2][5]
References
- 1. This compound | C20H20K2N4O12S3 | CID 30104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 20317-19-5 | Benchchem [benchchem.com]
- 5. Reactive Yellow 17 | 20317-19-5 [chemicalbook.com]
- 6. This compound TDS|this compound from Chinese supplier and producer - REACTIVE YELLOW DYES - Enoch dye [enochdye.com]
- 7. labshake.com [labshake.com]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to C.I. 18852 (Reactive Yellow 17)
CAS Number: 20317-19-5
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental applications of C.I. 18852, commercially known as Reactive Yellow 17. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.
Chemical and Physical Properties
This compound is a monoazo reactive dye widely utilized in the textile industry for coloring cellulose fibers such as cotton, viscose, and silk.[1][2] Its vibrant reddish-yellow hue and high solubility in water make it a popular choice for dyeing and printing applications.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CAS Number | 20317-19-5 | [1] |
| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][2] |
| Molecular Weight | 682.79 g/mol | [1] |
| Appearance | Yellow Powder | [2] |
| Solubility | > 100 g/L in water at 25°C | [2] |
| λmax | 408 nm | [3] |
| Chemical Class | Monoazo | [1] |
Synthesis
The synthesis of this compound involves a two-stage process: diazotization followed by a coupling reaction.[1][2]
Stage 1: Diazotization 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature to form a diazonium salt.
Stage 2: Coupling The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1][2] The reaction is typically carried out under controlled pH and temperature to ensure the formation of the final dye molecule.
Below is a generalized workflow for the synthesis of this compound.
Experimental Protocols: Degradation Studies
Due to its widespread use in the textile industry, the removal and degradation of this compound from wastewater have been the subject of extensive research. Advanced Oxidation Processes (AOPs) have shown significant efficacy in this regard.
Heterogeneous photocatalysis using titanium dioxide (TiO₂) is a prominent method for the degradation of this compound. The process relies on the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the TiO₂ catalyst.
Experimental Setup: A typical experimental setup involves a photoreactor containing an aqueous solution of this compound and a TiO₂ photocatalyst.[4] The solution is irradiated with a UV light source, and samples are collected at regular intervals to monitor the degradation of the dye.[4]
Key Parameters and their Effects:
-
pH: The degradation rate is influenced by the pH of the solution, with optimal degradation often observed around neutral pH.[4][5]
-
Initial Dye Concentration: The rate of degradation generally decreases with an increase in the initial concentration of the dye.[6]
-
Catalyst Loading: The degradation rate increases with catalyst loading up to an optimal concentration, beyond which the rate may decrease due to light scattering and particle agglomeration.
-
Addition of Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) can enhance the degradation rate by generating additional reactive oxygen species.[5]
Analytical Methods: The degradation of this compound is typically monitored by UV-Vis spectrophotometry, measuring the absorbance at its maximum wavelength (λmax = 408 nm).[3][4] The mineralization of the dye can be assessed by measuring the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[7]
The following diagram illustrates the general workflow for a photocatalytic degradation experiment.
Ozonation is another effective AOP for the decolorization and degradation of this compound. This process involves bubbling ozone gas through the dye solution, leading to the oxidation of the dye molecules.
Experimental Setup: A semi-batch bubble column reactor is commonly used for ozonation studies.[3] A solution of this compound is placed in the reactor, and a stream of ozone-containing gas is bubbled through it.[3]
Key Parameters and their Effects:
-
pH: The degradation is significantly more effective under basic conditions (e.g., pH 12), where the decomposition of ozone to form highly reactive hydroxyl radicals is enhanced.[3]
-
Initial Dye Concentration: Higher initial dye concentrations generally lead to a decrease in the degradation rate.[8]
-
Ozone Dose and Flow Rate: The rate of degradation increases with an increased ozone dose and flow rate up to a certain point.[8]
Analytical Methods: Similar to photocatalysis, the progress of ozonation is monitored by UV-Vis spectrophotometry for decolorization and COD measurements for mineralization.[3]
The workflow for an ozonation experiment is depicted below.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Reactive Yellow 17 | 20317-19-5 [chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. KINETICS OF PHOTOCATALYTIC DEGRADATION OF this compound DYE IN AQUEOUS SOLUTION USING UV IRRADIATION | Semantic Scholar [semanticscholar.org]
- 7. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Manufacturing of Reactive Yellow 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 17, identified by the Colour Index (C.I.) number 18852 and CAS number 20317-19-5, is a monoazo reactive dye. This technical guide provides a comprehensive overview of its synthesis and manufacturing process. The synthesis is a two-stage process involving the diazotization of an aromatic amine followed by a coupling reaction with a pyrazolone derivative. This document details the chemical reactions, intermediates, and general procedural outlines, and serves as a foundational resource for professionals in the field.
Introduction
This compound is a water-soluble anionic dye known for its application in dyeing cellulosic fibers such as cotton and viscose. Its chemical structure, characterized by a single azo linkage (-N=N-), is responsible for its yellow color. The reactive group in its structure allows it to form a covalent bond with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. The molecular formula of this compound is C₂₀H₂₀K₂N₄O₁₂S₃.[1]
Synthesis Pathway
The manufacturing of this compound is a well-established two-step process:
-
Diazotization: The process begins with the diazotization of the primary aromatic amine, 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate.
-
Coupling Reaction: The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final dye molecule.[1]
A schematic of this synthesis pathway is presented below.
Caption: Synthesis Pathway of this compound.
Experimental Protocols
While specific proprietary industrial methodologies may vary, the following sections outline the general experimental procedures for the key stages of this compound synthesis based on established principles of azo dye chemistry.
Stage 1: Diazotization of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate
The diazotization reaction involves the conversion of the primary amino group of the aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
General Protocol:
-
A suspension of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is prepared in water and cooled to 0-5°C in an ice bath.
-
A strong acid, such as hydrochloric acid, is added to the suspension to form the amine salt.
-
A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the cooled amine salt suspension while maintaining the temperature between 0-5°C.
-
The reaction mixture is stirred for a period to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine and the presence of excess nitrous acid using starch-iodide paper.
Stage 2: Coupling Reaction
The diazonium salt prepared in the first stage is then reacted with the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The pH of the reaction medium is a critical parameter that must be controlled to facilitate the electrophilic substitution reaction.
General Protocol:
-
An aqueous solution of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is prepared.
-
The solution is cooled, and the pH is adjusted to a specific range, typically neutral to slightly alkaline, using a base such as sodium carbonate or sodium hydroxide.
-
The cold diazonium salt solution from Stage 1 is then slowly added to the solution of the coupling component while maintaining the temperature and pH.
-
The coupling reaction proceeds to form the monoazo dye, this compound. The completion of the coupling can be monitored by the absence of the diazonium salt.
Manufacturing Process Considerations
The industrial-scale manufacturing of this compound involves several key considerations to ensure product quality, yield, and safety.
-
Temperature Control: Strict temperature control, especially during the diazotization step, is crucial to prevent the decomposition of the unstable diazonium salt.
-
pH Management: Precise control of pH during the coupling reaction is essential for directing the electrophilic aromatic substitution to the desired position on the coupling component and for maximizing the yield.
-
Purity of Intermediates: The purity of the starting materials, 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate and 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, directly impacts the purity and brightness of the final dye.
-
Isolation and Purification: After the synthesis, the dye is typically isolated by salting out from the reaction mixture, followed by filtration. Further purification steps may be necessary to remove any unreacted intermediates or by-products.
-
Drying: The purified dye is then dried to obtain the final powder product.
Data Presentation
| Parameter | Value | Unit |
| Starting Material 1 (Diazo Component) | ||
| Molar Quantity | Value | mol |
| Purity | Value | % |
| Starting Material 2 (Coupling Component) | ||
| Molar Quantity | Value | mol |
| Purity | Value | % |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 | °C |
| Coupling pH | Value | |
| Reaction Time | Value | hours |
| Product | ||
| Theoretical Yield | Value | g |
| Actual Yield | Value | g |
| Yield | Value | % |
| Purity (by spectrophotometry/chromatography) | Value | % |
Logical Relationships in the Synthesis Process
The synthesis of this compound follows a clear logical progression where the successful completion of each step is dependent on the precise control of the reaction parameters in the preceding step.
Caption: Logical Workflow of this compound Synthesis.
Conclusion
The synthesis of this compound is a classic example of azo dye chemistry, involving a diazotization and coupling reaction sequence. While the fundamental chemistry is well-understood, successful and efficient manufacturing on an industrial scale requires precise control over various process parameters. This guide provides a foundational understanding of the synthesis process for professionals in chemical research and development. Further detailed investigation into patented literature may provide more specific insights into optimized industrial methodologies.
References
Molecular formula and weight of Reactive yellow 17
An In-depth Technical Guide to Reactive Yellow 17
This guide provides a comprehensive overview of the chemical properties and degradation methodologies of this compound (C.I. 18852), a single azo class dye. It is intended for researchers, scientists, and drug development professionals interested in the characteristics and environmental remediation of this compound.
Core Properties of this compound
This compound is a water-soluble, yellow powder used primarily for the dyeing and printing of cotton, viscose, and silk fabrics.[1][2][3] Its high water solubility, a desirable trait for dyeing applications, also contributes to its mobility in aquatic environments, posing challenges for wastewater treatment.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][4][5][6] |
| Molecular Weight | 682.79 g/mol | [4][6] |
| CAS Registry Number | 20317-19-5 | [4][5] |
| Appearance | Yellow powder | [1][2] |
| Solubility in Water (at 25°C) | > 100 g/L | [1][2] |
| Maximum Absorption (λmax) | 408 nm | [6][7] |
Synthesis of this compound
The manufacturing of this compound involves a diazo coupling reaction. The general workflow consists of two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.
The synthesis process begins with the diazotization of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate. This intermediate is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound dye molecule.[1][4]
Caption: Synthesis workflow for this compound.
Environmental Degradation and Remediation
Due to its complex structure, this compound is resistant to aerobic degradation, leading to its persistence in the environment.[8] Research has focused on Advanced Oxidation Processes (AOPs) as effective methods for its removal from industrial effluents. These methods utilize highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, to break down the dye molecule.
Performance of Advanced Oxidation Processes (AOPs)
Several AOPs have been experimentally evaluated for the degradation of this compound. The efficiency of these processes is highly dependent on experimental conditions such as pH, catalyst concentration, and the presence of oxidizing agents.
| Degradation Method | Optimal Conditions | Removal Efficiency / Result | Reference |
| S₂O₈²⁻/Fe²⁺/UV | [RY17] = 10 mg/L, [Fe²⁺] = 0.05 mM, [S₂O₈²⁻] = 1 mM, pH = 3 | 95.4% removal in 20 minutes | [4][9][10] |
| Fenton (Fe²⁺/H₂O₂) | [RY17] = 10 mg/L, [Fe²⁺] = 0.01 mM, [H₂O₂] = 0.1 mM, pH = 3 | 90% decolorization in 3 hours | [5] |
| Electro-Fenton | [RY17] = 5 mg/L, [Fe²⁺] = 0.04 mM, Current = 100 mA, pH = 3 | 100% decolorization in 30 minutes | [5] |
| Ozonation | pH = 12 | 78.58% COD reduction; complete decolorization in 12 minutes | [11] |
| Photocatalysis (TiO₂) | Neutral pH | High degradation efficiency, enhanced by H₂O₂ and K₂S₂O₈ | [8][12] |
Experimental Protocols
Detailed methodologies for the degradation of this compound via AOPs are outlined below, based on published experimental research.
Protocol 1: Degradation via UV-Activated Peroxydisulfate with Ferrous Ions (S₂O₈²⁻/Fe²⁺/UV)
This protocol describes an effective method for the degradation and mineralization of this compound in aqueous solutions.[4][9][10]
-
Solution Preparation : Prepare a stock solution of this compound (e.g., 10 mg/L) in deionized water.
-
Reactor Setup : Conduct experiments in a photochemical reactor equipped with UV lamps.
-
Parameter Adjustment : Adjust the initial pH of the dye solution to 3 using H₂SO₄ or NaOH.
-
Reagent Addition : Add ferrous sulfate (FeSO₄) to achieve a concentration of 0.05 mM and potassium persulfate (K₂S₂O₈) to a concentration of 1 mM.
-
Initiation of Degradation : Turn on the UV lamps to initiate the reaction. Maintain a constant temperature (e.g., 25°C) and continuous stirring.
-
Sampling and Analysis : Withdraw samples at regular intervals. Filter the samples (e.g., through a 0.45 μm filter) and analyze the remaining dye concentration using a UV-Vis spectrophotometer at its λmax of 408 nm. Total mineralization can be monitored by measuring Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[4][9]
Protocol 2: Decolorization by Electro-Fenton Process
The Electro-Fenton process offers rapid and complete decolorization of this compound.[5]
-
Solution Preparation : Prepare a 5 mg/L solution of this compound and add a supporting electrolyte (e.g., 50 mM Na₂SO₄).
-
Electrochemical Cell Setup : Use an electrochemical cell with a suitable anode (e.g., Pt) and cathode (e.g., carbon felt).
-
Parameter Adjustment : Adjust the solution pH to 3.
-
Catalyst Addition : Introduce the iron catalyst, for example, 0.04 mM of Fe²⁺.
-
Electrolysis : Apply a constant current (e.g., 100 mA) to the system. Hydrogen peroxide is generated in-situ at the cathode.
-
Monitoring : Monitor the decolorization process by taking samples at different time intervals and measuring the absorbance at 408 nm. The disappearance of the parent dye molecule can be confirmed by High-Performance Liquid Chromatography (HPLC).[2][5]
Caption: General workflow of Advanced Oxidation Processes for dye degradation.
References
- 1. Kinetics of photocatalytic degradation of this compound dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. (Open Access) Photocatalytic degradation of this compound dye in aqueous solution in the presence of TiO 2 with cement binder (2003) | Bernaurdshaw Neppolian | 70 Citations [scispace.com]
A Technical Guide to the Photophysical and Photochemical Properties of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical photophysical and photochemical properties of azo dyes. Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic organic dyes.[1][2] Their ability to undergo light-induced transformations makes them essential components in a wide range of applications, from traditional dyeing of textiles to advanced technologies such as molecular switches, photodynamic therapy (PDT), and light-controlled drug delivery.[1][3][4][5][6][7][8][9] This document details their interaction with light, the pathways of energy dissipation, and the resulting chemical changes, with a focus on quantitative data and experimental methodologies.
Core Photophysical Properties
The interaction of azo dyes with light is governed by their electronic structure. The key photophysical processes include absorption of photons, which promotes the molecule to an excited state, followed by various relaxation pathways.
Electronic Absorption
Azo dyes exhibit characteristic absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. These bands arise from electronic transitions within the chromophore. For a typical azobenzene-type molecule, two main absorption bands are observed:
-
π → π* Transition: A high-intensity band, typically in the UV region (around 320-350 nm for trans-azobenzene), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[10]
-
n → π* Transition: A lower-intensity, symmetry-forbidden band in the visible region (around 440 nm for trans-azobenzene), resulting from the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital.[10]
The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings, as well as the solvent polarity.[4][11][12] This tunability is a cornerstone of their widespread use.[5] Many azo dyes are generally non-fluorescent or only weakly fluorescent, as they typically undergo rapid non-radiative decay from the excited state.
Azo-Hydrazone Tautomerism
Many azo dyes, particularly those with a hydroxyl group ortho or para to the azo linkage, can exist in two tautomeric forms: the azo form and the hydrazone form. This equilibrium is influenced by the solvent, pH, and temperature, and it significantly affects the dye's color and spectral properties, as the two forms have distinct absorption spectra.
Key Photochemical Processes
Upon absorption of light, azo dyes can undergo distinct chemical reactions, primarily photoisomerization and photodegradation.
E/Z (trans/cis) Photoisomerization
The most significant photochemical property of many azo dyes, particularly azobenzene derivatives, is the reversible isomerization around the N=N double bond.[3]
-
E → Z Isomerization: The thermodynamically more stable E (trans) isomer can be converted to the metastable Z (cis) isomer upon irradiation with light of a suitable wavelength, typically corresponding to the π → π* absorption band (UV light for azobenzene).[10][13]
-
Z → E Isomerization: The reverse process can be triggered by irradiation at a different wavelength (e.g., visible light for the n → π* band of azobenzene) or can occur thermally in the dark.[10]
This reversible switching process induces significant changes in molecular geometry, dipole moment, and polarity, forming the basis for their application as molecular photoswitches.[3][4][5] The efficiency of this process is quantified by the photoisomerization quantum yield (Φ) , which is the ratio of the number of molecules isomerized to the number of photons absorbed.
Photodegradation
Prolonged exposure to light, especially UV radiation, can lead to the irreversible breakdown of azo dyes. This photodegradation is a critical consideration for applications requiring high photostability. The process often involves the cleavage of the azo linkage, which is the primary chromophore.[14] Degradation can proceed through several pathways:
-
Photoreduction: The azo bond is reduced, leading to the formation of aromatic amines.
-
Photooxidation: In the presence of oxygen, reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) can be generated, which then attack and degrade the dye molecule.[14]
This property, while often undesirable, is harnessed in applications like photodynamic therapy, where specifically designed azo dyes act as photosensitizers to produce cytotoxic ROS upon light activation.[6][7][8][9] The kinetics of photodegradation often follow a pseudo-first-order model.[9][15]
Quantitative Photophysical and Photochemical Data
The following tables summarize key quantitative data for azobenzene and some of its derivatives, providing a comparative overview of their spectral and photoswitching properties.
Table 1: Absorption Properties of Selected Azo Dyes
| Compound | Solvent | Isomer | λmax (π → π) (nm) | ε (π → π) (L mol⁻¹ cm⁻¹) | λmax (n → π) (nm) | ε (n → π) (L mol⁻¹ cm⁻¹) |
| Azobenzene | Methanol | trans | 319 | 22,600 | 440 | 510 |
| Azobenzene | Methanol | cis | 281 | 7,900 | 433 | 1,400 |
| 4-Aminoazobenzene | Ethanol | trans | 389 | 27,800 | - | - |
| 4-Nitroazobenzene | Ethanol | trans | 332 | 21,300 | - | - |
| Disperse Red 1 | Acetone | trans | 488 | - | - | - |
| Methyl Orange | Water (pH > 4.4) | trans | 464 | 25,000 | - | - |
Data compiled from multiple sources. Values can vary with experimental conditions.[4][6][16][17]
Table 2: Photoisomerization Quantum Yields (Φ) of Selected Azo Dyes
| Compound | Solvent | Isomerization | Irradiation λ (nm) | Quantum Yield (Φ) |
| Azobenzene | Methanol | trans → cis | 313 | 0.10 |
| Azobenzene | Methanol | cis → trans | 436 | 0.46 |
| 4-Methoxyazobenzene | Cyclohexane | trans → cis | 313 | 0.12 |
| 4-Aminoazobenzene | Dioxane | trans → cis | 405 | 0.03 |
| Azobenzene (in ssDNA) | Buffer | trans → cis | - | 0.036 |
| Azobenzene (in dsDNA) | Buffer | trans → cis | - | 0.0056 |
Data compiled from multiple sources. Quantum yields are highly dependent on the irradiation wavelength and molecular environment.[3][11][18]
Detailed Experimental Protocols
Accurate characterization of photophysical and photochemical properties requires rigorous experimental procedures. The following sections outline generalized methodologies for key experiments.
Protocol for Determining Photoisomerization Quantum Yield
The quantum yield (Φ) of photoisomerization is a crucial parameter for photoswitch characterization. It can be determined using UV-Vis spectroscopy, often in conjunction with a chemical actinometer or a calibrated light source.[5][19][20][21][22]
Objective: To measure the quantum yield of the trans → cis isomerization.
Materials & Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Monochromatic light source (e.g., LED or lamp with bandpass filter)[5][20]
-
Calibrated photodiode or chemical actinometer (e.g., ferrioxalate)[21]
-
Azo dye solution of known concentration in a suitable solvent (e.g., methanol, cyclohexane)
-
Stirring apparatus for the cuvette holder
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azo dye in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the irradiation wavelength to ensure sufficient light absorption.[5]
-
Actinometry/Photon Flux Measurement:
-
Using a Calibrated Photodiode: Measure the intensity (power) of the monochromatic light source at the position of the cuvette. Convert this power to photon flux (photons per second) using the energy per photon equation (E = hc/λ).[5]
-
Using a Chemical Actinometer: Irradiate a solution of the chemical actinometer (e.g., potassium ferrioxalate) for a set period. Measure the change in absorbance corresponding to the formation of the photoproduct. Calculate the number of photons absorbed based on the known quantum yield of the actinometer.[21]
-
-
Irradiation of Azo Dye:
-
Place the azo dye solution in the spectrophotometer and record the initial absorption spectrum (this will be the pure trans isomer).
-
Irradiate the sample with the monochromatic light source for a short, defined time interval while stirring.
-
Record the absorption spectrum again. Repeat the irradiation and measurement steps until the photostationary state (PSS) is reached, where no further spectral changes are observed.[20]
-
-
Data Analysis:
-
From the series of spectra, determine the change in concentration of the trans isomer over the initial irradiation period. This requires knowledge of the molar extinction coefficients of both the trans and cis isomers at a specific wavelength.
-
Calculate the number of photons absorbed by the sample during the same initial period. This is determined from the measured photon flux and the absorbance of the sample.
-
The quantum yield (Φ) is calculated as: Φ = (moles of isomer converted) / (moles of photons absorbed)
-
Protocol for Transient Absorption Spectroscopy (TAS)
TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales from femtoseconds to microseconds.[23][24]
Objective: To observe the excited-state absorption and relaxation dynamics of an azo dye following photoexcitation.
Equipment:
-
Femtosecond or nanosecond laser system (e.g., Ti:sapphire amplifier)[23]
-
Optical parametric amplifier (OPA) to generate tunable "pump" pulses
-
White-light generation setup (e.g., using a sapphire or CaF2 crystal) to create a broadband "probe" pulse[23]
-
Optical delay line to control the time delay between pump and probe pulses
-
Spectrometer and detector array (e.g., CCD)
-
Sample holder and delivery system (e.g., flow cell to prevent degradation)
Methodology:
-
System Setup: The laser output is split into two beams. The high-intensity "pump" beam is directed through the OPA to set the excitation wavelength. The low-intensity "probe" beam is focused into a crystal to generate a broadband white-light continuum.[23]
-
Sample Excitation: The pump pulse excites the sample, creating a population of molecules in the excited state.
-
Probing the Excited State: The probe pulse, delayed by a specific time (Δt) relative to the pump pulse using the optical delay line, passes through the excited sample volume.
-
Signal Detection: The transmitted probe light is directed to the spectrometer, which measures its spectrum. By comparing the spectrum of the probe with and without the pump pulse, a difference absorption spectrum (ΔA) is generated for that specific delay time.
-
Data Acquisition: The process is repeated for a range of delay times (from femtoseconds to nanoseconds or longer) to build a 2D map of ΔA as a function of both wavelength and time.
-
Data Analysis: The resulting data reveals transient species. Positive signals correspond to excited-state absorption, while negative signals indicate ground-state bleaching or stimulated emission. Kinetic analysis of the decay of these signals at specific wavelengths provides the lifetimes of the various excited states and intermediates involved in the relaxation pathway.[23]
Protocol for Determining Photodegradation Kinetics
This protocol describes a method to quantify the rate of photodegradation of an azo dye under specific irradiation conditions.
Objective: To determine the kinetic order and rate constant of the photodegradation of an azo dye.
Materials & Equipment:
-
Light source (e.g., UV lamp or solar simulator)
-
Reaction vessel (e.g., beaker or photoreactor)
-
UV-Vis spectrophotometer
-
Azo dye solution of known initial concentration
-
Magnetic stirrer
Methodology:
-
Reaction Setup: Place a known volume of the azo dye solution into the reaction vessel. If using a photocatalyst, add a specific amount and stir in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Initiation of Photoreaction: Position the reaction vessel under the light source at a fixed distance and begin irradiation while continuously stirring the solution.
-
Sample Monitoring: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the solution. If a photocatalyst is used, centrifuge or filter the aliquot to remove the catalyst particles.
-
Spectrophotometric Analysis: Measure the absorbance of each aliquot at the λmax of the dye using the UV-Vis spectrophotometer. The decrease in absorbance is proportional to the decrease in dye concentration.
-
Data Analysis:
-
The concentration of the dye at each time point (Cₜ) can be calculated using the Beer-Lambert law (A = εbc).
-
To test for pseudo-first-order kinetics, plot ln(C₀/Cₜ) versus time, where C₀ is the initial concentration.[1]
-
If the plot yields a straight line, the reaction follows pseudo-first-order kinetics. The slope of this line is the apparent rate constant (k_app).[9][15]
-
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex processes and workflows.
E/Z Photoisomerization Cycle
This diagram illustrates the fundamental photoswitching process of an azobenzene derivative.
Caption: Reversible E/Z photoisomerization cycle of an azo dye.
Simplified Jablonski Diagram for an Azo Dye
This diagram illustrates the primary photophysical transitions that occur after a molecule absorbs light.
Caption: Simplified Jablonski diagram for an azo dye.
Experimental Workflow for Photophysical Characterization
This diagram outlines the logical flow of experiments for characterizing a new photoswitchable azo dye.
Caption: Experimental workflow for photoswitch characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 6. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. worldwidejournals.com [worldwidejournals.com]
- 18. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Video: Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 21. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 22. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 24. edinst.com [edinst.com]
Reactive yellow 17 spectroscopic data (UV-Vis, NMR, FTIR)
An In-depth Technical Guide to the Spectroscopic Profile of Reactive Yellow 17
This technical guide provides a comprehensive overview of the spectroscopic data for C.I. This compound (RY17), a mono-azo dye widely used in the textile industry. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and expected Nuclear Magnetic Resonance (NMR) characteristics.
Chemical Structure and Properties
This compound is a water-soluble anionic dye. Its chemical structure is characterized by a single azo group (-N=N-) which acts as the primary chromophore, linking two substituted aromatic moieties. The molecule also contains multiple sulfonate and sulfonyl groups that enhance its solubility in water and provide the reactive site for binding to fibers.
-
IUPAC Name: dipotassium 4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate[1][2]
-
Molecular Weight: 682.79 g/mol [3]
-
CAS Registry Number: 20317-19-5[3]
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of reactive dyes like RY17. The following sections detail the available data from key spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of RY17 in solution, which is directly related to its color. The primary absorption peak in the visible region is due to the π → π* electronic transitions within the conjugated system of the azo chromophore.
Quantitative UV-Vis Data
The maximum absorbance wavelength (λmax) for this compound has been reported at slightly different values across various studies, which can be attributed to differences in solvent, pH, and the specific formulation of the dye used.[5]
| Parameter | Reported Value | Reference |
| λmax | 402 nm | [6] |
| λmax | 408 nm | [7] |
| λmax | 430 nm | [8] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for analysis.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known weight of the dye powder in deionized water. This solution is then diluted to a desired concentration (e.g., 10 mg/L).[6][9]
-
Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette.[6] A blank containing the solvent (deionized water) is used for baseline correction. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
pH Adjustment (Optional): The pH of the solution can significantly influence the absorption spectrum. For specific studies, the pH is adjusted to a desired value (e.g., pH 3) using dilute acids or bases before analysis.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in the RY17 molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of different chemical bonds.
Quantitative FTIR Data
The FTIR spectrum of untreated RY17 displays characteristic peaks corresponding to its various functional groups.[5] The table below summarizes key vibrational frequencies. Note that assignments are based on published data and known correlations.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |
| ~3497 cm⁻¹ | O-H stretching | May indicate the presence of absorbed water or hydroxyl groups.[5] |
| ~1653 cm⁻¹ | C=C stretching (aromatic) | Corresponds to the vibrations of the benzene rings in the structure.[5] |
| ~1560 cm⁻¹ | N=N stretching (azo group) | This peak is characteristic of the azo chromophore.[10] |
| ~1150-1000 cm⁻¹ | S=O stretching (sulfonate/sulfonyl) | Strong absorptions from the multiple sulfonate and sulfonyl groups. |
| ~1070 cm⁻¹ | C-O stretching (ether) | Aromatic ether (methoxy) groups.[11] |
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Sample Preparation: A small amount of the dried this compound powder is intimately mixed with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.[8]
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[10] A background spectrum of a pure KBr pellet is recorded first for baseline correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Aromatic Protons (6.5-8.5 ppm): Multiple signals are expected in this region corresponding to the protons on the two different benzene rings. The exact chemical shifts and splitting patterns would depend on the substitution pattern and electronic environment.
-
Methoxy Protons (-OCH₃, 3.8-4.2 ppm): Two singlets are expected for the two methoxy groups attached to one of the benzene rings.
-
Ethyl Protons (-SO₂-CH₂-CH₂-O-): Two triplets are expected for the two methylene groups of the ethylsulfonyl reactive group.
-
Methyl Protons (-CH₃, ~2.5 ppm): A singlet corresponding to the methyl group on the pyrazolone ring.
Expected ¹³C NMR Signals:
-
Aromatic Carbons (110-160 ppm): A complex set of signals for the carbon atoms of the benzene and pyrazolone rings.
-
Carbonyl Carbon (C=O, >160 ppm): A signal for the carbonyl carbon in the pyrazolone ring.
-
Methoxy Carbons (-OCH₃, 55-65 ppm): Signals for the two methoxy group carbons.
-
Ethyl Carbons (-SO₂-CH₂-CH₂-O-): Signals for the two methylene carbons.
-
Methyl Carbon (-CH₃, ~20 ppm): A signal for the methyl carbon on the pyrazolone ring.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be required.
-
Sample Preparation: A few milligrams of the RY17 sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) due to the dye's high water solubility.
-
Analysis: ¹H and ¹³C NMR spectra would be acquired. Advanced 2D NMR techniques like COSY and HSQC could be employed to confirm the connectivity and assignments of protons and carbons.
Methodological Workflow
The general workflow for the complete spectroscopic characterization of a reactive dye like this compound involves a multi-technique approach to confirm its identity, purity, and structure.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C20H20K2N4O12S3 | CID 30104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Reactive Yellow 17 [chembk.com]
- 5. This compound | 20317-19-5 | Benchchem [benchchem.com]
- 6. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Covalent Bonding Mechanism of Dichlorotriazine Dyes for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the covalent bonding mechanism of dichlorotriazine (DCT) reactive dyes. It details the underlying chemistry of the nucleophilic substitution reaction, explores the kinetics and key influencing factors such as pH and temperature, and discusses the competing hydrolysis reaction. The guide extends the application of DCT chemistry from its traditional role in textile dyeing to its modern utility in bioconjugation for life sciences and drug development, including protein labeling and its use as a stable molecular linker. Detailed experimental protocols for dye synthesis, protein labeling, and analytical characterization are provided, alongside quantitative data and visual diagrams to elucidate reaction pathways and workflows.
Introduction
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high fastness and stability.[1] Among the various reactive groups developed, the dichlorotriazine (DCT) moiety, a nitrogen-containing heterocycle with two reactive chlorine atoms, is highly significant.[2] First commercialized for textile applications in the 1950s, the high reactivity of the DCT group allows for covalent bond formation under relatively mild conditions.[2]
This same reactivity makes the dichlorotriazine scaffold a powerful tool for researchers, scientists, and drug development professionals. The ability to covalently attach DCT-containing molecules to biomolecules through nucleophilic substitution has led to their use in a variety of bioconjugation applications. These include the fluorescent labeling of proteins for imaging and tracking, the creation of antibody-drug conjugates (ADCs), and the development of multivalent probes for affinity labeling.[3][4][5] This guide will explore the core chemical mechanism of DCT covalent bonding, the factors governing the reaction, and its practical application in a laboratory setting.
The Covalent Bonding Mechanism
The covalent attachment of dichlorotriazine dyes proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The key components of this mechanism are the electrophilic triazine ring and a nucleophilic group on the substrate.
The Dichlorotriazine Reactive Group
The 1,3,5-triazine ring is an electron-deficient aromatic system due to the high electronegativity of the three nitrogen atoms. This electron deficiency is further enhanced by the presence of two electron-withdrawing chlorine atoms. As a result, the carbon atoms of the triazine ring are highly electrophilic and susceptible to attack by nucleophiles.[6] The chlorine atoms are excellent leaving groups, facilitating the substitution reaction.
Nucleophilic Substitution Reaction
The reaction occurs when a nucleophile from a substrate attacks one of the electrophilic carbon atoms on the triazine ring, displacing a chloride ion and forming a stable, covalent ether or amine linkage.[1][7]
-
With Hydroxyl Groups (e.g., Cellulose, Polysaccharides): In the presence of an alkali (e.g., sodium carbonate), hydroxyl groups on molecules like cellulose are deprotonated to form highly nucleophilic alkoxide anions (e.g., cellulosate anions).[2][6] This anion then attacks the triazine ring. This is the primary mechanism for dyeing cotton and other cellulosic materials.[1]
-
With Amino and Thiol Groups (e.g., Proteins, Peptides): The primary amino groups on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, are potent nucleophiles.[3] Thiol groups on cysteine residues are also highly reactive.[8] These groups can directly attack the dichlorotriazine ring to form stable covalent bonds. This reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 8.0-9.5) to ensure the amine groups are sufficiently deprotonated and nucleophilic.[3][9]
The reaction with the first chlorine atom is very rapid and can occur at low temperatures (e.g., 0-40°C).[8][10] The reactivity of the second chlorine is lower due to the electron-donating effect of the newly introduced substituent, often requiring higher temperatures for substitution.[8] This differential reactivity can be exploited to create hetero-bifunctional linkers.[11]
Caption: Covalent bonding via nucleophilic substitution.
Reaction Kinetics and Influencing Factors
The efficiency of the covalent bonding is a result of the competition between the desired reaction with the substrate (fixation) and an undesired side reaction with water (hydrolysis). The rates of both reactions are highly dependent on pH and temperature.
Effect of pH
The pH of the reaction medium is a critical parameter. An alkaline environment (pH > 9) is required to deprotonate hydroxyl or amino groups, generating the potent nucleophile necessary for the reaction to proceed.[3][9] However, a high concentration of hydroxide ions (OH⁻) also accelerates the rate of the competing hydrolysis reaction.[6] Therefore, the pH must be carefully controlled to maximize the fixation rate while minimizing dye deactivation through hydrolysis.
Effect of Temperature
Increasing the temperature generally increases the rate of chemical reactions, including both dye fixation and hydrolysis. Dichlorotriazine dyes are classified as "cold brand" reactive dyes because their high reactivity allows for fixation at lower temperatures (e.g., 30-40°C) compared to less reactive systems like monochlorotriazines, which require higher temperatures.[10] Controlling the temperature is essential for managing the reaction rate and the balance between fixation and hydrolysis.[12]
The Competing Hydrolysis Reaction
In an aqueous alkaline solution, the DCT group can react with hydroxide ions instead of the substrate's nucleophile.[6] This results in the replacement of a chlorine atom with a hydroxyl group, forming a significantly less reactive monochloro-hydroxytriazine dye. If both chlorine atoms are hydrolyzed, the dye becomes completely inert and can no longer form a covalent bond with the substrate.[12] This hydrolyzed dye contributes to waste effluent in industrial processes and must be removed from labeled biomolecules during purification.
Caption: Competition between fixation and hydrolysis.
Quantitative Analysis
The study of reaction kinetics provides quantitative insight into the efficiency of the covalent bonding process. The rates of fixation and hydrolysis are often described using pseudo-first-order or second-order rate constants.
| Parameter | Value / Range | Conditions | Substrate / System | Source |
| Activation Energy (Fixation) | 9.2 – 15.8 kcal/mol | Alkaline dyeing | Dye-Cellulose | [13] |
| Activation Energy (Hydrolysis) | 16.4 – 26.2 kcal/mol | Alkaline dyeing | Dye-Water | [13] |
| Hydrolysis Rate Constant (k) | 0.011 min⁻¹ | Alkaline pH, 0.5% dye conc. | C.I. Reactive Blue 198 | [14] |
| Hydrolysis Rate Constant (k) | 0.025 min⁻¹ | Alkaline pH, 2.0% dye conc. | C.I. Reactive Blue 198 | [14] |
| Hydrolysis Rate Constant (k) | 3.03 x 10⁻⁴ L mol⁻¹ min⁻¹ | pH 7.5-9.5, 60°C | Monochlorotriazine Dye 1 | [15] |
| Fixation Efficiency (F%) | ~67.5% | Salt: 43.3 g/L, Alkali: 29.5 g/L | Dichlorotriazine Dye on Cotton | [2] |
| Fixation Efficiency (F%) | ~90% | Salt-free siloxane medium | Dichlorotriazine Dye on Cotton | [16] |
Table 1: Summary of selected quantitative data for reactive dye reactions. Note that values are highly dependent on the specific dye structure, substrate, and reaction conditions.
Applications in Bioconjugation and Drug Development
The robust and specific reactivity of the dichlorotriazine group makes it a valuable tool in biological and pharmaceutical research.
Covalent Labeling of Proteins
Dichlorotriazine dyes are used for the stable, covalent labeling of proteins and other biomolecules.[3] By conjugating a fluorophore to a DCT core, researchers can create probes that react with primary amines (lysine, N-terminus) on a target protein. This enables a wide range of applications:
-
Fluorescence Microscopy: Visualizing protein localization and trafficking in live or fixed cells.
-
Flow Cytometry: Quantifying cell populations based on the presence of a labeled surface protein.
-
Western Blotting: Detecting specific proteins with fluorescently tagged antibodies.
-
Protein Quantification: Determining protein concentration using the dye's absorbance.[3]
Dichlorotriazine as a Linker
The triazine scaffold serves as a versatile, tridentate linker for constructing complex biomolecular architectures.[8][11] Its ability to react sequentially with different nucleophiles (e.g., amines, thiols, phenols) under controlled temperature conditions allows for the precise, regioselective assembly of molecules.[8] This is particularly relevant in drug development for creating:
-
Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[11]
-
Peptide-Drug Conjugates (PDCs): A targeting peptide is covalently linked to a drug payload, improving its therapeutic index.[17]
-
Multifunctional Probes: Assembling imaging agents, targeting ligands, and therapeutic molecules onto a single scaffold.
Applications in Diagnostics and Probes
The stability of the covalent bond formed by DCT reagents is advantageous for developing robust diagnostic tools and biological probes. Dichlorotriazine-based multivalent probes, for instance on gold nanoparticles, have been synthesized for the selective affinity labeling and capture of target proteins from complex biological samples.[4][18] Fluorescent DCT derivatives are also used to label polysaccharides and other biomolecules for cellular imaging and detection.[9]
Experimental Protocols
The following sections provide generalized protocols for key experiments involving dichlorotriazine chemistry. Researchers should optimize these protocols for their specific molecules and applications.
Protocol for Synthesis of a Dichlorotriazine Dye
This protocol describes the first condensation reaction to link a primary amine-containing chromophore to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
-
Dissolution: Dissolve the amine-containing starting material (1.0 equivalent) in water or a water/acetone mixture. Adjust the pH to neutral (~7.0) with a dilute sodium carbonate solution.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath with constant stirring.
-
Cyanuric Chloride Addition: In a separate flask, dissolve cyanuric chloride (1.05 equivalents) in acetone.
-
Condensation Reaction: Add the cyanuric chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature at 0-5°C and the pH between 6.5 and 7.5 by concurrently adding a 10% w/v sodium carbonate solution.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Isolation: Once the reaction is complete, the dichlorotriazine product can be isolated. For many dyes, this is achieved by "salting out"—adding a significant amount of sodium chloride (e.g., 15-20% of the total volume) to precipitate the product.
-
Purification and Drying: Filter the precipitate, wash with a cold, saturated brine solution, and dry under vacuum at a low temperature (e.g., 40°C).[3][8]
Protocol for Covalent Labeling of a Protein
This protocol outlines the labeling of a protein with a commercially available dichlorotriazine-activated fluorescent dye.
-
Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in an amine-free, alkaline buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.0).
-
Dye Preparation: Dissolve the DCT-dye in a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently stirring the protein solution, add a calculated amount of the dye stock solution to achieve a desired molar excess of dye to protein (typically 10-20 fold molar excess).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Stop the reaction by adding a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted, hydrolyzed dye from the protein-dye conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The labeled protein will elute in the void volume, while the small dye molecules will be retained.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the dye's absorption maximum (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its Amax and extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.[3]
-
Protocol for Determination of Dye Hydrolysis via HPLC
This protocol allows for the kinetic analysis of dye fixation versus hydrolysis.
-
Reaction Setup: Prepare a simulated reaction solution in a thermostated vessel containing buffer (e.g., pH 11), electrolyte (if applicable), and the DCT dye at a known concentration.
-
Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot to a pH of ~7.0 with a phosphate buffer to stop the hydrolysis reaction.
-
HPLC Analysis:
-
System: Use a reverse-phase HPLC system with a C18 column.[14]
-
Mobile Phase: A common mobile phase involves an ion-pairing agent. For example, Solvent A: 100% acetonitrile with 0.025 M tetrabutylammonium bromide. Solvent B: 30% Solvent A and 70% water with 0.05 M ammonium dihydrogen phosphate.[14]
-
Injection: Inject a standard volume (e.g., 20 µL) of the quenched sample.
-
Detection: Use a UV-Vis or PDA detector set to the dye's maximum absorption wavelength.
-
-
Data Analysis: The hydrolyzed dye, containing an additional hydroxyl group, is typically more polar and will have a shorter retention time than the active, chlorinated dye.[14] By integrating the peak areas of the active and hydrolyzed forms at each time point, one can calculate the percentage of hydrolyzed dye and determine the pseudo-first-order rate constant (k) for hydrolysis.
Caption: Workflow for protein labeling and analysis.
Conclusion
The covalent bonding mechanism of dichlorotriazine dyes, rooted in a rapid and efficient nucleophilic substitution reaction, provides a robust method for creating stable linkages between a dye or functional molecule and a substrate. While critically important to the textile industry for decades, the versatility and reliability of this chemistry have made it an indispensable tool for researchers in life sciences and drug development. By understanding the core mechanism and the factors that control the reaction, scientists can effectively harness DCT chemistry to synthesize novel bioconjugates, fluorescent probes, and targeted therapeutics, driving innovation in diagnostics and medicine.
References
- 1. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 2. Conserved Protein–Polymer Interactions across Structurally Diverse Polymers Underlie Alterations to Protein Thermal Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 8. Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioActs Official Website [bioacts.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 17. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 18. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of Reactive Yellow 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 17 (RY17), a monoazo dye belonging to the vinyl sulfone class, is extensively used in the textile industry for dyeing cellulosic fibers. Its widespread application, however, raises environmental concerns due to the discharge of colored effluents. The strong covalent bond formed between the dye and fiber results in high wet fastness properties, but a significant portion of the dye hydrolyzes and remains unfixed, contributing to water pollution. This technical guide provides a comprehensive overview of the hydrolysis and various degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms.
Chemical Structure of this compound
-
Molecular Formula: C₂₀H₂₀K₂N₄O₁₂S₃
-
Molecular Weight: 682.79 g/mol
-
CAS Number: 20317-19-5
-
Chemical Class: Monoazo, Vinyl Sulfone
Hydrolysis of this compound
The reactive group in RY17 is the vinyl sulfone group (-SO₂CH=CH₂), which is typically present in its more stable precursor form, the sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H). Under alkaline conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone. This reactive species can then either form a covalent bond with the hydroxyl groups of cellulose (fixation) or react with water (hydrolysis), rendering the dye inactive for dyeing.
The hydrolysis of vinyl sulfone dyes like this compound is influenced by several factors including pH, temperature, and reaction time. Higher pH and temperature accelerate the rate of hydrolysis. The hydrolyzed form of the dye is no longer capable of covalently bonding with the fiber and is washed out, becoming a major component of the textile effluent.
The general hydrolysis reaction can be represented as:
Dye-SO₂CH₂CH₂OSO₃⁻ + OH⁻ → Dye-SO₂CH=CH₂ + HSO₄⁻ + H₂O (Formation of active vinyl sulfone form)
Dye-SO₂CH=CH₂ + H₂O → Dye-SO₂CH₂CH₂OH (Hydrolyzed, inactive form)
Factors Affecting Hydrolysis of Vinyl Sulfone Dyes
| Factor | Effect on Hydrolysis Rate |
| pH | Increases with increasing pH (alkaline conditions) |
| Temperature | Increases with increasing temperature |
| Time | Increases with longer reaction time |
| Liquor Ratio | Higher liquor ratio can increase hydrolysis |
Degradation Pathways of this compound
Various advanced oxidation processes (AOPs) have been investigated for the effective degradation of this compound. These processes aim to break down the complex dye molecule into simpler, less harmful compounds, and ultimately mineralize it to CO₂, H₂O, and inorganic ions.
Photocatalytic Degradation
Heterogeneous photocatalysis, primarily using titanium dioxide (TiO₂) as a photocatalyst, is a widely studied method for the degradation of RY17. Under UV or solar irradiation, TiO₂ generates highly reactive hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are strong oxidizing agents that attack the dye molecule.
The degradation generally proceeds through the cleavage of the azo bond (-N=N-), which is responsible for the dye's color, followed by the oxidation of the resulting aromatic intermediates. The final products of complete mineralization are CO₂, SO₄²⁻, NO₃⁻, and NH₄⁺.[1]
Experimental Protocol for Photocatalytic Degradation:
-
Photoreactor: A batch reactor is typically used, which can be a cylindrical vessel with a UV lamp placed at the center or an open dish exposed to sunlight.
-
Catalyst: TiO₂ (e.g., Degussa P25) is used in slurry form or immobilized on a support like glass plates or non-woven fibers.
-
Light Source: UV lamps or natural sunlight.
-
Procedure:
-
A known volume and concentration of RY17 solution is placed in the photoreactor.
-
The photocatalyst (e.g., 1 g/L of TiO₂) is added to the solution.
-
The pH of the solution is adjusted to the desired value (optimal degradation is often observed at acidic pH, around 3-5).
-
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is turned on to initiate the photocatalytic reaction.
-
Aliquots are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed for dye concentration using a UV-Vis spectrophotometer at the maximum absorption wavelength of RY17 (around 408-410 nm).
-
Mineralization can be monitored by measuring the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD).
-
Quantitative Data for Photocatalytic Degradation:
| Parameter | Condition | Degradation Efficiency (%) | Reference |
| Initial Dye Concentration | 30 mg/L | Varies with time | [2] |
| Catalyst Loading | 1 g/L TiO₂ | Varies with time | [2] |
| pH | 3 - 11.5 | Optimal around pH 5 | [2] |
| Additive | H₂O₂ | Can enhance degradation | [2] |
Logical Workflow for Photocatalytic Degradation:
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Proposed Photocatalytic Degradation Pathway:
Caption: Proposed pathway for the photocatalytic degradation of this compound.
Fenton and Photo-Fenton Degradation
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH production.
Experimental Protocol for Fenton Degradation:
-
Reactor: A batch reactor, typically a glass beaker or flask, is used.
-
Reagents: Ferrous sulfate (FeSO₄) or another Fe²⁺ source, and hydrogen peroxide (H₂O₂).
-
Procedure:
-
A known volume and concentration of RY17 solution is placed in the reactor.
-
The pH is adjusted to an acidic value, typically around 3.
-
A specific concentration of Fe²⁺ is added to the solution.
-
H₂O₂ is then added to initiate the Fenton reaction. For photo-Fenton, the solution is simultaneously irradiated with a suitable light source.
-
The solution is stirred throughout the experiment.
-
Aliquots are taken at different time intervals and the reaction is quenched (e.g., by adding a strong base to raise the pH).
-
The samples are then analyzed for the remaining dye concentration.
-
Quantitative Data for Fenton/Photo-Fenton Degradation:
| Process | Parameter | Condition | Degradation Efficiency (%) | Time (min) |
| Fenton | pH | 3 | ~90 | 180 |
| [Fe²⁺] | 0.01 mM | |||
| [H₂O₂] | 0.1 mM | |||
| Photo-Fenton | pH | 3 | ~100 | 60 |
| [Fe²⁺] | 0.01 mM | |||
| [H₂O₂] | 0.1 mM |
Fenton Reaction Mechanism:
Caption: Core reaction in the Fenton process for hydroxyl radical generation.
Ozonation
Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophoric groups of the dye molecule, leading to decolorization. At alkaline pH, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals, which further enhances the degradation process.
Experimental Protocol for Ozonation:
-
Reactor: A semi-batch bubble column reactor is commonly used.
-
Ozone Generation: An ozone generator produces ozone from an oxygen or air feed.
-
Procedure:
-
The RY17 solution of a known concentration is placed in the reactor.
-
The pH of the solution is adjusted. Higher pH values (e.g., 12) often lead to faster decolorization.
-
Ozone gas is bubbled through the solution at a specific flow rate and concentration.
-
Samples are withdrawn at different time points to measure the decrease in color and COD.
-
Quantitative Data for Ozonation:
| Parameter | Condition | Decolorization Time (min) | COD Reduction (%) | Reference |
| pH | 12 | 12 | 78.58 | [3] |
| Initial Dye Conc. | 300 mg/L | [3] | ||
| Ozone Flow Rate | 120 L/h | [3] | ||
| Ozone Conc. | 24 g/m³ | [3] |
Ozonation Degradation Pathways:
Caption: Direct and indirect reaction pathways in the ozonation of this compound.
Electro-oxidation
Electro-oxidation is an electrochemical process where the dye is degraded by direct or indirect oxidation at the anode. In direct oxidation, the dye molecule is adsorbed on the anode surface and loses electrons. In indirect oxidation, reactive species like hydroxyl radicals or active chlorine species (if chloride is present) are generated in situ, which then oxidize the dye.
Experimental Protocol for Electro-oxidation:
-
Electrochemical Cell: A batch reactor containing an anode and a cathode.
-
Electrodes: Common anode materials include dimensionally stable anodes (DSA) like Ti/RuO₂, and stainless steel can be used as the cathode.
-
Supporting Electrolyte: An electrolyte such as NaCl or Na₂SO₄ is added to increase the conductivity of the solution.
-
Procedure:
-
The dye effluent is placed in the electrochemical cell.
-
The supporting electrolyte is added.
-
The pH is adjusted (e.g., to 11).
-
A constant current density is applied across the electrodes.
-
The solution is stirred continuously.
-
Samples are taken at intervals to analyze for color and COD removal.
-
Quantitative Data for Electro-oxidation:
| Supporting Electrolyte | Current Density (A/dm²) | pH | Color Removal (%) | COD Reduction (%) |
| NaCl (3.0 g/L) | 7 | 11 | 99.4 | 82 |
| Na₂SO₄ (3.0 g/L) | 7 | 11 | Lower than NaCl | Lower than NaCl |
Conclusion
The hydrolysis of this compound represents a significant challenge in the textile industry, leading to dye wastage and environmental pollution. Understanding the factors that influence hydrolysis is crucial for optimizing the dyeing process to maximize fixation and minimize waste. For the treatment of effluents containing RY17, advanced oxidation processes have demonstrated high efficacy. Photocatalysis, Fenton and photo-Fenton processes, ozonation, and electro-oxidation are all capable of effectively decolorizing and mineralizing this dye. The choice of a particular degradation technology depends on factors such as the concentration of the dye, the composition of the wastewater, and economic considerations. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working on the remediation of dye-polluted wastewater. Further research focusing on the identification of specific degradation intermediates of this compound would provide a more complete understanding of the degradation pathways and help in assessing the ecotoxicity of the treated effluent.
References
- 1. Kinetics of photocatalytic degradation of this compound dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid using Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KINETICS OF PHOTOCATALYTIC DEGRADATION OF this compound DYE IN AQUEOUS SOLUTION USING UV IRRADIATION | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of Reactive Yellow 17
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Reactive Yellow 17 (CAS No. 20317-19-5), a monoazo reactive dye. Understanding the solubility of this compound is critical for its application in various fields, including textile dyeing, printing, and environmental remediation studies. This document collates available quantitative data, outlines experimental protocols for solubility determination, and presents a logical framework for its solubility behavior.
Physicochemical Properties
This compound is a yellow powder with the following key identifiers and properties:
| Property | Value | Reference |
| C.I. Name | This compound | [1][2] |
| CAS Number | 20317-19-5 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][3] |
| Molecular Weight | 682.8 g/mol | [2] |
| Chemical Class | Single Azo Dye | [1] |
Solubility Profile
The solubility of a dye is a crucial parameter that dictates its application, dissolution behavior, and environmental mobility. Reactive dyes, by design, exhibit high water solubility to facilitate the dyeing process.[4]
2.1. Quantitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | > 100 g/L | [1][3][5] |
| Organic Solvents | Not Specified | No quantitative data available. Expected to be low in non-polar solvents. |
2.2. Aqueous Solubility
This compound demonstrates excellent solubility in water, recorded to be greater than 100 g/L at 25°C.[1][3][5] This high solubility is a characteristic feature of reactive dyes and is attributed to the presence of multiple sulfonic acid groups in its molecular structure.[4] These groups are ionic and promote strong interactions with polar water molecules, facilitating dissolution. This property is essential for its primary application in the dyeing of cellulosic fibers like cotton, viscose, and silk, where the dye must be evenly dispersed in an aqueous bath.[1][3][5]
2.3. Solubility in Organic Solvents
While specific quantitative data for the solubility of this compound in organic solvents is not available, its chemical structure provides a strong basis for prediction. As an ionic compound with highly polar sulfonate groups, it is expected to have very limited solubility in non-polar organic solvents such as benzene, toluene, and alkanes. It may exhibit slight solubility in polar organic solvents like ethanol or acetone, but significantly less than in water. For comparison, the structurally different Acid Yellow 17 shows slight solubility in ethanol and acetone but is insoluble in benzene and ether.[6]
Experimental Protocols for Solubility Determination
While a specific, standardized protocol for this compound was not found, a general methodology for determining the aqueous solubility of reactive dyes can be compiled from established laboratory and industry practices.
Objective: To determine the saturation solubility of this compound in deionized water at a specified temperature (e.g., 25°C).
Materials:
-
This compound powder
-
Deionized or distilled water (softened water)[7]
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Spectrophotometer
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)
-
pH meter
Protocol:
-
Preparation of Stock Solution (Example):
-
Dissolution Considerations:
-
The dissolution water should be neutral (pH 6.5-7.5) and softened to prevent interaction with metal ions like calcium, magnesium, copper, or iron, which can alter the dye's properties.[7]
-
For initial dissolution, the dye can be slowly added to warm water (e.g., 70-85°C) with continuous stirring, followed by cooling.[7] Avoid using boiling water.[7]
-
-
Saturation Method (Equilibrium Method):
-
Prepare a series of sealed containers (e.g., flasks or vials).
-
Add a fixed volume of deionized water to each container.
-
Add excess amounts of this compound powder to each container to ensure that a saturated solution is formed and solid dye remains.
-
Place the containers in a constant temperature bath set to 25°C.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the clear supernatant of each sample. To ensure no solid particles are transferred, centrifugation or filtration of the aliquot is required.
-
Prepare a series of dilutions of the filtered supernatant.
-
Measure the absorbance of the diluted solutions using a spectrophotometer at the maximum absorbance wavelength (λmax) of this compound, which is 402 nm.[10]
-
Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye in the saturated solution.
-
The average concentration from multiple replicates represents the solubility of this compound at that temperature.
-
Visualization of Solubility Principles
The following diagram illustrates the logical relationship between solvent polarity and the expected solubility of an ionic, polar dye like this compound.
Caption: Logical flow of this compound solubility based on solvent polarity.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C20H20K2N4O12S3 | CID 30104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactive Yellow 17 | 20317-19-5 [chemicalbook.com]
- 4. This compound | 20317-19-5 | Benchchem [benchchem.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - REACTIVE YELLOW DYES - Enoch dye [enochdye.com]
- 6. Buy Acid yellow 17 (EVT-309174) | 6359-98-4 [evitachem.com]
- 7. How to dissolve reactive dyes? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. iwaponline.com [iwaponline.com]
- 9. US7540883B2 - Reactive yellow dye composition - Google Patents [patents.google.com]
- 10. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
In-Depth Technical Guide: Health and Safety Data for Reactive Yellow 17
This technical guide provides a comprehensive overview of the health and safety data for C.I. Reactive Yellow 17 (CAS No. 20317-19-5), a single azo class dye.[1][2] This document is intended for researchers, scientists, and professionals in drug development and other fields where this substance may be handled.
Chemical and Physical Properties
This compound is a yellow powder with a solubility of greater than 100 g/L in water at 25°C.[1][3] Its molecular formula is C₂₀H₂₀K₂N₄O₁₂S₃, and it has a molecular weight of 682.79 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20317-19-5 | [1][2] |
| C.I. Name | This compound, C.I. 18852 | [1][2] |
| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][2] |
| Molecular Weight | 682.79 g/mol | [1][2] |
| Appearance | Yellow powder | [4] |
| Solubility | > 100 g/L in water at 25°C | [1][3] |
| Odor | Odorless | [5] |
Toxicological Data
The acute toxicity of this compound is considered to be low based on available data. It is unlikely to be harmful if swallowed and is not considered a skin irritant.[4] However, it may cause eye irritation.[4]
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Result | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg | [4] |
| LD50 | Rat | Oral | > 5000 mg/kg | [6][7] |
| Dermal Irritation | Rabbit | Dermal | Not an irritant | [6][7] |
| Eye Irritation | - | Ocular | May cause irritation / Slightly irritant | [4][6][7] |
| Skin Sensitization | - | Dermal | May cause sensitization | [8] |
Ecological Information
This compound is a water-soluble dye and its presence in the aquatic environment will be apparent by its color.[4] It is not readily biodegradable but may be removed by sewage digestion processes.[4]
Table 3: Ecotoxicity of this compound
| Test | Species | Duration | Result | Reference |
| LC50 | Rainbow Trout | 48 hours | > 500 mg/L | [4] |
Experimental Protocols
While specific experimental reports for this compound were not found, the toxicological data presented are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key experiments based on these guidelines.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome of this first step (mortality or survival) determines the next dose level. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. Observations are recorded systematically for each animal.
-
Endpoint: The test allows for the determination of a range where lethality is expected and provides a classification of the substance's toxicity.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance when applied to the skin.
-
Test Animal: A single healthy young adult albino rabbit is used.
-
Test Procedure: A small area of the animal's back is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid or paste) is applied to a small area of skin (approx. 6 cm²) under a gauze patch.
-
Exposure: The exposure duration is typically 4 hours. After exposure, the patch and any residual test substance are removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is scored.
-
Endpoint: The scores for erythema and edema are used to calculate a primary irritation index, which is used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test assesses the potential of a substance to cause eye irritation or damage.
-
Test Animal: A single healthy young adult albino rabbit is used.
-
Test Procedure: The test substance (0.1 mL of liquid or not more than 0.1 g of a solid) is placed in the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance. The cornea, iris, and conjunctivae are evaluated for the degree of ocular reaction and scored.
-
Endpoint: The scores are used to determine the irritant properties of the substance. If severe injury is observed, the animal is humanely euthanized.
Safe Handling and Personal Protective Equipment
Proper handling and the use of personal protective equipment (PPE) are crucial to minimize exposure and ensure safety when working with this compound.
Caption: Recommended PPE and safety workflow for handling this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical advice.[8]
-
Skin Contact: Wash with plenty of water.[8]
-
Inhalation: Remove to fresh air and seek symptomatic treatment.[8]
-
Ingestion: Symptomatic treatment.[8]
Storage and Disposal
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should always consult the official SDS for the most current and complete information before handling this chemical.
References
- 1. iivs.org [iivs.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dyespigments.net [dyespigments.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. img.ssww.com [img.ssww.com]
- 8. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Reactive Yellow 17
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There is currently no readily available scientific literature demonstrating the use of Reactive Yellow 17 as a fluorescent marker for protein labeling. This compound belongs to the class of azo dyes, which are often characterized by low to negligible fluorescence. The following application notes and protocols are therefore hypothetical and designed to serve as a guideline for researchers interested in exploring the potential of this compound or similar dichlorotriazine reactive dyes in biological applications. The quantitative data presented is based on representative values for commercially available fluorescent dichlorotriazine dyes and should be experimentally verified for this compound.
Introduction
This compound is a dichlorotriazine reactive dye. The dichlorotriazine group is known to form stable covalent bonds with nucleophilic groups such as the primary amines (-NH2) found on the side chains of lysine residues and the N-terminus of proteins.[1] This reactivity makes it a candidate for covalently labeling proteins for various applications. While the intrinsic fluorescence of this compound is not documented for labeling applications, this guide provides a framework for its evaluation and potential use as a labeling reagent. Potential applications, should the dye prove to have suitable properties, could include live-cell imaging, flow cytometry, and immunofluorescence.[1]
Hypothetical Photophysical and Chemical Properties
The following table summarizes the projected properties of a dichlorotriazine-based reactive dye, for which "this compound" is used as a placeholder. These values are derived from commercially available fluorescent dichlorotriazine dyes and serve as a starting point for experimental determination.
| Property | Hypothetical Value for "this compound" |
| Reactive Group | Dichlorotriazine |
| Excitation Max (λex) | ~400-500 nm (To be determined experimentally) |
| Emission Max (λem) | ~500-600 nm (To be determined experimentally) |
| Molar Extinction Coefficient (ε) | To be determined experimentally |
| Solubility | Water, DMF, DMSO |
| Primary Target Groups | Primary amines (-NH2) |
Experimental Protocols
Preparation of Reagents
a. Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.[2][3]
-
Recommended Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5.[4] Amine-reactive dyes react with non-protonated primary amines, and a basic pH is crucial for the reaction.[2][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the dye.[2][5] The protein solution must also be free of BSA, serum, and free amino acids.[6]
b. This compound Stock Solution:
-
Bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][5] For example, for a dye with a molecular weight of 735.9 g/mol , dissolve 7.36 mg in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved. Prepare this solution immediately before use as reactive dyes can be unstable in solution.[2][3]
Protein Labeling Procedure
The following protocol is a general guideline and may require optimization for specific proteins. It is recommended to test a range of dye-to-protein molar ratios to determine the optimal degree of labeling (DOL).[3][5]
-
Initiate Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.[7][8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2][5] For more sensitive proteins, the incubation can be performed overnight at 2-8°C.[7][8]
-
Quenching (Optional): To stop the labeling reaction, a quenching reagent can be added. Add hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[2][5]
Purification of the Labeled Protein
It is critical to remove the unreacted dye from the protein-dye conjugate.[9] Common purification methods include:
-
Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[3]
-
Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) with several buffer changes to remove the free dye.
-
Ultrafiltration: Use a spin column with a molecular weight cutoff appropriate for the protein being labeled.[6]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Dilute the purified protein-dye conjugate in a suitable buffer and measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of this compound (Amax). The Amax for this compound will need to be determined experimentally.
-
Calculate Protein Concentration: The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This will need to be determined experimentally for this compound.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: The concentration of the conjugated dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye Where:
-
ε_dye is the molar extinction coefficient of this compound at its Amax. This will also need to be determined experimentally.
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Atto & Tracy Dyes for Protein Labeling [sigmaaldrich.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Protein labeling protocol [abberior.rocks]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlorotriazine-Based Fluorescent Probes in Microscopy: A Hypothetical Application Using Reactive Yellow 17 as a Scaffold
Disclaimer: There is currently no scientific literature demonstrating the use of Reactive Yellow 17 as a fluorescent probe in microscopy. This compound is classified as an azo dye, a chemical class often characterized by low to negligible fluorescence.[1] The following application notes and protocols are therefore hypothetical and are intended to serve as a guideline for researchers interested in exploring the potential of dichlorotriazine-based dyes as fluorescent markers. The quantitative data and experimental procedures are based on a representative, commercially available fluorescent dichlorotriazine dye and should be experimentally verified for any new compound.[1]
Introduction
Reactive dyes possessing a dichlorotriazine functional group are valuable tools in biological research for the covalent labeling of biomolecules.[1][2] This reactive moiety readily forms stable covalent bonds with nucleophilic groups such as amines (-NH2) and hydroxyls (-OH) found on proteins, polysaccharides, and other macromolecules.[1][2] While this compound itself is not known to be fluorescent, its dichlorotriazine group represents a platform that could theoretically be incorporated into a fluorescent scaffold for microscopy applications. These notes will therefore describe the potential use of a hypothetical fluorescent dichlorotriazine dye, using the structure of this compound as a basic model for a reactive handle. Potential applications for such a probe include live-cell imaging, flow cytometry, and immunofluorescence.[1]
Photophysical and Chemical Properties
The successful application of a fluorescent probe hinges on its photophysical and chemical characteristics. The data presented below are based on a commercially available fluorescent dichlorotriazine dye, Flamma® 675 Dichlorotriazine, and serve as a starting point for the experimental determination for any novel dichlorotriazine-based probe.[1][2]
| Property | Hypothetical Value for a Fluorescent Dichlorotriazine Probe |
| Reactive Group | Dichlorotriazine |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~691 nm |
| Molar Extinction Coefficient (ε) | ≥ 144,000 cm⁻¹M⁻¹ |
| Solubility | Water, DMF, DMSO |
| Primary Target Groups | Amines (-NH2), Hydroxyls (-OH) |
Experimental Protocols
The following are detailed protocols for the preparation of a stock solution and the labeling of adherent and suspension cells with a hypothetical fluorescent dichlorotriazine probe.
Preparation of a 10 mM Stock Solution
Materials:
-
Hypothetical Fluorescent Dichlorotriazine Dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Allow the vial of the reactive dye to come to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of dye in anhydrous DMSO. For a dye with a molecular weight of approximately 700 g/mol , dissolve 0.7 mg in 100 µL of DMSO.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.[1]
Protocol for Labeling Adherent Cells
Materials:
-
Adherent cells cultured in a suitable vessel (e.g., chamber slide, petri dish)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
10 mM reactive dye stock solution in DMSO
Protocol:
-
Wash the adherent cells once with warm (37°C) PBS.[1]
-
Prepare the working dye solution by diluting the 10 mM stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).[1]
-
Remove the PBS and add the working dye solution to the cells, ensuring the entire cell monolayer is covered.[1]
-
Incubate the cells for 30 minutes at 37°C in a cell culture incubator, protected from light.[1]
-
Remove the dye solution and wash the cells twice with warm complete culture medium.[1]
-
The cells are now ready for imaging.
Protocol for Labeling Suspension Cells
Materials:
-
Suspension cells in culture
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
10 mM reactive dye stock solution in DMSO
-
Centrifuge
Protocol:
-
Prepare the working dye solution by diluting the 10 mM stock solution in serum-free medium to a final concentration of 1-10 µM.[1]
-
Add the working dye solution to the cell suspension.
-
Incubate the cells for 30 minutes at 37°C, protected from light.[1]
-
Stop the labeling reaction by adding an equal volume of complete culture medium. The serum proteins will react with any excess dye.[1]
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspend the cell pellet in fresh, warm complete medium.
-
Wash the cells two more times with complete medium to remove any unbound dye.[1]
-
Resuspend the cells in the appropriate buffer or medium for downstream analysis (e.g., flow cytometry or fluorescence microscopy).[1]
Visualizations
The following diagrams illustrate the general principles of using a reactive dye for bioconjugation and cell labeling.
Caption: Covalent labeling of a biomolecule with a dichlorotriazine probe.
Caption: Workflow for labeling cells with a reactive fluorescent dye.
Potential Applications and Considerations
A fluorescent probe based on the dichlorotriazine chemistry could be a versatile tool in various biological applications:
-
Live-Cell Imaging: The covalent nature of the bond would allow for long-term tracking of labeled cell populations.[1]
-
Flow Cytometry: Labeled cells can be quantified based on their fluorescence intensity.[1]
-
Immunofluorescence: The probe could be used as a secondary label for antibodies to visualize specific protein targets.[1]
It is crucial to consider that dichlorotriazine dyes are highly reactive and can react with various nucleophiles.[2][3] Therefore, careful optimization of the labeling conditions, such as pH and the presence of other nucleophiles, is necessary to ensure specific and efficient labeling of the target molecules.[2] Furthermore, the degree of labeling should be controlled to avoid potential artifacts, such as decreased protein function or solubility.
References
Application Notes and Protocols for the Degradation of Reactive Yellow 17 via Ozonation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the experimental setup and procedure for the degradation of the azo dye Reactive Yellow 17 (RY17) using ozonation. The information is compiled from various studies to ensure a comprehensive guide for researchers in environmental chemistry and wastewater treatment.
Introduction
Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures, which are resistant to conventional wastewater treatment methods. Ozonation is an advanced oxidation process (AOP) that has proven effective in decolorizing and degrading these recalcitrant compounds. This protocol outlines the necessary equipment, reagents, and procedures to successfully conduct the ozonation of RY17 in a laboratory setting. The process involves the generation of ozone gas and its subsequent bubbling through an aqueous solution of the dye, leading to its degradation through direct oxidation or indirect reaction with hydroxyl radicals.
Experimental Setup
The ozonation of this compound is typically carried out in a semi-batch bubble column reactor. A schematic of the experimental setup is provided below.
Equipment and Materials
-
Ozone Generator: Capable of producing ozone from a pure oxygen source (e.g., Fischer 502 Model or equivalent).
-
Oxygen Gas Cylinder: With a purity of 99.9%.
-
Glass Bubble Column Reactor: A cylindrical glass vessel with a typical volume of 2000 mL and a diameter of 5 cm.
-
Gas Diffuser: A porous sparger to ensure fine bubble dispersion at the bottom of the reactor.
-
Peristaltic Pumps: For controlled liquid handling.
-
Gas Washing Bottles (Scrubbers): Two in series, containing a potassium iodide (KI) solution to trap any unreacted ozone exiting the reactor.
-
Magnetic Stirrer and Stir Bar: To ensure homogeneity of the dye solution.
-
pH Meter: For monitoring and adjusting the pH of the solution.
-
Spectrophotometer (UV-Vis): For measuring the concentration of this compound and monitoring decolorization.
-
Chemical Oxygen Demand (COD) Analysis Kit: For measuring the reduction in organic load.
-
Standard laboratory glassware: Beakers, graduated cylinders, volumetric flasks, etc.
-
Temperature Control Unit: To maintain a constant reaction temperature.
Reagents
-
This compound (RY17): Of analytical grade.
-
Deionized Water: For solution preparation.
-
Sodium Hydroxide (NaOH) and Sulfuric Acid (H₂SO₄): For pH adjustment.
-
Potassium Iodide (KI): For the ozone trap.
Experimental Protocols
Preparation of this compound Solution
-
Prepare a stock solution of this compound by dissolving a known mass of the dye in deionized water to achieve a desired concentration (e.g., 300 mg/L).
-
For each experiment, dilute the stock solution to the desired initial concentration using deionized water.
Ozonation Procedure
-
Fill the glass bubble column reactor with a specific volume of the prepared RY17 solution (e.g., 5 L)[1].
-
Adjust the initial pH of the dye solution to the desired value (e.g., 2, 7, or 12) using NaOH or H₂SO₄[1].
-
Turn on the oxygen supply to the ozone generator and allow it to stabilize.
-
Set the ozone generator to the desired ozone concentration (e.g., 24 g/m³) and the gas flow rate to the desired value (e.g., 120 L/h)[1].
-
Start bubbling the ozone gas through the diffuser into the dye solution in the reactor.
-
Begin timing the experiment as soon as the ozone bubbling starts.
-
At regular time intervals (e.g., every 5 or 10 minutes), withdraw samples from the reactor for analysis.
-
Continue the ozonation for a predetermined duration (e.g., 120 minutes)[1].
-
After the experiment is complete, turn off the ozone generator and the oxygen supply.
Analytical Methods
-
Decolorization Measurement:
-
Measure the absorbance of the collected samples at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
The decolorization efficiency can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
Chemical Oxygen Demand (COD) Measurement:
-
Determine the COD of the initial and final samples according to standard methods to assess the extent of mineralization. The COD of the reactive dye wastewater can be reduced by up to 78.58%[1].
-
Data Presentation
The quantitative data from the ozonation experiments should be organized into tables for clear comparison of the effects of different parameters.
Table 1: Effect of Initial pH on Decolorization and COD Removal (Dye Concentration: 300 mg/L; Ozone Concentration: 24 g/m³; Ozone-Air Flow Rate: 120 L/h; Ozonation Time: 120 min)
| Initial pH | Decolorization Time (min) | Final COD (mg/L) | COD Reduction (%) |
| 2 | - | - | - |
| 7 | - | - | - |
| 12 | 12[1] | 164[1] | 78.58[1] |
Table 2: Effect of Initial Dye Concentration on Decolorization Time (pH: 12; Ozone Concentration: 24 g/m³; Ozone-Air Flow Rate: 120 L/h)
| Initial Dye Concentration (mg/L) | Decolorization Time (min) |
| 100 | - |
| 300 | 12[1] |
| 500 | - |
Table 3: Kinetic Data for RY17 Degradation The degradation of this compound by ozonation typically follows pseudo-first-order kinetics. The rate constant, k, can be determined from the slope of the plot of ln(C₀/C) versus time.
| Condition | Rate Constant (k) (min⁻¹) |
| pH 2 | - |
| pH 12 | - |
| Low Ozone Dose | - |
| High Ozone Dose | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ozonation of this compound.
Degradation Pathway
The degradation of azo dyes like this compound by ozonation can proceed through two main pathways, especially influenced by the pH of the solution.
Caption: Proposed degradation pathways for this compound by ozonation.
Key Findings and Considerations
-
Effect of pH: The degradation of this compound is significantly faster at higher pH values. At a pH of 12, complete decolorization can be achieved in as little as 12 minutes[1]. This is attributed to the increased formation of highly reactive hydroxyl radicals from the decomposition of ozone in alkaline conditions[1].
-
Kinetics: The ozonation of RY17 follows pseudo-first-order kinetics. The apparent rate constant increases with higher ozone dosage and higher pH, while it decreases with an increase in the initial dye concentration[1][2].
-
COD Removal: Significant mineralization, as indicated by a 78.58% reduction in COD, can be achieved, particularly at a high pH[1].
-
Safety: Ozone is a toxic gas and should be handled in a well-ventilated area. The off-gas from the reactor must be passed through an ozone destruction unit or a potassium iodide trap.
This comprehensive protocol provides a solid foundation for researchers to investigate the ozonation of this compound. The detailed steps and data presentation guidelines will aid in conducting reproducible experiments and contribute to the body of knowledge on advanced oxidation processes for wastewater treatment.
References
Application Notes and Protocols for Advanced Oxidation Process (AOP) on Reactive Yellow 17 (RY17)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the degradation of the azo dye Reactive Yellow 17 (RY17) using various Advanced Oxidation Processes (AOPs). The information is compiled from recent scientific literature to guide researchers in setting up and conducting experiments for the effective removal of this pollutant from aqueous solutions.
Overview of AOPs for RY17 Degradation
Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have been successfully applied to the degradation of RY17, showing varying degrees of efficiency. The choice of AOP can depend on factors such as cost, time, and the desired level of mineralization.
A comparative study on different AOPs for RY17 degradation revealed the following order of efficiency: heterogeneous photocatalysis > photo-Fenton = electro-Fenton > anodic oxidation > Fenton .[1] While complete degradation of RY17 was achieved with heterogeneous photocatalysis, photo-Fenton, and electro-Fenton processes, heterogeneous photocatalysis was the fastest, achieving complete removal within 30 minutes.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the degradation of RY17 using different AOPs.
Table 1: Comparison of Degradation Efficiency and Kinetics for Various AOPs on RY17
| AOP Method | Degradation Efficiency (%) | Reaction Time | Apparent Rate Constant (k_app) | Optimal pH | Reference |
| Heterogeneous Photocatalysis | ~100 | 30 min | 0.2 min⁻¹ | 3.0 | [1] |
| Photo-Fenton | 98 | 60 min | 0.126 min⁻¹ | 3.0 | [1][2] |
| Electro-Fenton | ~100 | 60 min | 0.122 min⁻¹ | 3.0 | [1] |
| Anodic Oxidation | Slower than other methods | > 60 min | Not specified | Not specified | [1] |
| Fenton | 90 | 180 min | Not specified | 3.0 | [1][2] |
| S2O8²⁻/Fe²⁺/UV | 95.4 | 20 min | Not specified | 3.0 | [3] |
| S2O8²⁻/UV | 81.0 | 20 min | Not specified | 3.0 | [3] |
| S2O8²⁻/Fe²⁺ | 63.3 | 20 min | Not specified | 3.0 | [3] |
| Ozonation | ~100 (decolorization) | 12 min | Not specified | 12 | [4][5] |
| UV/H₂O₂ | 65 | 60 min | Not specified | 3.0 | [2] |
| Direct UV Photolysis | 15 | 60 min | Not specified | 3.0 | [2] |
Table 2: Optimal Conditions for Various AOPs on RY17 Degradation
| AOP Method | Initial RY17 Conc. | Oxidant Conc. | Catalyst Conc. | Temperature (°C) | Reference |
| Fenton | 10 mg/L | 0.1 mM H₂O₂ | 0.01 mM Fe²⁺ | 22 | [2] |
| Photo-Fenton | 10 mg/L | 0.1 mM H₂O₂ | 0.01 mM Fe²⁺ | 22 | [2] |
| S₂O₈²⁻/Fe²⁺/UV | 10 mg/L | 1 mM S₂O₈²⁻ | 0.05 mM Fe²⁺ | 25 | [3] |
| Ozonation | 300 mg/L | 24 g/m³ Ozone | - | Not specified | [4] |
| UV/H₂O₂ | 10 mg/L | 0.1 mM H₂O₂ | - | 22 | [2] |
| Heterogeneous Photocatalysis | 30 mg/L | (Optional) H₂O₂ | 1 g/L TiO₂ | 22 | [6] |
Table 3: Mineralization Efficiency of Selected AOPs on RY17
| AOP Method | COD Removal (%) | TOC Removal (%) | Reaction Time | Reference |
| S₂O₈²⁻/Fe²⁺/UV | 68.2 | 49.4 | 60 min | [3] |
| Ozonation | 78.58 | Not specified | 120 min | [4] |
| Photo-Fenton | 78 (for azo dyes) | 82 (for azo dyes) | 80 min | [7] |
Experimental Protocols
The following are detailed protocols for performing AOP experiments on RY17.
General Preliminary Steps for All Protocols
-
Reagent Preparation : Prepare stock solutions of this compound dye, catalysts (e.g., FeSO₄·7H₂O, TiO₂), and oxidants (e.g., H₂O₂, S₂O₈²⁻) in deionized water. All chemicals should be of analytical grade.[8]
-
pH Adjustment : The pH of the dye solution should be adjusted to the desired value using dilute H₂SO₄ or NaOH before the addition of the catalyst and oxidant.
-
Sample Analysis : The concentration of RY17 during the experiments can be monitored by measuring the absorbance at its maximum wavelength (λ_max = 408 nm) using a UV-Vis spectrophotometer.[6] Samples should be filtered (e.g., with a 0.45 μm filter) before analysis to remove any suspended particles.[6]
Protocol for Fenton and Photo-Fenton Degradation of RY17
This protocol describes the degradation of RY17 using the Fenton and photo-Fenton processes.
Materials:
-
This compound (RY17) solution (e.g., 10 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution (e.g., to achieve 0.01 mM Fe²⁺)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w, to achieve 0.1 mM)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beaker or reaction vessel
-
Magnetic stirrer
-
UV lamp (for photo-Fenton)
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup : Place a known volume of the RY17 solution into the reaction vessel.
-
pH Adjustment : Adjust the pH of the solution to 3.0 using dilute H₂SO₄.[1][2]
-
Catalyst Addition : Add the required volume of the FeSO₄ solution to achieve the desired Fe²⁺ concentration (e.g., 0.01 mM).[2]
-
Initiation of Reaction :
-
Reaction Monitoring : At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (Optional) : To stop the reaction in the withdrawn sample, a quenching agent like sodium sulfite can be added.
-
Analysis : Measure the absorbance of the filtered samples at 408 nm to determine the residual RY17 concentration.
-
Data Calculation : Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol for Heterogeneous Photocatalysis of RY17 using TiO₂
This protocol details the degradation of RY17 using TiO₂ as a photocatalyst.
Materials:
-
This compound (RY17) solution (e.g., 30 mg/L)
-
Titanium dioxide (TiO₂) powder (e.g., P25) or TiO₂-coated material.[6]
-
Photoreactor with a UV light source.
-
Magnetic stirrer or aeration system for mixing.
-
pH meter.
-
UV-Vis Spectrophotometer.
Procedure:
-
Catalyst Suspension : Add the desired amount of TiO₂ (e.g., 1 g/L) to the RY17 solution in the photoreactor.[6]
-
Adsorption Equilibrium : Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the TiO₂ surface.[6]
-
pH Adjustment : Adjust the pH to the optimal value, which is around 3.0 for this process.[1]
-
Photoreaction Initiation : Turn on the UV lamp to start the photocatalytic degradation.
-
Sample Collection and Analysis : At regular intervals, collect samples, filter them to remove the TiO₂ particles, and analyze the RY17 concentration using a UV-Vis spectrophotometer.
Protocol for Ozonation of RY17
This protocol describes the degradation of RY17 using ozone.
Materials:
-
This compound (RY17) solution (e.g., 300 mg/L).[4]
-
Ozone generator.
-
Oxygen source (for the ozone generator).
-
pH meter.
-
UV-Vis Spectrophotometer.
Procedure:
-
Reactor Setup : Fill the reactor with the RY17 solution.
-
pH Adjustment : Adjust the initial pH of the solution. For efficient degradation, a basic pH of 12 is recommended.[4][5]
-
Ozonation : Start the ozone generator and bubble the ozone gas through the solution at a controlled flow rate (e.g., 120 L/h with an ozone concentration of 24 g/m³).[4]
-
Monitoring : Collect samples at different time points and analyze the dye concentration. Complete decolorization can be observed in as little as 12 minutes under these conditions.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow and a simplified degradation pathway for RY17.
Caption: General experimental workflow for AOP treatment of RY17.
Caption: Simplified degradation pathway of RY17 via AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Modeling of Reactive Yellow 17 Degradation in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the kinetic modeling of Reactive Yellow 17 (RY17) degradation in aqueous solutions. The information is compiled from various studies employing advanced oxidation processes (AOPs) and is intended to guide researchers in setting up, conducting, and analyzing experiments to determine the degradation kinetics of this reactive azo dye.
Introduction
This compound is a water-soluble azo dye commonly used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to environmental persistence and potential toxicity. Advanced oxidation processes (AOPs) are effective for the degradation of such recalcitrant organic pollutants. This document outlines protocols for several AOPs, including photocatalysis, activated peroxydisulfate, and ozonation, and provides a framework for kinetic analysis of RY17 degradation. The disappearance of the dye in solution often follows pseudo-first-order kinetics.[1][2]
Data Presentation: Kinetic Parameters and Degradation Efficiency
The following tables summarize quantitative data from various studies on the degradation of this compound under different experimental conditions.
Table 1: Photocatalytic Degradation of this compound using TiO₂/UV
| Initial RY17 Conc. (mg/L) | Catalyst (TiO₂) Conc. (g/L) | Oxidizing Agent | Apparent Rate Constant (k_app) (min⁻¹) | Half-life (t½) (min) | Reference |
| Not Specified | Not Specified | TiO₂ | - | - | [1][3] |
| Not Specified | Not Specified | TiO₂ + O₂ | - | - | [3] |
| Not Specified | Not Specified | TiO₂ + H₂O₂ | - | - | [3] |
| Not Specified | Not Specified | TiO₂ + O₂ + H₂O₂ | - | - | [3] |
Note: Specific values for rate constants and half-lives were not provided in the abstract, but the study indicates that the addition of oxygen and hydrogen peroxide significantly increases the degradation rate.[3] The apparent rate constant was found to decrease with an increase in the initial concentration of the dye.[1][2]
Table 2: Degradation of this compound using Activated Peroxydisulfate (S₂O₈²⁻)
| Process | Initial RY17 Conc. (mg/L) | [Fe²⁺] (mM) | [S₂O₈²⁻] (mM) | pH | Degradation Efficiency (within 20 min) | Kinetic Model | Reference |
| S₂O₈²⁻/Fe²⁺ | 10 | 0.05 | 1 | 3 | 63.3% | BMG Model | [4][5] |
| S₂O₈²⁻/UV | 10 | - | 1 | 3 | 81.0% | BMG Model | [4][5] |
| S₂O₈²⁻/Fe²⁺/UV | 10 | 0.05 | 1 | 3 | 95.4% | BMG Model | [4][5] |
The degradation efficiency follows the order: S₂O₈²⁻/Fe²⁺/UV > S₂O₈²⁻/UV > S₂O₈²⁻/Fe²⁺ > UV > S₂O₈²⁻.[4][6] The experimental data were in good agreement with the Behnajady-Modirshahla-Ghanbery (BMG) kinetic model.[4][5]
Table 3: Ozonation of this compound
| Initial RY17 Conc. (mg/L) | Ozone Conc. (g/m³) | Ozone-Air Flow Rate (L/h) | pH | Decolorization Time (min) | COD Reduction | Kinetic Model | Reference |
| 300 | 24 | 120 | 12 | 12 | 78.58% | Pseudo-first-order | [7][8] |
| 100-400 | 24 | 120 | 12 | Varies | - | Pseudo-first-order | [8] |
The apparent rate constant for ozonation increases with higher ozone dosage and higher pH values, while it logarithmically decreases with an increase in the initial dye concentration.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Photocatalytic Degradation using TiO₂ and UV Light
This protocol is based on the methodology described for the photoinduced degradation of RY17 in a batch reactor.[1]
Materials:
-
This compound dye
-
Titanium dioxide (TiO₂, Degussa P25 or equivalent)
-
Distilled water
-
Batch reactor (e.g., cylindrical quartz reactor, 200 mL capacity)
-
UV lamps (e.g., 6 x 8W low-pressure mercury vapor lamps, 254 nm)
-
Magnetic stirrer
-
Air sparger (optional, for oxygen supply)
-
Hydrogen peroxide (H₂O₂, optional)
-
Potassium persulfate (K₂S₂O₈, optional)
-
UV-Visible Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in distilled water. From the stock solution, prepare working solutions of desired concentrations.
-
Catalyst Suspension: Add a known amount of TiO₂ catalyst to the RY17 solution in the quartz reactor to form a slurry.
-
Experimental Setup: Place the reactor in the center of the UV lamp assembly. Use a magnetic stirrer to ensure the catalyst remains suspended. If studying the effect of oxygen, bubble air through the solution using an air sparger.
-
Initiation of Reaction: Turn on the UV lamps to start the photocatalytic reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Centrifuge or filter the samples to remove the TiO₂ particles before analysis.
-
Analysis:
-
Decolorization: Measure the absorbance of the supernatant at the maximum wavelength of RY17 (around 408.0 nm[8]) using a UV-Vis spectrophotometer to monitor the decrease in dye concentration.
-
Mineralization: Analyze the formation of inorganic ions such as CO₂, SO₄²⁻, NO₃⁻, and NH₄⁺ using appropriate analytical techniques (e.g., ion chromatography) to assess the extent of mineralization.[1][2] HPLC can also be used to follow the mineralization process.[1][2]
-
-
Kinetic Analysis: Plot the natural logarithm of the normalized concentration (ln(C/C₀)) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the apparent rate constant (k_app).
Protocol 2: Degradation using UV/Fe²⁺ Activated Peroxydisulfate
This protocol is based on the study of RY17 degradation using UV light and iron ions as activators for peroxydisulfate.[4]
Materials:
-
This compound dye
-
Ferrous sulfate (FeSO₄)
-
Sodium persulfate (Na₂S₂O₈) or Potassium persulfate (K₂S₂O₈)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Distilled water
-
Photochemical reactor with UV lamp
-
Magnetic stirrer
-
pH meter
-
UV-Visible Spectrophotometer
-
COD and TOC analyzer
Procedure:
-
Solution Preparation: Prepare a stock solution of RY17. Prepare separate stock solutions of Fe²⁺ and S₂O₈²⁻.
-
Reaction Setup: In the photochemical reactor, add a known volume of the RY17 solution. Adjust the pH to the desired value (e.g., pH 3) using H₂SO₄ or NaOH.[4][5]
-
Addition of Reagents: Add the required amounts of Fe²⁺ and S₂O₈²⁻ stock solutions to achieve the desired final concentrations (e.g., [RY17] = 10 mg/L, [Fe²⁺] = 0.05 mM, [S₂O₈²⁻] = 1 mM).[4][5]
-
Initiation of Reaction: Turn on the UV lamp and start the magnetic stirrer.
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis:
-
Degradation: Immediately measure the absorbance of the samples using a UV-Vis spectrophotometer to determine the residual concentration of RY17.
-
Mineralization: Measure the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the samples at different time points to evaluate the extent of mineralization.[4][5]
-
-
Kinetic Modeling: Analyze the experimental data using first-order, second-order, and BMG kinetic models to determine the best fit.[4][5]
Protocol 3: Ozonation
This protocol is derived from studies on the decolorization of RY17 by ozonation in a semi-batch bubble column reactor.[7][8]
Materials:
-
This compound dye
-
Ozone generator
-
Semi-batch bubble column reactor
-
Gas flow meter
-
NaOH and H₂SO₄ for pH adjustment
-
Distilled water
-
UV-Visible Spectrophotometer
-
COD analyzer
Procedure:
-
Solution Preparation: Prepare a solution of RY17 of a specific concentration (e.g., 300 mg/L) in the bubble column reactor.[7][8]
-
pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 12 for efficient decolorization) using NaOH or H₂SO₄.[7][8]
-
Ozonation: Start bubbling ozone gas through the solution from the bottom of the reactor at a controlled flow rate (e.g., 120 L/h) and concentration (e.g., 24 g/m³).[7][8]
-
Sampling: Take samples from the reactor at regular intervals.
-
Analysis:
-
Kinetic Analysis: Determine the reaction order by fitting the concentration-time data to kinetic models. Ozonation of RY17 has been shown to follow a pseudo-first-order reaction.[7][8]
Visualizations
The following diagrams illustrate the experimental workflows and a conceptual degradation pathway for this compound.
Caption: Workflow for photocatalytic degradation of RY17.
Caption: Workflow for activated peroxydisulfate degradation of RY17.
Caption: Conceptual degradation pathway of RY17.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics of photocatalytic degradation of this compound dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantitative Determination of Reactive Yellow 17 in Aqueous Solutions using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Yellow 17 is a synthetic azo dye widely used in the textile industry. Due to its high water solubility and potential environmental impact, accurate and reliable methods for its quantification in aqueous solutions are essential. This application note provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry, a simple, cost-effective, and readily available analytical technique. The method is based on the measurement of light absorbance at the wavelength of maximum absorption (λmax) and the application of the Beer-Lambert Law.
Principle
UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. The concentration of this compound in an unknown sample can be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
Physicochemical Properties and Spectral Data
A summary of the key properties of this compound and its spectral characteristics is provided in the table below.
| Parameter | Value | Reference |
| Chemical Name | dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | [1] |
| CAS Number | 20317-19-5 | [2] |
| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][2] |
| Molecular Weight | 682.79 g/mol | [2] |
| Maximum Absorbance (λmax) | ~402 - 410 nm | [3][4][5] |
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
-
Cuvettes: 1 cm path length quartz or polystyrene cuvettes.
-
Chemicals:
-
This compound (analytical standard)
-
Distilled or deionized water (for solvent and blanks)
-
-
Labware: Volumetric flasks, pipettes, and other standard laboratory glassware.
Preparation of Standard Solutions
A stock solution of this compound is prepared, from which a series of standard solutions are made by serial dilution.
Protocol for Preparation of 100 mg/L Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the dye completely.
-
Bring the volume up to the 100 mL mark with distilled water.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a dark, cool place.
Protocol for Preparation of Working Standard Solutions (e.g., 1, 2, 5, 10, 15, 20 mg/L):
-
Label a series of volumetric flasks with the desired concentrations.
-
Use the following formula to calculate the volume of stock solution required for each standard:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of the stock solution (100 mg/L)
-
V₁ = Volume of the stock solution to be taken
-
C₂ = Desired concentration of the working standard
-
V₂ = Final volume of the working standard (e.g., 10 mL or 25 mL)
-
-
-
Pipette the calculated volume of the stock solution into the corresponding volumetric flask.
-
Dilute to the mark with distilled water and mix well.
Determination of Maximum Absorbance (λmax)
-
Prepare a mid-range concentration standard solution of this compound (e.g., 10 mg/L).
-
Use distilled water as a blank to zero the spectrophotometer.
-
Scan the absorbance of the standard solution from 800 nm to 200 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is expected to be in the range of 402-410 nm.[3][4] All subsequent absorbance measurements should be performed at this wavelength.
Generation of a Calibration Curve
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a distilled water blank.
-
Measure the absorbance of each prepared working standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
Measurement of Unknown Sample Concentration
-
Sample Preparation:
-
For clear aqueous samples, no preparation may be needed other than dilution to bring the concentration within the linear range of the calibration curve.
-
For samples containing particulate matter, such as textile effluent, filtration through a 0.45 µm syringe filter is recommended to avoid light scattering, which can interfere with absorbance measurements.[5]
-
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with a distilled water blank.
-
Measure the absorbance of the unknown sample.
-
Using the equation from the calibration curve (y = mx + c), calculate the concentration of this compound in the sample, where 'y' is the measured absorbance.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.
Data Presentation
The quantitative data for a typical calibration of this compound is summarized in the table below.
| Concentration (mg/L) | Absorbance at λmax (~408 nm) |
| 1.0 | Example Value: 0.042 |
| 2.0 | Example Value: 0.085 |
| 5.0 | Example Value: 0.210 |
| 10.0 | Example Value: 0.420 |
| 15.0 | Example Value: 0.630 |
| 20.0 | Example Value: 0.840 |
| Linear Regression | |
| Equation | y = 0.042x + 0.001 |
| R² | 0.999 |
Note: The absorbance values are illustrative and should be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of variables in the Beer-Lambert Law.
Troubleshooting and Considerations
-
Non-linearity of Calibration Curve: At high concentrations, deviations from the Beer-Lambert law can occur. If the calibration curve is not linear, dilute the standards and the unknown sample to fall within the linear range.
-
Interference: Other colored compounds or substances that absorb at the λmax of this compound will interfere with the measurement. In such cases, chromatographic separation prior to spectrophotometric analysis may be necessary.
-
pH Effects: The absorption spectrum of some dyes can be pH-dependent. It is advisable to perform measurements at a consistent pH, especially when analyzing buffered solutions or environmental samples.
-
Instrumental Noise: At very low concentrations, the signal-to-noise ratio may be low, leading to inaccurate readings. The limit of detection (LOD) and limit of quantification (LOQ) of the method should be experimentally determined.
References
Application Notes and Protocols for Covalent Labeling of Cell Surface Proteins for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling is a powerful technique for attaching fluorescent probes to cell surface proteins, enabling their detection and quantification by flow cytometry. This method forms a stable, irreversible bond between the dye and the protein, which is particularly advantageous for experiments that involve fixation and permeabilization for intracellular staining.[1][2][3] This stability ensures that the fluorescent signal is retained throughout the experimental workflow, providing reliable and reproducible results.
The primary targets for covalent labeling on the cell surface are the primary amines of lysine residues and the thiol groups of cysteine residues.[4] Amine-reactive dyes are widely used for viability staining, as they can differentiate between live and dead cells based on membrane integrity.[5] In contrast, thiol-reactive dyes offer a more targeted approach due to the lower abundance of cysteine residues on the cell surface.
These application notes provide a comprehensive overview of the principles and protocols for covalent labeling of cell surface proteins for flow cytometry, with a focus on amine-reactive and thiol-reactive chemistries.
Principles of Covalent Labeling
Covalent labeling relies on the chemical reaction between a reactive group on the fluorescent dye and a functional group on the target protein. The two most common chemistries for labeling cell surface proteins are:
-
Amine-Reactive Dyes: These dyes typically contain an N-hydroxysuccinimide (NHS) ester or a similar functional group that reacts with primary amines (-NH2) on lysine residues and the N-terminus of proteins to form a stable amide bond.[4] When used for viability staining, these membrane-impermeant dyes will only label the surface proteins of live cells, resulting in a dim signal.[1][6] However, in dead cells with compromised membranes, the dye can enter the cell and react with the abundant intracellular proteins, leading to a much brighter fluorescent signal.[7][1][6]
-
Thiol-Reactive Dyes: These dyes, most commonly maleimides, react with the sulfhydryl (-SH) group of cysteine residues to form a stable thioether bond.[4][8] This reaction is highly specific for thiols at neutral pH.[9] Since cysteine is a less abundant amino acid than lysine, thiol-reactive labeling can provide a more targeted approach for labeling specific proteins. In some cases, disulfide bonds within proteins may need to be reduced to free up thiol groups for labeling.[8][9]
Data Presentation: Comparison of Covalent Labeling Chemistries
The choice of covalent labeling chemistry depends on the specific application. The following table summarizes the key characteristics of amine-reactive and thiol-reactive dyes for flow cytometry.
| Feature | Amine-Reactive Dyes | Thiol-Reactive Dyes |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Primary Application | Viability staining, general cell surface protein labeling | Targeted cell surface protein labeling |
| Specificity | Lower (targets all accessible primary amines) | Higher (targets less abundant cysteine residues) |
| Key Advantage | Excellent for live/dead discrimination, robust staining | More specific labeling of target proteins |
| Considerations | Staining should be performed in a protein-free buffer to avoid dye quenching. | May require reduction of disulfide bonds to expose thiol groups. |
| Stain Index | Generally high for dead cell discrimination. A titration to find the optimal concentration is crucial to maximize the stain index.[5] An example titration of an amine-reactive violet dye showed an optimal stain index of 699 at a 1:1000 dilution, providing the best separation with low background.[5] | Dependent on the abundance of accessible thiols on the target protein. |
| Signal-to-Noise Ratio | High for dead cells vs. live cells. The fluorescence of dead cells can be roughly 50 times greater than that of live cells.[7] | Can be high if the target protein has accessible cysteines and low non-specific binding. |
Experimental Protocols
Protocol 1: Viability Staining with Amine-Reactive Dyes
This protocol describes the use of a generic amine-reactive dye for discriminating live and dead cells. It is essential to titrate the dye to determine the optimal concentration that provides the best separation between live and dead populations with minimal background staining of the live cells.
Materials:
-
Cells of interest
-
Protein-free PBS
-
Amine-reactive viability dye (e.g., from a LIVE/DEAD™ Fixable Viability Stain Kit)
-
Anhydrous DMSO
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
12 x 75 mm polypropylene tubes
-
Flow cytometer
Procedure:
-
Dye Reconstitution:
-
Warm the vial of amine-reactive dye to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a stock solution (refer to the manufacturer's instructions).
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with protein-free PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Dye Titration (Recommended):
-
Prepare a mixed population of live and dead cells. A simple method is to heat-kill a portion of the cells at 55-65°C for 5-10 minutes and then mix them with live cells.
-
Prepare serial dilutions of the amine-reactive dye in protein-free PBS.
-
Aliquot 100 µL of the mixed cell population into several tubes.
-
Add 1 µL of each dye dilution to the respective tubes. Include an unstained control.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer and determine the dilution that gives the best stain index.[10][11]
-
-
Staining:
-
Aliquot up to 1 x 10^6 cells in 100 µL of protein-free PBS into a flow cytometry tube.
-
Add the pre-determined optimal amount of the amine-reactive dye.
-
Vortex immediately and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Subsequent Staining:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer.
-
The cells can now be fixed, permeabilized, and stained for intracellular targets, or stained for other cell surface markers.
-
Protocol 2: Labeling of Cell Surface Thiols with Maleimide Dyes
This protocol provides a general procedure for labeling accessible cysteine residues on the surface of live cells with a thiol-reactive maleimide dye.
Materials:
-
Cells of interest
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)
-
Thiol-reactive maleimide dye
-
Anhydrous DMSO or DMF
-
Flow cytometry staining buffer
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
12 x 75 mm polypropylene tubes
-
Flow cytometer
Procedure:
-
Dye Reconstitution:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[12]
-
Vortex briefly to dissolve the dye completely.
-
Store the unused stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with the degassed buffer (pH 7.0-7.5) by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cells in the degassed buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If necessary to expose more thiol groups, a mild reduction can be performed. TCEP is often preferred as it does not need to be removed before labeling.[8][9]
-
Add a 10-fold molar excess of TCEP to the cell suspension.
-
Incubate for approximately 30 minutes at room temperature. Note: This step should be optimized to ensure cell viability is not compromised.
-
-
Staining:
-
Add the maleimide dye stock solution to the cell suspension to achieve the desired final concentration. A typical starting point is a 10-20 fold molar excess of dye to protein, but this should be optimized for each specific cell type and protein.[12]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Washing and Analysis:
-
Wash the cells three times with flow cytometry staining buffer to remove any unbound dye.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for covalent labeling of cell surface proteins for flow cytometry.
Caption: Chemical principles of amine-reactive and thiol-reactive covalent labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 5 min Guide about FIXABLE VIABILITY DYES (FVD) | labclinics.com [labclinics.com]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. ptglab.com [ptglab.com]
- 7. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. mbft.hu [mbft.hu]
- 11. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Reactive Yellow 17 in Dye-Wastewater Treatment Studies
Introduction
Reactive Yellow 17 (RY17) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its complex aromatic structure makes it a recalcitrant pollutant in textile wastewater, posing significant environmental challenges. These application notes provide a comprehensive overview of various advanced oxidation processes (AOPs) and other treatment technologies that have been successfully employed to degrade and mineralize RY17 in aqueous solutions. The detailed protocols and compiled data herein are intended to guide researchers and scientists in designing and conducting their own studies on dye-wastewater treatment.
Photocatalytic Degradation
Photocatalysis, particularly using titanium dioxide (TiO₂), is an effective method for the degradation of RY17.[1][2] This process involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the photocatalyst, which then attack and break down the dye molecules.
Experimental Protocol: TiO₂-Mediated Photocatalytic Degradation
This protocol is based on studies employing TiO₂ as a photocatalyst for RY17 degradation.[1][2][3][4]
Materials:
-
This compound dye
-
Titanium dioxide (Degussa P25 is commonly used)
-
UV lamp (e.g., high-pressure mercury lamp)
-
Photoreactor (batch or continuous flow)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Total Organic Carbon (TOC) analyzer
-
Chemical Oxygen Demand (COD) analysis kit
-
Hydrogen peroxide (H₂O₂), Potassium persulfate (K₂S₂O₈), Sodium carbonate (Na₂CO₃), Sodium chloride (NaCl) (for studying the effect of additives)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare working solutions of desired concentrations (e.g., 10-30 mg/L).
-
Photoreactor Setup:
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the solution in the dark for a specific period (e.g., 30-90 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[5]
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the photocatalytic degradation.
-
Maintain constant stirring throughout the experiment to ensure a homogenous suspension.
-
Control the temperature of the reaction mixture using a cooling water jacket if necessary.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the solution at regular time intervals.
-
Filter the samples to remove the catalyst particles before analysis.
-
Measure the absorbance of the supernatant at the maximum wavelength of RY17 (around 402-408 nm) using a UV-Vis spectrophotometer to determine the decolorization efficiency.[5]
-
Analyze the mineralization of the dye by measuring the decrease in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[1]
-
HPLC can be used to monitor the disappearance of the parent dye and the formation of intermediates.[1][2]
-
-
Parameter Optimization: To determine the optimal degradation conditions, systematically vary parameters such as initial dye concentration, catalyst loading, pH, and the addition of oxidizing agents like H₂O₂ or K₂S₂O₈.[3][6]
Data Presentation: Photocatalytic Degradation of RY17
| Parameter | Optimal Condition | Degradation Efficiency (%) | Reference |
| pH | Neutral (around 7) | High | [3][4] |
| Catalyst | TiO₂ (Degussa P25) | - | [1][3][4] |
| Additives | H₂O₂, K₂S₂O₈ | Increased degradation rate | [2][3] |
| Na₂CO₃, NaCl | Hindered degradation rate | [3][4] |
Diagram: Photocatalytic Degradation Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics of photocatalytic degradation of this compound dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Photocatalytic degradation of this compound dye in aqueous solution in the presence of TiO 2 with cement binder | Semantic Scholar [semanticscholar.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
Application Note: Analytical Methods for the Detection of Reactive Yellow 17 and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 17 (C.I. This compound) is a sulfonated monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers. Due to the potential release of harmful aromatic amines through the reductive cleavage of the azo bond (-N=N-), monitoring the presence of this dye and its byproducts in textiles and environmental samples is crucial for consumer safety and environmental protection.[1] Furthermore, understanding the degradation pathways and identifying the resulting byproducts are essential for toxicological studies and the development of effective remediation strategies.
This application note provides detailed protocols for the analytical determination of this compound and its potential byproducts using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of aromatic amine byproducts.
Predicted Byproducts of this compound
Based on the chemical structure of this compound and known degradation pathways of reactive azo dyes, the primary byproducts are expected to result from the cleavage of the azo bond and hydrolysis of the reactive group.
Chemical Structure of this compound:
-
Azo Bond Cleavage: Under reductive conditions, the azo bond is expected to cleave, leading to the formation of two primary aromatic amines.
-
Hydrolysis: The vinyl sulfone group is susceptible to hydrolysis, which can occur under alkaline conditions, leading to a less reactive form of the dye.[2][3]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for this compound and its Polar Byproducts
This method is suitable for the quantitative analysis of the parent dye and its polar, non-volatile degradation products.
Experimental Protocol:
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | Octadecylsilane (ODS) C18 column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 100% Methanol[1] or a gradient elution can be optimized. |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV detector at 254 nm or at the maximum absorbance wavelength (λmax) of 430 nm for this compound.[1] |
| Column Temperature | Ambient or controlled at 25°C |
Sample Preparation (Aqueous Samples):
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
For solid samples like textiles, an extraction step is required (see protocol below).
Sample Preparation (Textile Samples):
-
Cut a representative textile sample (approximately 1 gram) into small pieces.
-
Extract the dye and its byproducts using a suitable solvent such as methanol or a water/methanol mixture. Sonication can be used to enhance extraction efficiency.
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Amine Byproducts
This method is highly sensitive and specific for the identification and quantification of volatile and semi-volatile aromatic amines that may be formed from the degradation of this compound.
Experimental Protocol:
| Parameter | Specification |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m length x 0.25 mm ID x 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| MS Interface Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-450 |
Sample Preparation (Reductive Cleavage and Extraction from Textiles):
This protocol is adapted from standard methods for the analysis of banned azo dyes in textiles.
-
Sample Preparation: Cut approximately 1.0 g of the textile sample into small pieces.
-
Reductive Cleavage:
-
Place the sample in a reaction vessel with a citrate buffer solution (pH 6.0).
-
Add sodium dithionite to the solution to initiate the reductive cleavage of the azo bond.
-
Incubate the mixture in a water bath at 70°C for 30 minutes.
-
-
Extraction:
-
Cool the reaction mixture.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the aromatic amines. For LLE, use a suitable organic solvent like diethyl ether or a mixture of methanol and t-butyl methyl ether.
-
-
Concentration: Evaporate the organic extract to a small volume under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, derivatize the amines using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA).
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Workflow for GC-MS Analysis of Aromatic Amines:
Caption: Workflow for GC-MS analysis of aromatic amines.
UV-Visible Spectrophotometry for Screening
This method can be used for rapid screening and quantification of the total dye content in a sample, particularly in aqueous solutions.
Experimental Protocol:
| Parameter | Specification |
| Instrument | UV-Visible Spectrophotometer |
| Wavelength Scan Range | 200-800 nm |
| Maximum Absorbance (λmax) | 430 nm for this compound[1] |
| Cuvette | 1 cm path length quartz cuvette |
| Blank | Deionized water or the extraction solvent |
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at 430 nm to generate a calibration curve.
-
Measure the absorbance of the sample solution at 430 nm.
-
Determine the concentration of the dye in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| HPLC-UV | This compound | Analyte and matrix dependent | Analyte and matrix dependent | > 0.99 |
| GC-MS | Aromatic Amines | Typically in the low ng/mL to pg/mL range | Typically in the ng/mL range | > 0.99 |
| UV-Vis Spectrophotometry | This compound | Dependent on molar absorptivity | Dependent on molar absorptivity | > 0.99 |
Signaling Pathways and Logical Relationships
The degradation of this compound, particularly through reductive cleavage, is a critical process leading to the formation of potentially harmful byproducts. The general pathway involves the breakdown of the azo linkage, a key chromophoric group, resulting in the formation of aromatic amines. These amines are of toxicological concern and are often regulated.
Caption: Degradation pathway of this compound.
Conclusion
The analytical methods described in this application note provide robust and reliable approaches for the detection and quantification of this compound and its potential byproducts. The choice of method will depend on the specific analytes of interest and the sample matrix. For comprehensive analysis, a combination of HPLC for the parent dye and polar byproducts, and GC-MS for the identification of aromatic amines is recommended. These methods are essential tools for quality control in the textile industry, environmental monitoring, and for researchers investigating the toxicological impact of azo dyes.
References
Troubleshooting & Optimization
How to improve the solubility of Reactive yellow 17 for stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stock solutions of Reactive Yellow 17.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
This compound is a highly water-soluble dye. Its solubility is reported to be greater than 100 g/L at 25°C[1][2]. If you are experiencing difficulties, it may be due to the dissolution method rather than the inherent solubility of the compound.
Q2: My this compound stock solution appears cloudy or has precipitates. What could be the cause?
Several factors can lead to cloudiness or precipitation in your stock solution:
-
Use of hard water: Reactive dyes can form insoluble complexes with metal ions such as calcium and magnesium found in hard water[3].
-
Incorrect pH: The pH of the water used for dissolution should be neutral (pH 6.5-7.5)[3]. Acidic or alkaline conditions can promote dye hydrolysis, affecting solubility.
-
Presence of electrolytes: The addition of salts like sodium sulfate can decrease the solubility of reactive dyes[4].
-
Low temperature: While soluble at room temperature, increasing the temperature can aid in faster and more complete dissolution[4][5].
Q3: Can I heat the solution to improve the solubility of this compound?
Yes, using hot water can accelerate the dissolution of reactive dyes[4]. For medium-temperature reactive dyes, a temperature of 70-75°C is recommended, while high-temperature reactive dyes may require 80-85°C[3]. However, it is crucial not to boil the solution and to cool it down after the dye has fully dissolved.
Q4: Are there any additives that can enhance the solubility of this compound?
Urea can act as a solubilizing agent, helping to prevent dye aggregation and improve solubility[4]. In some cases, non-ionic surfactants can also be used to improve the dispersibility of the dye molecules[6].
Troubleshooting Guide
If you are facing issues with the solubility of this compound, follow these troubleshooting steps:
Step 1: Verify Water Quality Ensure you are using deionized or distilled water with a neutral pH (6.5-7.5) to avoid interference from metal ions and prevent hydrolysis[3].
Step 2: Optimize Dissolution Temperature Gently warm the water (e.g., to 50-60°C) before adding the this compound powder. This can significantly increase the rate of dissolution[5].
Step 3: Gradual Addition and Agitation Slowly add the dye powder to the water while continuously stirring. This prevents the formation of clumps that are difficult to dissolve.
Step 4: Consider a Solubilizing Agent If solubility issues persist, consider preparing the stock solution with the addition of urea.
If the problem is still not resolved, please refer to the detailed experimental protocol below.
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | > 100 g/L[1][2] |
Experimental Protocol for Preparing a this compound Stock Solution
This protocol outlines the recommended procedure for preparing a 10 mg/mL (1%) stock solution of this compound.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
Procedure:
-
Preparation: Measure the required amount of deionized or distilled water into a beaker equipped with a magnetic stir bar. For a 10 mg/mL solution, you will need slightly less than the final volume to account for the volume of the powder.
-
Heating (Optional): Gently warm the water to approximately 50-60°C while stirring.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Slowly add the weighed powder to the vortex of the stirring water. Continue stirring until the powder is completely dissolved.
-
Cooling and Volume Adjustment: Once the dye is fully dissolved, allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized or distilled water to reach the final desired volume.
-
Storage: Store the stock solution in a well-sealed container, protected from light.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving this compound solubility.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - REACTIVE YELLOW DYES - Enoch dye [enochdye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Methods For Dissolving Reactive Dyes And Matters Needing Attention - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. News - What should I do if color spots and stains appear in reactive dyeing? [mit-ivy.com]
- 6. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Optimizing pH Conditions for Reactive Yellow 17 Degradation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the degradation of Reactive Yellow 17.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for degrading this compound?
A1: Several advanced oxidation processes (AOPs) have proven effective for the degradation of this compound. The most commonly cited methods in the literature include:
-
Photocatalysis: Particularly using UV light in combination with persulfate (S₂O₈²⁻) and iron ions (Fe²⁺)[1][2]. Another photocatalytic approach involves using titanium dioxide (TiO₂) as a catalyst[3][4].
-
Ozonation: This method uses ozone (O₃) to break down the dye molecule and has been shown to be highly effective, especially at alkaline pH[5][6].
-
Electrooxidation: This technique employs an electric current to drive the oxidation of the dye, often in the presence of supporting electrolytes[7][8].
Q2: How does pH affect the degradation of this compound?
A2: The optimal pH for the degradation of this compound is highly dependent on the chosen method:
-
For UV/Persulfate/Fe²⁺ photocatalysis , an acidic pH of 3 is optimal for degradation[1][2]. The degradation efficiency decreases significantly at higher pH values[1].
-
For ozonation , a highly alkaline pH of 12 has been found to be the most effective for achieving significant COD reduction and decolorization[5][6].
-
In electrooxidation , an alkaline pH of 11 has been identified as optimal when using supporting electrolytes like NaCl and Na₂SO₄[7][8].
-
For TiO₂ photocatalysis , the degradation rate is highest at an acidic pH of 3[3].
Q3: What are the expected degradation efficiencies for this compound with different methods?
A3: Degradation efficiencies vary based on the method and experimental conditions. Here are some reported efficiencies:
-
UV/S₂O₈²⁻/Fe²⁺: Achieved 95.4% degradation within 20 minutes under optimal conditions[1][2].
-
Ozonation: Can lead to complete decolorization in 12 minutes and a 78.58% reduction in Chemical Oxygen Demand (COD) at pH 12[5][6].
-
Electrooxidation: High color and COD removal can be achieved, with the effectiveness depending on the electrolyte used[7][8].
-
TiO₂ Photocatalysis: The efficiency is influenced by factors such as initial dye concentration and pH[3][4].
Troubleshooting Guides
Photocatalytic Degradation (UV/S₂O₈²⁻/Fe²⁺)
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | Suboptimal pH. | Adjust the pH of the reaction solution to 3.0 using dilute acid or base[1][2]. |
| Incorrect reagent concentrations. | Ensure the concentrations of Fe²⁺ and S₂O₈²⁻ are at their optimal levels (e.g., [Fe²⁺] = 0.05 mM, [S₂O₈²⁻] = 1 mM)[1][2]. | |
| Insufficient UV light intensity. | Check the age and output of your UV lamp. Ensure the reactor is positioned for maximum light exposure. | |
| Reaction stops prematurely | Depletion of persulfate or Fe²⁺. | Consider a fed-batch approach where reagents are added incrementally. |
| Formation of interfering byproducts. | Analyze the reaction mixture for potential radical scavengers that may have formed. |
Ozonation
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete decolorization | Suboptimal pH. | Adjust the pH of the dye solution to 12 for maximal efficiency[5][6]. |
| Insufficient ozone dosage or contact time. | Increase the ozone flow rate or the duration of the ozonation process[5]. | |
| High initial dye concentration. | Consider diluting the sample or increasing the ozone concentration to maintain an effective ozone-to-dye ratio[5]. | |
| Low COD removal despite color removal | Formation of stable, colorless byproducts. | Combine ozonation with another treatment method, such as biological treatment, to further mineralize the organic byproducts. |
Electrooxidation
| Issue | Possible Cause | Troubleshooting Steps |
| Slow degradation rate | Incorrect pH. | Adjust the pH to the optimal level for your system (e.g., pH 11 for NaCl/Na₂SO₄ electrolytes)[7][8]. |
| Low current density. | Increase the applied current density to enhance the rate of electrochemical oxidation[7][8]. | |
| Inappropriate supporting electrolyte. | NaCl has been shown to be superior to Na₂SO₄ for both COD reduction and decolorization. Ensure the correct electrolyte is being used at an optimal concentration[7][8]. | |
| Electrode fouling | Deposition of byproducts on the electrode surface. | Periodically clean the electrodes. Consider reversing the polarity of the electrodes if your power supply allows for it. |
Data Presentation
Table 1: Optimal Conditions for this compound Degradation by Different Methods
| Method | Optimal pH | Key Reagents & Concentrations | Reported Efficiency | Reference |
| UV/S₂O₈²⁻/Fe²⁺ | 3 | [RY17] = 10 mg/L, [Fe²⁺] = 0.05 mM, [S₂O₈²⁻] = 1 mM | 95.4% degradation in 20 min | [1][2] |
| Ozonation | 12 | Ozone conc.: 24 g/m³, Dye conc.: 300 mg/L | 78.58% COD reduction, complete decolorization in 12 min | [5][6] |
| Electrooxidation | 11 | Supporting electrolytes (NaCl or Na₂SO₄), Current density: 7 A/dm² | High COD and color removal | [7][8] |
| TiO₂ Photocatalysis | 3 | TiO₂ catalyst | Degradation rate is pH-dependent | [3] |
Table 2: Effect of pH on this compound Degradation via UV/S₂O₈²⁻ Process
| pH | Degradation Efficiency (after 60 min) | Rate Coefficient (k, min⁻¹) | Reference |
| 3 | > 60% | 0.0162 | [1] |
| 5 | Lower than at pH 3 | 0.0134 | [1] |
| 10 | Low efficiency | 0.0042 | [1] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using UV/S₂O₈²⁻/Fe²⁺
1. Materials and Reagents:
-
This compound (RY17) stock solution (e.g., 100 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium persulfate (Na₂S₂O₈)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Photochemical reactor with a UV lamp
-
UV-Vis Spectrophotometer
2. Procedure:
-
Prepare a 10 mg/L solution of RY17 by diluting the stock solution with deionized water.
-
Adjust the pH of the RY17 solution to 3.0 using dilute H₂SO₄ or NaOH.
-
Add FeSO₄·7H₂O to achieve a final concentration of 0.05 mM.
-
Add Na₂S₂O₈ to a final concentration of 1 mM.
-
Place the solution in the photochemical reactor and turn on the UV lamp to initiate the degradation reaction.
-
Withdraw samples at regular time intervals (e.g., 0, 5, 10, 15, 20, 30, 60 minutes).
-
Analyze the concentration of RY17 in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax = 402 nm)[1].
-
(Optional) Measure the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the samples to assess mineralization[1].
Protocol 2: Ozonation of this compound
1. Materials and Reagents:
-
This compound solution (e.g., 300 mg/L)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Ozone generator
-
Gas bubbling reactor (e.g., semi-batch bubble column)
-
UV-Vis Spectrophotometer
2. Procedure:
-
Prepare a 300 mg/L solution of RY17 in deionized water.
-
Adjust the pH of the solution to 12 using NaOH.
-
Transfer the solution to the gas bubbling reactor.
-
Start bubbling ozone gas through the solution at a controlled flow rate (e.g., 24 g/m³)[5].
-
Collect samples at various time points (e.g., 0, 5, 10, 15, 30, 60, 120 minutes).
-
Measure the absorbance of the samples at the λmax of RY17 to determine the extent of decolorization[5].
-
Measure the COD of the samples to evaluate the reduction in organic content[5].
Visualizations
Caption: Workflow for Photocatalytic Degradation of this compound.
Caption: Relationship between Degradation Method and Optimal pH.
References
- 1. ajbls.com [ajbls.com]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. electrochemsci.org [electrochemsci.org]
- 4. iwaponline.com [iwaponline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Electrochemical oxidation for the treatment of textile industry wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theseus.fi [theseus.fi]
Technical Support Center: Prevention of Reactive Dye Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of reactive dye aggregation in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving reactive dyes.
| Problem | Potential Cause | Suggested Solution |
| Cloudy or Precipitated Dye Solution | High Dye Concentration: The dye concentration exceeds its solubility limit under the current conditions. | 1. Dilute the Solution: Decrease the dye concentration to fall within its solubility range. 2. Use of Solubilizing Agents: Incorporate hydrotropes (e.g., urea, sodium benzoate) or co-solvents (e.g., ethanol, diethanolamine) to increase dye solubility.[1][2][3] |
| Inappropriate pH: The pH of the solution is promoting dye aggregation. Many reactive dyes are more prone to aggregation in acidic conditions. | 1. Adjust pH: For most reactive dyes, maintaining a neutral to slightly alkaline pH can prevent aggregation. However, the optimal pH is dye-specific and should be determined empirically.[4][5] 2. Buffer the Solution: Use a suitable buffer system to maintain a stable pH throughout the experiment. | |
| High Salt Concentration: Excessive electrolyte concentration can reduce the solubility of reactive dyes, leading to a "salting-out" effect and aggregation.[6][7][8] | 1. Optimize Salt Concentration: Determine the minimum salt concentration required for the application. While some salt is often necessary for processes like dyeing, excessive amounts should be avoided.[6][8] 2. Gradual Addition: Add electrolytes slowly and with constant stirring to prevent localized high concentrations. | |
| Low Temperature: Aggregation can be an exothermic process, favored at lower temperatures. | 1. Increase Temperature: Gently warming the solution can help dissolve aggregates. The optimal temperature will depend on the specific dye's stability.[4] 2. Controlled Heating: When preparing solutions, dissolve the dye at a slightly elevated temperature and then cool to the working temperature. | |
| Inconsistent Staining or Dyeing | Dye Aggregates: Aggregated dye particles can lead to uneven application and spotting on substrates. | 1. Use of Dispersing Agents: Add anionic or non-ionic surfactants (e.g., sodium dodecyl sulfate, Triton X-100) or polymeric dispersants to stabilize the dye in a monomeric state.[9][10][11] 2. Filtration: Filter the dye solution through a suitable pore-sized filter before use to remove any existing aggregates. |
| Unexpected UV-Vis Spectral Shifts | Formation of H- or J-Aggregates: Dye aggregation alters the electronic structure, leading to a shift in the maximum absorbance wavelength (λmax). H-aggregates typically cause a blue-shift (hypsochromic), while J-aggregates cause a red-shift (bathochromic).[12] | 1. Monitor with UV-Vis: Use UV-Vis spectroscopy to monitor the aggregation state. A deviation from Beer-Lambert law at higher concentrations is indicative of aggregation. 2. Apply Disaggregation Techniques: Refer to the solutions for cloudy or precipitated solutions to break up aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is reactive dye aggregation?
A1: Reactive dye aggregation is the process where individual dye molecules (monomers) in an aqueous solution associate to form larger clusters such as dimers, trimers, and higher-order aggregates.[1] This is primarily driven by non-covalent interactions like van der Waals forces and π-π stacking between the aromatic regions of the dye molecules.
Q2: Why is preventing dye aggregation important?
A2: Preventing dye aggregation is crucial for several reasons:
-
Reproducibility: Aggregation can lead to inconsistent experimental results.
-
Reactivity: The reactive groups of aggregated dyes may be sterically hindered, reducing their efficiency in labeling or dyeing reactions.
-
Solubility: Large aggregates can precipitate out of solution, leading to a loss of material and potentially clogging equipment.[13]
-
Spectroscopic Accuracy: Aggregation alters the photophysical properties of the dye, which can interfere with quantitative measurements using techniques like UV-Vis spectroscopy.[12]
Q3: How do electrolytes influence reactive dye aggregation?
A3: Electrolytes, such as sodium chloride or sodium sulfate, are often used in dyeing processes to promote dye uptake by the substrate. However, high concentrations of electrolytes can also promote aggregation. The ions in the salt can shield the electrostatic repulsion between charged dye molecules, allowing them to come closer together and aggregate. This is often referred to as the "salting-out" effect.[6][7][8][14] The type of ion also plays a role, with multivalent ions (e.g., Mg²⁺, Al³⁺) having a more pronounced effect on aggregation than monovalent ions (e.g., Na⁺, K⁺).[14][15]
Q4: What is the role of temperature in dye aggregation?
A4: The effect of temperature on dye aggregation is complex and can depend on the specific dye. Generally, increasing the temperature provides more kinetic energy to the dye molecules, which can overcome the attractive forces holding them together, thus favoring disaggregation.[4] However, for some dyes, aggregation may be entropically driven and can be favored at higher temperatures. It is important to experimentally determine the optimal temperature for your specific system.
Q5: How can I select an appropriate anti-aggregation agent?
A5: The choice of an anti-aggregation agent depends on the specific reactive dye and the experimental conditions.
-
Surfactants: Anionic surfactants like sodium dodecyl sulfate (SDS) and non-ionic surfactants like Triton X-100 can be effective. They work by forming micelles around the dye molecules or by adsorbing onto the dye surface, providing steric or electrostatic repulsion.[9][10][11]
-
Hydrotropes: Compounds like urea and sodium benzoate can increase the solubility of hydrophobic compounds in water and disrupt the "iceberg" structure of water around the dye molecules, which can inhibit aggregation.[1][2][3]
-
Polymeric Dispersants: These are polymers that adsorb onto the surface of dye particles and provide steric hindrance to prevent them from aggregating. Polyacrylates and their copolymers are examples of polymeric dispersants.[16][17]
Quantitative Data on Reactive Dye Solubility
The solubility of reactive dyes can vary significantly based on their molecular structure. The following table provides a general classification of reactive dyes based on their solubility in water.
| Dye Class | Reactive Groups | Examples | Approximate Solubility (g/L) |
| Class A | Diethylsulfone sulfate (vinyl sulfone) and three reactive groups (e.g., monochloro-s-triazine + divinyl sulfone) | Yuan Qing B, Navy GG, Navy RGB | ~ 400 |
| Class B | Heterobireactive groups (e.g., monochloro-s-triazine + vinylsulfone) | Yellow 3RS, Red 3BS, Red 6B | 200 - 300 |
| Class C | Heterobireactive groups with fewer sulfonic acid groups or larger molecular weight | Navy blue BF, Navy blue 3GF, Red RBN | 100 - 200 |
| Class D | Monovinylsulfone group and heterocyclic structure | Brilliant Blue KN-R, Turquoise Blue G, Bright Yellow 4GL | ~ 100 |
Data sourced from Tiankun Chem Co.,Ltd.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of Dye Aggregation
This protocol outlines a method to assess the aggregation state of a reactive dye in solution using UV-Vis spectroscopy.
Materials:
-
Reactive dye stock solution (e.g., 1 mM in deionized water)
-
Deionized water or appropriate buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a series of dilutions of the reactive dye stock solution in deionized water or the desired buffer. The concentration range should span from dilute (where the dye is expected to be monomeric) to concentrated (where aggregation may occur).
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range.
-
Plot the absorbance at the maximum wavelength (λmax) of the monomeric dye against the concentration.
-
Analysis:
-
A linear relationship that follows the Beer-Lambert law indicates the absence of significant aggregation.
-
A negative deviation from linearity at higher concentrations suggests the formation of aggregates.
-
Observe any shifts in the λmax. A blue-shift (hypsochromic shift) is indicative of H-aggregate formation, while a red-shift (bathochromic shift) suggests J-aggregate formation.[12]
-
Protocol 2: Evaluating the Efficacy of an Anti-Aggregation Agent
This protocol provides a general framework for testing the effectiveness of an anti-aggregation agent.
Materials:
-
Reactive dye solution at a concentration known to aggregate
-
Selected anti-aggregation agent (e.g., surfactant, hydrotrope)
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument (optional)
Methodology:
-
Prepare the reactive dye solution at a concentration where aggregation is observed (determined from Protocol 1).
-
Divide the solution into several aliquots. To each aliquot, add the anti-aggregation agent at varying concentrations (e.g., 0.1%, 0.5%, 1% w/v). Include a control with no additive.
-
Allow the solutions to equilibrate for a set period.
-
Measure the UV-Vis spectrum of each solution. A reduction in the spectral shift or a return to a more monomer-like spectrum indicates disaggregation.
-
(Optional) Measure the particle size distribution of the solutions using DLS. A decrease in the average particle size confirms the reduction of aggregates.
Visualizations
Caption: Factors influencing reactive dye aggregation and preventative measures.
Caption: Troubleshooting workflow for addressing reactive dye aggregation.
References
- 1. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Study on the Aggregation Performance of Reactive Dye Solution with High Concentration - Dissertation [m.dissertationtopic.net]
- 5. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. unige.ch [unige.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chinadyeingmachines.com [chinadyeingmachines.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting uneven staining with Reactive yellow 17 in biological samples
This guide provides troubleshooting advice and frequently asked questions for researchers encountering uneven staining with Reactive Yellow 17 in biological samples. While this compound is primarily an industrial dye, the principles of reactive dye chemistry and general histology can be applied to troubleshoot experimental issues. Reactive dyes form stable, covalent bonds with nucleophilic groups like amines (-NH₂) and hydroxyls (-OH) on proteins and other biomolecules.[1][2] Success hinges on proper sample preparation and control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in biological samples?
This compound is a dichlorotriazine reactive dye.[1] Its reactive group forms covalent bonds with cellular components, primarily proteins. In theory, it can be used to label cells and tissues. The reaction is influenced by factors like pH and temperature, with higher values generally increasing the reaction rate.[3][4] However, it's important to note that there is limited scientific literature on its use as a standard biological stain.[1]
Q2: My staining is patchy and inconsistent across the tissue section. What is the most likely cause?
The most common reason for patchy or uneven staining is improper tissue fixation.[5][6] If the fixative does not penetrate the tissue uniformly, some areas will be under-fixed, leading to poor dye binding and morphological artifacts.[5][7] This is especially common in thicker tissue samples.[6] Other frequent causes include incomplete removal of paraffin wax (deparaffinization) before staining or allowing the tissue section to dry out at any point during the staining procedure.[8][9][10]
Q3: I'm observing very high background staining, obscuring the specific signal. How can I reduce it?
High background can arise from several sources. Using too high a concentration of the dye is a common cause; titrating the dye to find the optimal concentration is recommended.[11][12] Insufficient washing after the staining step can leave unbound dye on the tissue.[12] Additionally, some reactive dyes can form aggregates if not properly dissolved; centrifuging the dye solution before use can help remove these.[11] For fluorescent applications, endogenous tissue autofluorescence can also be a factor, which can be addressed by using appropriate blocking agents or spectral unmixing if available.[11][13]
Q4: The staining is very weak or completely absent. What should I check?
Weak or no staining can result from issues with the dye itself, the protocol, or the tissue.[7][8]
-
Dye Inactivity: The reactive dye may have hydrolyzed if the stock solution was prepared long in advance or stored improperly (e.g., exposed to moisture). It is best to use freshly prepared dye solutions.[1][2]
-
Protocol Errors: Incubation times may be too short, or the pH of the buffer may not be optimal for the reaction. Reactive dye fixation on fibers is highly dependent on pH and temperature.[3]
-
Tissue Issues: Over-fixation of the tissue can mask the target molecules, preventing the dye from binding.[5] In such cases, an antigen retrieval-like step, common in immunohistochemistry, might be necessary, though this would require empirical testing.
Troubleshooting Guide: Uneven Staining
Use the following table to diagnose and resolve common issues related to uneven staining.
| Problem | Potential Cause | Recommended Solution | Citation |
| Patchy/Uneven Staining | Inadequate or delayed tissue fixation. | Ensure the tissue is fixed immediately after collection in a sufficient volume of fixative (10-20x the tissue volume). For thicker specimens, consider increasing fixation time or slicing the tissue to allow better penetration. | [5][6][7][14] |
| Incomplete deparaffinization (wax removal). | Use fresh xylene or a xylene substitute for deparaffinization steps. Consider increasing the duration or number of xylene washes to ensure all wax is removed. | [8][9][10] | |
| Tissue section dried out during staining. | Keep the slides moist throughout the entire staining protocol. Never let the tissue section dry. | [8][10] | |
| Uneven section thickness. | Ensure microtome is properly calibrated and sections are cut at a consistent, validated thickness. Thicker sections can trap reagents and stain unevenly. | [5][10] | |
| High Background | Dye concentration is too high. | Perform a titration experiment to determine the optimal dye concentration that provides a strong signal with minimal background. | [11][12] |
| Dye aggregates in the working solution. | Ensure the dye is fully dissolved. Centrifuge the working solution immediately before use to pellet any aggregates. | [11] | |
| Insufficient washing. | Increase the number and duration of wash steps after dye incubation to remove all unbound dye. | [12] | |
| Weak or No Staining | Hydrolyzed/Inactive Dye. | Prepare fresh dye solutions for each experiment. Store stock solutions in small aliquots at -20°C, protected from light and moisture. | [1][2] |
| Sub-optimal pH or temperature. | Optimize the pH of the staining buffer. Reactive dyes often require alkaline conditions (pH 10-11) for efficient reaction with fibers. Also, check the optimal temperature for the reaction. | [3][4] | |
| Over-fixation of tissue. | If over-fixation is suspected, try a heat-induced epitope retrieval (HIER) method with a suitable buffer (e.g., citrate buffer pH 6.0), similar to protocols used in IHC. This may help unmask reactive sites. | [5][7] |
Experimental Protocols
Hypothetical Protocol for Staining Adherent Cells with this compound
This protocol is adapted from methodologies for similar amine-reactive dichlorotriazine dyes and should be optimized for your specific application.[1]
1. Reagent Preparation:
- 10 mM Stock Solution: Bring the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount of dye in anhydrous Dimethyl Sulfoxide (DMSO). Vortex thoroughly.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1]
- Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM, requires optimization) in a protein-free buffer like Phosphate-Buffered Saline (PBS).[15] Using buffers containing proteins (like cell culture medium with serum) will quench the reactive dye.[15]
2. Staining Procedure:
- Culture adherent cells on coverslips or chamber slides to the desired confluency.
- Aspirate the culture medium and wash the cells twice with PBS.
- Remove the PBS and add the working dye solution to the cells, ensuring the entire monolayer is covered.
- Incubate for 30 minutes at 37°C, protected from light.
- Remove the dye solution and wash the cells twice with a complete culture medium. The serum proteins in the medium will react with and quench any excess unbound dye.[1]
- The labeled cells are now ready for fixation and mounting for microscopy.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting uneven staining issues.
Caption: Troubleshooting workflow for uneven staining.
Data Summary
Since this compound is not a standard biological stain, quantitative data is scarce. The following table presents hypothetical data for a comparable dichlorotriazine-based fluorescent dye, which can serve as a starting point for experimental design.[1]
| Property | Hypothetical Value | Note |
| Reactive Group | Dichlorotriazine | Forms covalent bonds with amines and hydroxyls.[1] |
| Primary Target Groups | Amine (-NH₂), Hydroxyl (-OH) | Abundant in proteins.[1] |
| Solubility | Water, DMF, DMSO | DMSO is recommended for preparing stock solutions.[1] |
| Excitation Max (λex) | ~675 nm | Value from a placeholder dye, requires experimental verification.[1] |
| Emission Max (λem) | ~691 nm | Value from a placeholder dye, requires experimental verification.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. textilelearner.net [textilelearner.net]
- 3. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. fnatchem.com [fnatchem.com]
- 5. Troubleshooting Immunohistochemistry (Chapter 7) - Immunohistochemistry [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.cap.org [documents.cap.org]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 10. biossusa.com [biossusa.com]
- 11. benchchem.com [benchchem.com]
- 12. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 13. biotium.com [biotium.com]
- 14. Dermatopathology Histology Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of Reactive Dyes for Fluorescence Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using reactive dyes for fluorescence imaging. Our goal is to help you enhance the quantum yield of your dyes and achieve optimal experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to low quantum yield and poor fluorescence signals in your imaging experiments.
Issue 1: Low or No Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inactive Reactive Dye | The reactive group (e.g., NHS ester) may have hydrolyzed due to moisture. | Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[1] Store reactive dyes in a desiccated environment. |
| Suboptimal pH of Reaction Buffer | The pH of the labeling buffer affects the reactivity of both the dye and the target molecule's functional groups (e.g., primary amines). | Ensure the pH of the labeling buffer is within the optimal range for the specific reactive dye. For amine-reactive dyes like NHS esters, a pH of 8.0-9.0 is typically recommended.[1][2] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the dye. | Dialyze the protein or molecule to be labeled against an amine-free buffer, such as 0.1 M sodium bicarbonate or 50 mM sodium borate, before labeling.[1][2] |
| Insufficient Dye-to-Protein Molar Ratio | An inadequate amount of dye will result in a low degree of labeling (DOL). | Increase the molar ratio of the dye to the protein. A typical starting point is a 10:1 to 20:1 molar ratio.[1] It is advisable to perform small-scale reactions with varying ratios to determine the optimal condition.[1] |
| Low Protein Concentration | A protein concentration below 2 mg/mL can lead to suboptimal labeling. | For optimal results, ensure the protein concentration is at least 2 mg/mL.[2] |
| Photobleaching | Exposure to strong light sources, especially UV light, can irreversibly reduce the fluorescence of the dye.[3] | Protect the dye and labeled conjugate from light during all steps of the experiment, including incubation and storage.[1][3][4] Use anti-fade mounting media for microscopy.[5] |
| Environmental Effects | The fluorescence quantum yield of some dyes is sensitive to their local environment, such as solvent polarity.[6][7] | Consider the hydrophobicity/hydrophilicity of the dye and its local environment on the labeled molecule. For some dyes, a nonpolar environment can enhance fluorescence.[7] |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Removal of Unreacted Dye | Free dye in the solution will contribute to background fluorescence. | Ensure thorough purification of the labeled conjugate using methods like size-exclusion chromatography (e.g., Sephadex G-25), extensive dialysis, or HPLC.[1][4][8] |
| Excessive Antibody Concentration | Using too much labeled antibody can lead to non-specific binding and high background.[5][6] | Titrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[5][6] |
| Autofluorescence | Some cells and tissues naturally fluoresce, which can obscure the signal from the dye.[5][6] | Include an unstained control sample to assess the level of autofluorescence.[5][6] If autofluorescence is high, consider using a brighter dye or spectral unmixing techniques. |
| Non-specific Binding | The labeled molecule may be binding non-specifically to other components in the sample. | Use appropriate blocking agents, such as BSA, and include wash steps to remove non-specifically bound probes.[6] |
Issue 3: Protein Precipitation During Labeling
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High Concentration of Organic Solvent | Adding a large volume of the dye stock solution (dissolved in DMSO or DMF) can cause the protein to precipitate. | Keep the volume of the dye stock solution to a minimum, typically less than 10% of the total reaction volume.[1] |
| Protein Instability at Reaction pH | The protein may not be stable at the optimal pH for the labeling reaction. | Perform the labeling reaction at a lower pH (e.g., 8.0) or for a shorter duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling?
A typical starting point for the molar ratio of dye to protein is between 10:1 and 20:1.[1] However, the optimal ratio depends on the specific protein and the desired degree of labeling (DOL). It is highly recommended to perform a titration with varying molar ratios to determine the ideal condition for your experiment.[1]
Q2: How do I determine the Degree of Labeling (DOL)?
The DOL can be calculated by measuring the absorbance of the protein-dye conjugate at 280 nm (for the protein) and at the maximum absorption wavelength (λmax) of the dye.[2][9] The following formula can be used:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax = Absorbance of the conjugate at the λmax of the dye
-
A280 = Absorbance of the conjugate at 280 nm
-
εprotein = Molar extinction coefficient of the protein at 280 nm
-
εdye = Molar extinction coefficient of the dye at its λmax
-
CF = Correction factor for the dye's absorbance at 280 nm[2]
Q3: My reactive dye is old. Can I still use it?
Reactive dyes, particularly NHS esters, are sensitive to moisture and can hydrolyze over time, rendering them inactive.[1] It is always best to use a fresh vial of the dye. If you must use an older vial, ensure it has been stored properly in a dry, dark environment. A small-scale test reaction is recommended to check its reactivity.
Q4: What is fluorescence quenching and how can I avoid it?
Fluorescence quenching is a process that decreases the fluorescence intensity. One common type is self-quenching, which occurs when a high density of fluorophores on a protein leads to non-radiative energy dissipation.[6][10] To avoid this, it is crucial to optimize the degree of labeling (DOL) and avoid over-labeling your protein.[6]
Q5: How can I improve the photostability of my fluorescently labeled molecules?
Photostability can be enhanced by:
-
Using inherently more photostable dyes.
-
Protecting the sample from light as much as possible during all experimental steps.[3]
-
Using commercial anti-fade mounting media for microscopy applications.[5]
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive NHS-Ester Dye
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of at least 2 mg/mL.[1][2][9]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][9]
-
Labeling Reaction: While gently stirring, slowly add the calculated volume of the dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio.[1][9]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][9]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[1] The labeled protein will elute first.
Protocol 2: Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents
-
Dissolve the Peptide: Dissolve the peptide in DMSO or DMF at a concentration of 0.1–1 mM.[4]
-
Deprotonate Amines: Add 100 mM triethylamine to the solution to ensure the amine groups are deprotonated.[4]
-
Add the Dye: Add the amine-reactive dye to the peptide solution at a 1:1 to 3:1 molar ratio.[4]
-
Reaction: React for at least 4 hours at room temperature or overnight at 4°C, with continuous stirring and protected from light.[4]
-
Purification: Purify the labeled peptide using an appropriate method, such as HPLC.[4]
Visualizations
Caption: Workflow for labeling proteins with amine-reactive dyes.
Caption: Troubleshooting flowchart for low fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing Photobleaching of Fluorescently Labeled Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This phenomenon occurs when fluorescent molecules are exposed to high-intensity light, leading to a gradual fading of the fluorescent signal during imaging.[3]
Q2: What causes photobleaching?
A2: Photobleaching is primarily caused by the interaction of fluorophores in their excited state with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[4] These ROS can then chemically modify the fluorophore, rendering it non-fluorescent.[4] Several factors influence the rate of photobleaching, including light intensity, exposure duration, and the local chemical environment.[5]
Q3: How can I tell if signal loss is due to photobleaching or a biological event?
A3: To differentiate between photobleaching and a genuine biological process, you can image a fixed control sample under the same imaging conditions. If the signal fades in the control sample, photobleaching is the likely cause. For live-cell imaging, observe a region of the sample that is not undergoing the biological event of interest. If fluorescence diminishes in this static area, photobleaching is occurring.
Q4: Can I use photobleaching to my advantage?
A4: Yes, in some advanced microscopy techniques. For instance, Fluorescence Recovery After Photobleaching (FRAP) intentionally photobleaches a specific area to study the mobility and dynamics of fluorescently labeled molecules as they move back into the bleached region.[4][6] Another technique, Fluorescence Loss in Photobleaching (FLIP), uses repeated bleaching of a region to monitor the movement of fluorescent molecules out of that area.[2]
Troubleshooting Guide
Problem: My fluorescent signal is fading very quickly.
This is a classic sign of rapid photobleaching. Follow this troubleshooting guide to identify and resolve the issue.
A decision tree for troubleshooting photobleaching.
Data Presentation: Photostability of Common Fluorophores
The choice of fluorophore significantly impacts the degree of photobleaching. More photostable dyes can withstand longer or more intense illumination before their signal diminishes. The following table provides a qualitative comparison of the photostability of various classes of fluorescent dyes.
| Fluorophore Class | Relative Photostability | Notes |
| Alexa Fluor Dyes | +++ (Excellent) | Generally exhibit superior brightness and photostability compared to conventional dyes.[7][8][9] |
| DyLight Dyes | +++ (Excellent) | A family of highly photostable dyes. |
| Cyanine Dyes (Cy3, Cy5) | ++ (Good) | Photostability can be enhanced by covalent linkage to stabilizers like COT.[6] |
| Fluorescent Proteins (e.g., GFP, mCherry) | + to ++ (Varies) | Photostability varies significantly between different fluorescent proteins. Wild-type GFP has a half-life of approximately 26 hours in some conditions.[10][11] |
| Conventional Dyes (FITC, TRITC) | + (Fair) | Prone to rapid photobleaching, especially FITC.[8] |
Key: +++ (High Photostability), ++ (Moderate Photostability), + (Lower Photostability)
Efficacy of Antifade Reagents
Antifade reagents are mounting media that contain chemicals to suppress photobleaching, primarily by scavenging for reactive oxygen species.[12] The effectiveness of an antifade reagent can depend on the fluorophore being used.
| Antifade Reagent | Key Characteristics | Recommended For |
| ProLong Gold | Curing mountant that offers excellent photobleaching protection.[13][14] Cures in about 24 hours.[13] | Alexa Fluor dyes, FITC, TRITC, and fluorescent proteins.[1] |
| VECTASHIELD | Non-curing (liquid) mountant that provides strong antifade protection.[12][15] Slides can be viewed immediately.[16] | A wide array of fluorophores, including Cy5 and Alexa Fluor 647 for super-resolution microscopy.[12][17] |
| SlowFade Diamond | Offers high photostability with little initial quenching of the fluorescent signal. | Broad spectrum of dyes including traditional dyes and fluorescent proteins. |
| n-Propyl gallate (NPG) | A common component of homemade antifade recipes. | General use, but may have biological effects in live-cell imaging. |
| p-Phenylenediamine (PPD) | A highly effective antifade agent. | Can be effective but may cause background fluorescence and is incompatible with some cyanine dyes. |
Experimental Protocols
Protocol 1: Sample Preparation and Mounting of Fixed Cells for Immunofluorescence
This protocol provides a general workflow for staining and mounting fixed cells to minimize photobleaching.
A workflow for preparing fluorescently labeled samples.
Methodology:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If your target protein is intracellular, permeabilize the cell membranes with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% bovine serum albumin or normal serum from the host species of the secondary antibody in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Fluorescent Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully remove the coverslip from the washing buffer. Wick away excess buffer from the edge of the coverslip with a kimwipe. Place a small drop of antifade mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.[8]
-
Curing: If using a hard-setting mounting medium, allow it to cure according to the manufacturer's instructions (often 24 hours at room temperature in the dark).[1][13]
-
Imaging: Proceed with fluorescence microscopy. Store slides at 4°C in the dark.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
Methodology:
-
Use Transmitted Light for Focusing: Whenever possible, use transmitted light (brightfield or DIC) to locate the area of interest and focus on your sample. This minimizes the exposure of your fluorophores to excitation light.[3]
-
Minimize Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[5] Neutral density filters can be used to reduce the intensity of the excitation light without changing its spectral properties.[18]
-
Reduce Exposure Time: Use the shortest camera exposure time that still yields a good image. For very dim samples, it is often better to use a more sensitive detector than to increase the exposure time or light intensity.
-
Use Appropriate Filters: Ensure your filter sets are optimized for the specific fluorophores you are using. This will maximize the collection of emitted fluorescence while minimizing the exposure to unnecessary excitation light.
-
Minimize Time-Lapse Acquisitions: For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the biological process of interest.
-
Use Sensitive Detectors: High quantum efficiency cameras (like EMCCD or sCMOS) require less light to produce a strong signal, thereby reducing photobleaching.[19]
Visualization of the Photobleaching Process
The Jablonski diagram illustrates the electronic states of a fluorophore and the transitions that occur upon light absorption and emission. Photobleaching occurs when the fluorophore in its excited triplet state undergoes an irreversible chemical reaction.
A simplified Jablonski diagram illustrating photobleaching.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Photobleaching [evidentscientific.com]
- 5. arxiv.org [arxiv.org]
- 6. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Attenuation of green fluorescent protein half-life in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue-Specific Fluorescent Protein Turnover in Free-Moving Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 14. ProLong Gold Antifade Reagent with DAPI | Cell Signaling Technology [cellsignal.com]
- 15. selectscience.net [selectscience.net]
- 16. VECTASHIELD Vibrance[R] Antifade Mounting Medium - 2BScientific [2bscientific.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Concentration in AOP for Dye Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst concentration in Advanced Oxidation Processes (AOPs) for dye removal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for dye removal in AOPs?
A1: There is no single optimal catalyst concentration for all AOPs and dyes. The ideal concentration depends on several factors, including the type of catalyst, the specific dye being treated, its initial concentration, the oxidant concentration (e.g., H₂O₂), pH, and temperature.[1][2] It is crucial to perform optimization experiments for each specific system.
Q2: What happens if the catalyst concentration is too low?
A2: A low catalyst concentration will result in a slower rate of hydroxyl radical (•OH) generation, which are the primary oxidizing species in most AOPs. This leads to a lower dye degradation efficiency and longer required reaction times.[3]
Q3: Can the catalyst concentration be too high? What are the negative effects of excessive catalyst concentration?
A3: Yes, an excessively high catalyst concentration can be detrimental to the dye removal process. This is often referred to as the "scavenging effect," where the excess catalyst ions (e.g., Fe²⁺) react with the hydroxyl radicals, consuming them in non-productive side reactions.[2] This reduces the overall efficiency of the process. Additionally, high catalyst concentrations can increase operational costs and lead to the formation of more sludge.
Q4: What is the role of pH in catalyst optimization?
A4: pH plays a critical role in AOPs, particularly in Fenton-based processes. The generation of hydroxyl radicals is most efficient under acidic conditions, typically at a pH of around 3.[4][5] At higher pH values, the catalyst can precipitate as metal hydroxides (e.g., Fe(OH)₃), which reduces its catalytic activity and slows down the degradation process.[4]
Q5: How does the oxidant-to-catalyst ratio affect dye removal?
A5: The ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) is a key parameter. An optimal ratio ensures the efficient generation of hydroxyl radicals. If the ratio is too low (insufficient oxidant), the reaction will be limited by the amount of •OH produced. If the ratio is too high (excess oxidant), the H₂O₂ can also act as a scavenger of hydroxyl radicals, reducing the process efficiency.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Dye Decolorization Efficiency | 1. Insufficient Catalyst Concentration: Not enough catalyst to generate an adequate amount of hydroxyl radicals. 2. Suboptimal pH: The pH of the solution may not be in the optimal range for catalyst activity (typically pH 3 for Fenton).[4] 3. Inadequate Oxidant Dose: The concentration of the oxidant (e.g., H₂O₂) may be too low. | 1. Increase Catalyst Concentration: Incrementally increase the catalyst dosage and monitor the effect on dye removal. 2. Adjust pH: Measure and adjust the pH of the reaction mixture to the optimal range for your specific AOP. 3. Optimize Oxidant Dose: Systematically vary the oxidant concentration to find the optimal ratio with your catalyst. |
| Decreased Efficiency at High Catalyst Concentration | 1. Hydroxyl Radical Scavenging: Excess catalyst ions are reacting with and consuming the hydroxyl radicals.[2] 2. Increased Turbidity: High catalyst concentrations can increase the turbidity of the solution, which may interfere with light penetration in photo-assisted AOPs. | 1. Reduce Catalyst Concentration: Perform experiments with lower catalyst concentrations to find the point where the scavenging effect is minimized. 2. Optimize Catalyst-to-Oxidant Ratio: Re-evaluate the ratio of catalyst to oxidant to ensure it is optimized for the higher catalyst concentration. |
| Incomplete Mineralization (High TOC/COD remaining) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a long enough duration. 2. Formation of Recalcitrant By-products: The initial dye molecule may have been broken down into more stable intermediates that are resistant to further oxidation. | 1. Increase Reaction Time: Take samples at extended time points to determine if further degradation occurs. 2. Adjust Operational Parameters: Modify the catalyst and/or oxidant concentration, or pH, to promote the degradation of intermediates. |
| Precipitate Formation in the Reactor | 1. High pH: The pH of the solution is likely above the optimal range, causing the catalyst to precipitate as a hydroxide.[4] | 1. Lower the pH: Adjust the pH of the solution to the acidic range (e.g., pH 3) before adding the catalyst. |
Experimental Protocols
Protocol: Optimization of Fe²⁺ Catalyst Concentration for Dye Removal using the Fenton Process
This protocol outlines a general procedure for determining the optimal concentration of a ferrous iron (Fe²⁺) catalyst for the degradation of a target dye in an aqueous solution using the Fenton process.
1. Materials and Reagents:
-
Target dye solution of known concentration.
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) as the catalyst source.
-
Hydrogen peroxide (H₂O₂, 30% w/w).
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
-
Deionized water.
-
UV-Vis Spectrophotometer.
-
pH meter.
-
Magnetic stirrer and stir bars.
-
Beakers and pipettes.
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the target dye at a desired concentration (e.g., 100 mg/L).
-
Prepare a stock solution of the Fe²⁺ catalyst (e.g., 1 g/L) by dissolving a calculated amount of FeSO₄·7H₂O in deionized water. Acidify the stock solution with a few drops of H₂SO₄ to prevent oxidation of Fe²⁺.
3. Experimental Procedure:
-
In a series of beakers, place a fixed volume of the dye solution (e.g., 100 mL).
-
Adjust the pH of each dye solution to the optimal value for the Fenton reaction, typically pH 3, using H₂SO₄ or NaOH.[7]
-
Add varying amounts of the Fe²⁺ stock solution to each beaker to achieve a range of final catalyst concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L).[8]
-
Place the beakers on a magnetic stirrer and begin stirring.
-
Initiate the reaction by adding a predetermined, constant concentration of H₂O₂ to each beaker (e.g., 300 mg/L).[8]
-
Start a timer and collect aliquots of the reaction mixture at specific time intervals (e.g., 5, 10, 15, 30, 60 minutes).
-
Immediately quench the reaction in the collected aliquots by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8. This will stop the Fenton reaction by precipitating the iron catalyst.
-
Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
Calculate the percentage of dye removal at each time point for each catalyst concentration using the following formula: Dye Removal (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
4. Data Analysis:
-
Plot the percentage of dye removal as a function of time for each catalyst concentration.
-
Plot the final dye removal percentage (at the end of the experiment) against the catalyst concentration.
-
The optimal catalyst concentration is the one that provides the highest dye removal efficiency in the shortest amount of time, beyond which there is no significant improvement or a decrease in efficiency.
Data Presentation
Table 1: Effect of Fe²⁺ Concentration on the Removal of Reactive Yellow 84 (60 mg/L) with 250 mg/L H₂O₂ at pH 3.
| Fe²⁺ Concentration (mg/L) | Decolorization Efficiency after 20 min (%) |
| 10 | ~75 |
| 25 | 85 |
| 50 | ~82 |
| 100 | ~78 |
(Data adapted from[7])
Table 2: Optimization of Fenton Reagent for Direct Red 80 Dye (150 mg/L) Removal at pH 3.5.
| FeSO₄ Concentration (mg/L) | H₂O₂ Concentration (mg/L) | Color Removal Efficiency (%) |
| 20 | 330 | ~98 |
| 30 | 330 | 99.77 |
| 40 | 330 | ~99 |
(Data adapted from[8])
Table 3: Effect of Catalyst Concentration on Methylene Blue Removal via Heterogeneous Photo-Fenton.
| Catalyst Concentration (g/L) | Methylene Blue Removal (%) |
| 0.25 | 82.6 |
| 0.50 | 96.1 |
| 1.0 | 99.7 |
| 2.0 | 99.7 |
(Data adapted from[3])
Mandatory Visualizations
Caption: Experimental workflow for optimizing catalyst concentration.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic and thermodynamic studies of fenton oxidative decolorization of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. iicbe.org [iicbe.org]
Technical Support Center: Hydroxyl Radical Scavenging in Dye Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hydroxyl radical scavengers in dye degradation experiments.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Scavenging Experiments
Q1: What is the primary purpose of a radical scavenger experiment in dye degradation studies?
A radical scavenger experiment is designed to identify the primary reactive oxygen species (ROS) responsible for the degradation of a dye molecule. By introducing a chemical agent (a scavenger) that selectively reacts with a specific radical (e.g., hydroxyl radical, superoxide radical, or hole), the degradation rate will be inhibited if that radical is a key participant in the process.[1] This allows researchers to elucidate the underlying mechanism of the photocatalytic or chemical degradation pathway.[2]
Q2: What are the most common scavengers used for identifying hydroxyl radicals (•OH)?
Tertiary-butyl alcohol (t-BuOH or TBA) and isopropanol (IPA) are the most frequently used scavengers for hydroxyl radicals.[1][3][4] They are effective because they react rapidly with •OH but are less reactive with other ROS like superoxide radicals or photogenerated holes. Ethanol (EtOH) can also be used, though its reaction rate with sulfate radicals is similar to that with hydroxyl radicals, which should be a consideration in persulfate-based systems.[5][6]
Q3: How do I choose the correct scavenger for my experiment?
The choice of scavenger depends on the suspected reactive species in your system. A well-designed experiment will often use multiple scavengers to probe the roles of different species.
Table 1: Common Scavengers for Different Reactive Species
| Reactive Species | Scavenger | Typical Concentration | Reference |
| Hydroxyl Radical (•OH) | Isopropanol (IPA) | 1 mM - 0.1 M | [4][7][8] |
| Hydroxyl Radical (•OH) | tert-Butyl Alcohol (t-BuOH) | 1:20 (v/v) or ~0.5 M | [1][3] |
| Superoxide Radical (•O₂⁻) | p-Benzoquinone (BQ) | 1 mM | [1][3][8] |
| Photogenerated Hole (h⁺) | Ethylenediaminetetraacetate (EDTA) | 1 mM - 10 mM | [3][8][9] |
| Electron (e⁻) | Silver Nitrate (AgNO₃) | 100 mM | [3][10] |
Section 2: Experimental Protocol and Troubleshooting
Q4: Can you provide a general protocol for a hydroxyl radical scavenger test in a photocatalytic dye degradation experiment?
Yes, the following is a generalized protocol. Note that specific concentrations and volumes may need to be optimized for your particular system (catalyst, dye, reactor volume).
Detailed Experimental Protocol: Hydroxyl Radical Scavenging Test
Objective: To determine the role of •OH radicals in the photocatalytic degradation of a target dye.
Materials:
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Target dye solution of known concentration (e.g., Methylene Blue, Rhodamine B)
-
Hydroxyl radical scavenger (e.g., Isopropanol - IPA)
-
Other scavengers for control experiments (e.g., p-Benzoquinone, EDTA)
-
Photoreactor with a suitable light source (e.g., UV or visible lamp)
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target dye in deionized water.
-
Prepare a stock solution of the scavenger. For example, a 1 M solution of IPA.
-
-
Reaction Setup (Perform in triplicate for each condition):
-
Control (No Scavenger): To a beaker, add your standard volume of dye solution (e.g., 50 mL of 20 ppm Rhodamine B) and the standard mass of your photocatalyst (e.g., 0.02 g).[7]
-
Scavenger Test: To a separate, identical beaker, add the same volume of dye solution and mass of photocatalyst. Then, add the scavenger to achieve the desired final concentration (e.g., add IPA to a final concentration of 5 mM).[7]
-
-
Adsorption-Desorption Equilibrium:
-
Initiation of Photocatalysis:
-
After establishing equilibrium, take an initial sample (t=0) from each beaker. Centrifuge the sample to separate the photocatalyst, and measure the absorbance of the supernatant at the dye's λ_max using a UV-Vis spectrophotometer. This is your C₀ value.[8]
-
Turn on the light source to begin the photocatalytic reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15, 30, 60, 90 minutes), withdraw aliquots from each reaction mixture.
-
Immediately centrifuge each aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant.
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Plot the degradation efficiency versus time for both the control and the scavenger-containing reactions. A significant decrease in degradation efficiency in the presence of the scavenger indicates that the scavenged radical plays a crucial role.
-
Q5: My dye degradation is completely inhibited after adding a scavenger. Is this expected?
Complete inhibition suggests that the scavenged species is the dominant, if not the sole, oxidant responsible for the degradation. However, it is also crucial to rule out other possibilities:
-
Scavenger Concentration: An excessively high concentration of the scavenger might coat the photocatalyst surface, blocking active sites or preventing light from reaching the catalyst.[12]
-
pH Changes: The addition of a scavenger could alter the pH of the solution, which in turn can significantly affect the catalyst's surface charge and the degradation efficiency.[10][13] It's good practice to measure the pH before and after adding the scavenger.
Q6: I see very little or no change in dye degradation after adding a hydroxyl radical scavenger. What does this mean?
If adding a hydroxyl radical scavenger like IPA or t-BuOH does not significantly inhibit the dye degradation rate, it strongly implies that •OH radicals are not the primary species responsible for the degradation in your system.[2] The degradation is likely dominated by other mechanisms, such as direct oxidation by photogenerated holes (h⁺) or reduction by superoxide radicals (•O₂⁻).[2] To confirm this, you should perform additional experiments using scavengers specific to those species (e.g., EDTA for h⁺ and p-benzoquinone for •O₂⁻).
Table 2: Troubleshooting Guide for Scavenger Experiments
| Issue | Potential Cause | Suggested Solution |
| No degradation in control or scavenger experiment | Inactive photocatalyst, incorrect light source (wavelength doesn't match catalyst bandgap), or issues with experimental setup. | Verify catalyst activity with a known reaction. Ensure the light source is appropriate for the catalyst and is functioning correctly. |
| Degradation rate increases with scavenger | The scavenger itself might be acting as a photosensitizer or participating in an alternative degradation pathway. This is uncommon but possible. | Review the literature for known interactions between your specific dye, catalyst, and scavenger. Consider using an alternative scavenger for the same radical. |
| Inconsistent or non-reproducible results | Inconsistent catalyst dosage, fluctuating light intensity, temperature variations, or inhomogeneous mixing. | Ensure precise measurement of catalyst. Use a controlled photoreactor setup with consistent stirring and temperature control. Perform experiments in triplicate. |
| Difficulty distinguishing between •OH and SO₄•⁻ roles (in persulfate systems) | Scavengers like ethanol react with both radicals. | Use a scavenger with a significantly different reaction rate for each radical. For example, tert-butyl alcohol (t-BuOH) reacts much faster with •OH than with SO₄•⁻, making it a more selective probe in such systems.[6] |
Section 3: Diagrams and Workflows
The following diagrams illustrate key processes in scavenger experiments.
Caption: Workflow for a typical photocatalytic dye degradation experiment with radical scavengers.
Caption: Mechanism of ROS generation and inhibition by specific radical scavengers.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2 under Visible Light Irradiation [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel SrSnO3/AgBr Heterojunction for Dye Degradation Under Simulated Sunlight [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05779D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving fixation rate of reactive dyes on cellulose fibers
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fixation rate of reactive dyes on cellulose fibers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of reactive dye fixation on cellulose fibers?
A1: The reactive dyeing process involves three main stages:
-
Exhaustion: The dye is absorbed by the cellulose fiber from the dyebath, a process facilitated by electrolytes like salt.[1][2]
-
Fixation: Under alkaline conditions, the reactive group of the dye forms a strong, permanent covalent bond with the hydroxyl (-OH) groups of the cellulose fiber.[1][3][4]
-
Wash-off: Unfixed and hydrolyzed dye is removed from the fiber surface to ensure good wash fastness.[1][2][5]
Q2: What is dye hydrolysis and why is it a problem?
A2: Dye hydrolysis is a competing reaction where the reactive dye reacts with the hydroxyl ions (OH-) in the water instead of the cellulose fiber.[1][4][6] This hydrolyzed dye is no longer reactive and cannot form a covalent bond with the fiber, leading to a lower fixation rate, wasted dye, and increased effluent load.[4][6][7] The amount of dye lost to hydrolysis can be significant, sometimes accounting for up to 40-60% of the dye used.[6]
Q3: What are the key factors influencing the fixation rate?
A3: Several critical parameters must be controlled to maximize the fixation rate:
-
Alkali Type and Concentration: Alkali is essential as it causes the cellulose hydroxyl groups to dissociate, forming the cellulosate ion (Cell-O-) which then reacts with the dye.[8] The pH of the dye bath is a key factor.[9]
-
Electrolyte (Salt) Concentration: Since reactive dyes have a low affinity for cellulose, electrolytes are used to promote dye exhaustion onto the fiber by neutralizing the negative surface charge of the cotton.[1][10][11]
-
Dyeing Temperature: Temperature affects the rate of dye diffusion, fixation, and hydrolysis.[1] An optimal temperature balances a high rate of fixation with a low rate of hydrolysis.[12]
-
Dyeing Time: Sufficient time is needed for both the exhaustion and fixation phases to occur completely.[4]
-
Liquor Ratio: This is the ratio of the weight of the dye bath to the weight of the fabric. Lower liquor ratios generally require less salt to achieve adequate exhaustion.[1]
Q4: How does the type of reactive group on the dye affect fixation?
A4: The reactivity of the dye is determined by its reactive group (e.g., monochlorotriazine (MCT), vinyl sulphone (VS)).[3] Dyes with higher reactivity can be fixed at lower temperatures and pH but may also be more prone to hydrolysis.[13] Bifunctional dyes, which contain two reactive groups, can potentially achieve higher fixation rates.[6][14]
Troubleshooting Guide
Problem 1: Low Color Yield or Pale Shades
| Potential Cause | Recommended Solution |
| Insufficient Alkali | The pH may be too low for the cellulose to become sufficiently ionized for reaction. Verify the pH is within the optimal range (typically 10.5-11) for the specific reactive dye used.[1][15] Increase the alkali concentration incrementally.[3] |
| Inadequate Electrolyte | Poor exhaustion of the dye onto the fiber before fixation. Increase the salt concentration, especially for medium to deep shades.[1][11] The amount of salt can be increased up to 100 g/L for deep shades.[10] |
| Dyeing Temperature Too High or Too Low | If the temperature is too low, the rate of fixation is very slow.[1] If it is too high, dye affinity decreases and the rate of hydrolysis increases faster than the rate of fixation.[1][4] Adhere to the dye manufacturer's recommended temperature, often around 60°C for common bifunctional dyes.[12] |
| Premature Dye Hydrolysis | The dye and alkali solutions were mixed and left to stand for too long before use. Always prepare dye and alkali solutions separately and mix them just before starting the fixation step.[1][6] |
Problem 2: Poor Wash Fastness and Staining
| Potential Cause | Recommended Solution |
| Ineffective Wash-off | Unfixed and hydrolyzed dye remains on the fiber surface.[6] Implement a thorough post-dyeing washing process, including multiple rinses and a high-temperature soaping step (e.g., 90°C for 15-20 minutes) to remove all residual dye.[16][17] |
| Excessive Dye Hydrolysis | A high percentage of the dye reacted with water instead of the fiber. Optimize fixation conditions (pH, temperature, time) to favor the dye-fiber reaction over hydrolysis.[4] Using a mixed alkali system (soda ash and caustic soda) can sometimes improve fixation for deep shades.[8][18] |
| High Dye Aggregation | Very high salt concentrations can cause dye molecules to aggregate, leading to poor diffusion into the fiber and easy removal during washing.[10][19] Avoid excessive salt concentrations beyond the optimum level for the specific shade depth.[10] |
Quantitative Data on Fixation Parameters
Table 1: Effect of Electrolyte (Salt) Concentration on Dye Fixation
| Salt Concentration (g/L) | Dye Exhaustion (%) | Dye Fixation (%) | Color Strength (K/S) |
| 10 | Low | Low | Low |
| 40 | High | High | High |
| 50 | Optimum | Optimum | Optimum |
| >50 | No significant increase | No significant increase | No significant increase |
| Data synthesized from a study on Reactive Red 195. Optimum results were achieved around 40-50 g/L.[3] |
Table 2: Effect of Alkali (Soda Ash) Concentration on Dye Fixation
| Alkali Concentration (g/L) | Dye Exhaustion (%) | Dye Fixation (%) | Color Strength (K/S) |
| 2 | ~60 | ~25 | Low |
| 10 | ~68 | ~58 | Medium |
| 12 | Optimum | Optimum | High |
| 20 | ~72 | ~65 | High |
| Data synthesized from a study on Reactive Red 195. Values increased with alkali concentration, with optimal performance around 12 g/L.[3] |
Table 3: Effect of Dyeing Temperature on Dye Fixation
| Temperature (°C) | Dye Exhaustion (%) | Dye Fixation (%) | Remarks |
| 30 | 52 | 18 | Fixation is very poor at lower temperatures.[3] |
| 60 | - | - | Often the optimum temperature for bifunctional (MCT-VS) dyes, balancing fixation and hydrolysis.[12] |
| 70 | Optimum | Optimum | Determined as optimum for Reactive Red 195 in a specific study.[3] |
| >70 | Decreases | Decreases | Affinity for the fiber decreases and hydrolysis increases, adversely affecting color yield.[1] |
Experimental Protocols
General Protocol for Exhaust Dyeing of Cotton with a Bireactive Dye (e.g., MCT-VS type)
This protocol outlines a standard laboratory procedure for dyeing cellulosic fabric.
-
Fabric Preparation: Scour and bleach the cotton fabric to remove impurities and ensure uniform wettability.
-
Dye Bath Preparation:
-
Prepare the dye bath with the required amount of water at a specific liquor ratio (e.g., 1:10).[3]
-
Add a sequestering agent to chelate any metal ions in the water.
-
Add the pre-dissolved reactive dye solution.
-
-
Exhaustion Phase:
-
Introduce the fabric into the dye bath at room temperature.
-
Run the machine for 10-15 minutes to allow for even dye distribution.
-
Gradually add the required amount of electrolyte (e.g., Glauber's salt or NaCl) in portions over 20-30 minutes.[1]
-
Raise the temperature to the target dyeing temperature (e.g., 60°C).[12]
-
Continue running for 30-45 minutes to allow for dye exhaustion and migration.[1]
-
-
Fixation Phase:
-
Check and adjust the temperature to the optimal fixation temperature (e.g., 60°C).
-
Gradually add the pre-dissolved alkali (e.g., soda ash) to the dye bath to raise the pH to the target level (e.g., 10.5-11).[1]
-
Continue the dyeing process for the recommended fixation time, typically 45-60 minutes.[1]
-
-
Wash-off and Soaping:
-
Drain the dye bath.
-
Rinse the fabric with cold water to remove surface dye and chemicals.
-
Neutralize the fabric with a weak acid like acetic acid.[1]
-
Perform a soaping treatment at or near boil (e.g., 95°C) for 10-15 minutes with a suitable detergent to remove all unfixed and hydrolyzed dye.[16]
-
Rinse thoroughly with hot and then cold water until the rinse water is clear.
-
-
Drying: Dry the dyed fabric.
Visualizations
Caption: Workflow of the reactive dyeing process on cellulose fibers.
Caption: The competing reactions of dye fixation and hydrolysis.
Caption: Troubleshooting workflow for low reactive dye fixation.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Dyeing Mechanism of Reactive dye [forum.daffodilvarsity.edu.bd]
- 3. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 4. Why reactive dyes have low fixation rate and poor color fastnessⅠ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. sarex.com [sarex.com]
- 6. textileapex.com [textileapex.com]
- 7. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 8. banglajol.info [banglajol.info]
- 9. What Are The Difficulties in Dyeing Cotton with Reactive Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. thaiscience.info [thaiscience.info]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Why Should The Dyeing Temperature Of Reactive Dyes Be Controlled At About 60°? - News [colorfuldyes.com]
- 13. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 14. researchgate.net [researchgate.net]
- 15. Causes and solutions of color difference of pure cotton reactive printing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 16. autumnchem.com [autumnchem.com]
- 17. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Removing Unbound Reactive Yellow 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the removal of unbound Reactive Yellow 17.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unbound this compound?
A1: Common methods for the removal of unbound this compound include coagulation-flocculation, adsorption, advanced oxidation processes (AOPs), and membrane filtration.[1][2][3] The choice of method often depends on factors such as the initial dye concentration, the desired level of removal, and the presence of other substances in the solution.
Q2: What is the principle behind coagulation-flocculation for this compound removal?
A2: Coagulation-flocculation involves the addition of chemicals (coagulants) that destabilize the dye particles, causing them to aggregate into larger flocs.[4] These flocs can then be easily removed by sedimentation or filtration. Common coagulants include aluminum sulfate (alum) and polyaluminum chloride (PAC).[5]
Q3: How does adsorption work for removing this compound?
A3: Adsorption is a surface phenomenon where dye molecules adhere to the surface of a solid adsorbent.[6][7] Activated carbon is a widely used adsorbent due to its high surface area and porous structure, which provide numerous sites for dye molecules to bind.[6][7][8]
Q4: What are Advanced Oxidation Processes (AOPs) and how do they remove this compound?
A4: Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl radicals, to break down the complex aromatic structure of dye molecules into simpler, less harmful compounds.[9][10] Examples of AOPs used for this compound degradation include Fenton, photo-Fenton, and ozonation.[9][11][12]
Q5: Can membrane filtration be used for this compound removal?
A5: Yes, membrane filtration techniques like nanofiltration and ultrafiltration can effectively separate reactive dyes from aqueous solutions.[13][14][15] The process works by using a semi-permeable membrane that allows water to pass through while retaining the larger dye molecules.[14]
Troubleshooting Guides
Coagulation-Flocculation
| Issue | Possible Cause | Troubleshooting Steps |
| Low dye removal efficiency | Incorrect pH. The effectiveness of many coagulants is highly pH-dependent. | Optimize the pH of the solution. For alum, a pH of around 5.0-5.5 is often effective for reactive dyes. For PAC, a wider pH range of 3.98 - 4.60 has shown high efficiency.[5] |
| Suboptimal coagulant dosage. | Perform a jar test to determine the optimal coagulant concentration. Increasing the dose up to a certain point can improve removal, but overdosing can lead to charge reversal and decreased efficiency.[4] | |
| Poor floc formation | Inadequate mixing speed or time. | Ensure rapid mixing for 1 minute to disperse the coagulant, followed by slow mixing for a longer duration (e.g., 60 minutes) to promote floc growth.[4] |
| Absence of a coagulant aid. | Consider adding a coagulant aid, such as calcium oxide or a polyelectrolyte, to enhance floc formation and settling.[4][5] | |
| High residual turbidity after settling | Insufficient settling time. | Allow for a longer settling period (e.g., 20-30 minutes) for the flocs to settle out completely.[4] |
| Flocs are too small and light. | Re-evaluate the coagulant dosage and pH. The addition of a flocculant aid may be necessary. |
Adsorption
| Issue | Possible Cause | Troubleshooting Steps |
| Low adsorption capacity | Incorrect pH. The surface charge of the adsorbent and the ionization of the dye are pH-dependent. | Adjust the pH of the solution. For this compound adsorption on activated carbon, a lower pH (around 2.0) has been shown to be more effective.[6][7] |
| Insufficient contact time. | Increase the contact time to allow for equilibrium to be reached. Kinetic studies can help determine the optimal duration.[7][16] | |
| Adsorbent dosage is too low. | Increase the amount of adsorbent to provide more surface area for dye binding. | |
| Slow adsorption rate | Poor mass transfer. | Increase the agitation speed to enhance the diffusion of dye molecules to the adsorbent surface. |
| Adsorbent pores are blocked. | Ensure the adsorbent is properly prepared and activated. Pre-washing the adsorbent may be necessary. | |
| Adsorbent regeneration is ineffective | Strong binding of the dye. | Explore different regeneration methods, such as thermal regeneration or chemical treatment, depending on the nature of the adsorbent and the dye. |
Advanced Oxidation Processes (AOPs)
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete dye degradation | Suboptimal pH. The efficiency of many AOPs is highly pH-dependent. | Adjust the pH to the optimal range for the specific AOP. For Fenton and photo-Fenton processes, a pH of around 3.0 is often optimal for this compound degradation.[1][9] |
| Incorrect reagent concentrations (e.g., H₂O₂, Fe²⁺). | Optimize the concentrations of the reagents. For the Fenton process, the ratio of H₂O₂ to Fe²⁺ is a critical parameter.[9] | |
| Insufficient reaction time. | Increase the reaction time to allow for complete degradation of the dye.[9] | |
| Low reaction rate | Low temperature. | Increase the temperature, as reaction rates generally increase with temperature. However, be mindful of any temperature-sensitive components in your system. |
| Presence of radical scavengers. | Identify and remove any substances in the solution that may be consuming the hydroxyl radicals, thus inhibiting the dye degradation process. |
Quantitative Data Summary
Table 1: Comparison of Removal Efficiencies for this compound by Different Methods
| Method | Key Parameters | Removal Efficiency (%) | Reference |
| Coagulation-Flocculation | Alum (6000 ppm), pH 3.5 | 90.40 | [5] |
| PAC (800 ppm), pH 3.98 - 4.60 | 100 | [5] | |
| Adsorption | Activated Carbon (from Euterpe oleracea), pH 2.0 | ~99.9 | [6][7] |
| Activated Bone Char, pH 2.0 | 91.43 | [17] | |
| Advanced Oxidation Processes | Fenton (Fe²⁺: 0.01 mM, H₂O₂: 0.1 mM), 3h | 90 | [9] |
| Photo-Fenton, 60 min | Complete | [9] | |
| Electro-Fenton, 60 min | Complete | [9] | |
| Heterogeneous Photocatalysis, 30 min | Complete | [9] | |
| Ozonation, pH 12, 12 min | Complete | [11] | |
| Membrane Filtration | Ultrafiltration (PES membrane, <10 kDa) | 80-97 | [15] |
Experimental Protocols
Protocol 1: Coagulation-Flocculation using a Jar Test
-
Preparation: Prepare a stock solution of this compound of known concentration.
-
Jar Setup: Fill a series of six beakers with a fixed volume (e.g., 1 L) of the dye solution.[4]
-
pH Adjustment: Adjust the pH of the solution in each beaker to the desired value using dilute HCl or NaOH.
-
Coagulant Addition: Add varying dosages of the coagulant (e.g., alum or PAC) to each beaker while rapidly stirring (e.g., 300 rpm) for 1 minute to ensure thorough mixing.[4]
-
Flocculation: Reduce the stirring speed to a slow mix (e.g., 100 rpm) for 60 minutes to promote the formation of flocs.[4]
-
Sedimentation: Stop stirring and allow the flocs to settle for 20-30 minutes.[4]
-
Analysis: Carefully collect a sample from the supernatant of each beaker and measure the final dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound.
-
Calculation: Calculate the percentage of dye removal for each condition to determine the optimal pH and coagulant dosage.
Protocol 2: Adsorption using Activated Carbon
-
Preparation: Prepare a stock solution of this compound.
-
Batch Adsorption: In a series of flasks, add a fixed amount of activated carbon to a known volume and concentration of the dye solution.
-
pH Adjustment: Adjust the pH of each solution to the desired value. For activated carbon, a pH of 2.0 is often effective for this dye.[6][7]
-
Equilibration: Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined amount of time to reach equilibrium (e.g., 200 minutes).[7][16]
-
Separation: After equilibration, separate the activated carbon from the solution by filtration or centrifugation.
-
Analysis: Measure the final concentration of this compound in the supernatant using a spectrophotometer.
-
Calculation: Determine the amount of dye adsorbed per unit mass of adsorbent and the percentage of dye removal.
Protocol 3: Advanced Oxidation Process (Fenton's Reagent)
-
Preparation: Prepare a solution of this compound at the desired initial concentration.
-
pH Adjustment: Adjust the pH of the dye solution to approximately 3.0 using dilute H₂SO₄.[1][9]
-
Reagent Addition: Add the Fenton's reagent, which consists of a solution of FeSO₄ followed by H₂O₂. The optimal concentrations should be determined experimentally (e.g., 0.01 mM Fe²⁺ and 0.1 mM H₂O₂).[9]
-
Reaction: Allow the reaction to proceed for a specific duration (e.g., up to 3 hours) under constant stirring.[9]
-
Quenching: Stop the reaction by raising the pH to above 7.0, which will precipitate the iron as ferric hydroxide.
-
Separation: Remove the precipitate by filtration.
-
Analysis: Measure the final concentration of this compound in the filtrate to determine the degradation efficiency.
Visualizations
References
- 1. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 2. iwaponline.com [iwaponline.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. scispace.com [scispace.com]
- 5. eprints.usm.my [eprints.usm.my]
- 6. rsdjournal.org [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ivypanda.com [ivypanda.com]
- 15. researchgate.net [researchgate.net]
- 16. Adsorption of acid yellow dye 17 on activated carbon prepared from Euterpe oleracea: kinetic and thermodynamic studies | Research, Society and Development [rsdjournal.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Data Presentation: A Comparative Analysis of Key Photophysical Properties
A Comparative Guide to Amine-Reactive Yellow Fluorescent Dyes for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is fundamental to elucidating complex biological processes. The selection of an appropriate fluorescent dye is a critical step that directly impacts the quality and reliability of experimental data. This guide provides a comparative overview of several widely used amine-reactive fluorescent dyes in the yellow-green spectral range: Alexa Fluor 488, Fluorescein isothiocyanate (FITC), Cyanine3 (Cy3), and BODIPY-FL.
Note on Reactive Yellow 17: While this compound is a known reactive dye, publicly available data on its specific fluorescent properties—such as quantum yield, molar extinction coefficient, and photostability in biological imaging contexts—is limited. This lack of data precludes a direct and meaningful comparison with well-characterized fluorescent labels used in research applications. Therefore, this guide focuses on established alternatives.
The selection of a fluorescent label is often a trade-off between brightness, photostability, and sensitivity to environmental factors. The following table summarizes the key quantitative data for the selected dyes to facilitate an informed decision.
| Feature | Alexa Fluor 488 | FITC (Fluorescein isothiocyanate) | Cy3 | BODIPY-FL |
| Excitation Maximum (nm) | ~496-499[1] | ~495[2] | ~555[3] | ~503-505[4] |
| Emission Maximum (nm) | ~519-520[1] | ~525[2] | ~569[3] | ~512[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~71,000[1] | ~75,000[2] | ~150,000[3][5] | >80,000[4][6] |
| Fluorescence Quantum Yield (Φ) | 0.92[1][7][8] | 0.92[2] | ~0.15[5] | ~0.9[4] |
| Brightness (ε x Φ) | ~65,320 | ~69,000 | ~22,500 | >72,000 |
| Photostability | Very High[1] | Low[2] | Moderate | High[4] |
| pH Sensitivity | Low (pKa ~4-5) | High (pKa ~6.4) | Low | Low |
Experimental Protocols
Accurate and reproducible results in fluorescence-based assays are critically dependent on standardized experimental procedures. Below are detailed methodologies for protein labeling, and the determination of fluorescence quantum yield and photostability.
Protocol 1: Protein Labeling with Amine-Reactive NHS Ester Dyes
This protocol provides a general procedure for the covalent labeling of proteins with N-hydroxysuccinimide (NHS) ester functionalized fluorescent dyes.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris), the protein must be dialyzed against PBS.
-
-
Dye Preparation:
-
Dissolve the NHS ester dye in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the 1 M sodium bicarbonate buffer (typically 1/10th of the final reaction volume).
-
Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of an 8-fold molar excess of the dye is common for mono-labeling.[9]
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the first colored fraction, which contains the protein-dye conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield standard (e.g., fluorescein in 0.01 M NaOH, Φ = 0.92)[1]
-
Fluorescently labeled protein conjugate
-
Appropriate solvent (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²) where Φ_ST is the quantum yield of the standard, Slope is the gradient of the linear fit of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[1]
-
Protocol 3: Assessment of Photostability
Photostability is assessed by measuring the rate of photobleaching under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive detector
-
Fluorescently labeled sample
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Mount the fluorescently labeled sample on a microscope slide.
-
-
Image Acquisition:
-
Locate the region of interest.
-
Continuously acquire images of the sample at a fixed frame rate under constant illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
No Evidence Found for Specific Biomolecule Binding of Reactive Yellow 17
Extensive searches for scientific literature and experimental data regarding the specific binding of Reactive Yellow 17 to biomolecules have yielded no results. The available information exclusively identifies this compound as a textile dye, with research focusing on its environmental impact and methods for its degradation and removal from wastewater. There is no indication in the provided search results of its use as a specific tool for binding to proteins or other biomolecules in a research or drug development context.
The initial information gathered describes the chemical properties of this compound, including its molecular structure and chemical formula[1][2][3]. It is categorized as a reactive azo dye used for coloring textiles like cotton, viscose, and silk[2].
Concerns surrounding this compound are primarily environmental. Studies have investigated its high water solubility and resistance to degradation, which contribute to its persistence in industrial effluents[4]. Consequently, research efforts have been directed towards methods of its removal, such as adsorption and advanced oxidation processes[4][5][6].
While there is general literature on the challenges of identifying protein targets of reactive electrophiles and methods for studying protein damage, none of these studies specifically mention or utilize this compound as a tool for such investigations[7][8]. Methodologies for the chemical labeling of proteins in living cells also exist, but again, these do not reference this compound[9].
In the absence of any published data on the binding specificity of this compound to any biomolecule, it is not possible to create a comparison guide as requested. The core requirement of presenting quantitative data, experimental protocols, and visualizations for its binding performance cannot be fulfilled. The premise that this compound is a tool for specific biomolecule binding is not supported by the available scientific literature.
Therefore, this report cannot provide a comparison of this compound's binding specificity with other alternatives, as no such application or corresponding data has been found. The scientific community's interest in this compound appears to be confined to its properties as a dye and its role as an environmental contaminant.
References
- 1. This compound | C20H20K2N4O12S3 | CID 30104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. labshake.com [labshake.com]
- 4. This compound | 20317-19-5 | Benchchem [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Dichlorotriazine Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of dichlorotriazine reactive dyes, a class of synthetic organic compounds widely utilized in various biochemical and pharmaceutical applications. Their ability to form stable covalent bonds with nucleophilic groups on biomolecules makes them invaluable tools for protein labeling, affinity chromatography, and as potential enzyme inhibitors. Understanding their cross-reactivity is crucial for the accurate interpretation of experimental results and the development of targeted molecular probes.
Executive Summary
Dichlorotriazine reactive dyes exhibit a broad range of reactivity towards various biomolecules, primarily targeting amine, hydroxyl, and thiol groups. This cross-reactivity, while advantageous for general protein labeling, necessitates careful consideration when designing experiments requiring high specificity. This guide presents a comparative overview of the reactivity of common dichlorotriazine dyes, detailed experimental protocols for assessing cross-reactivity, and a discussion of their application in studying cellular signaling pathways.
Comparative Cross-Reactivity Analysis
Dichlorotriazine dyes react with nucleophilic functional groups present on the surface of biomolecules. The primary targets are the ε-amino group of lysine, the N-terminal α-amino group, the sulfhydryl group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine.[1] The reactivity is pH-dependent, with alkaline conditions favoring the reaction with amino groups.
| Dye Name | Target Biomolecule | Relative Binding Affinity | Key Applications |
| Cibacron Blue F3G-A | Bovine Serum Albumin (BSA) | ++++ | Affinity Chromatography, Enzyme Inhibition |
| Lysozyme | +++ | Protein Labeling | |
| Human IgG | +++ | Immunoassay Development | |
| Procion Blue MX-R | Human Serum Albumin (HSA) | ++++ | Affinity Labeling, Enzyme Inhibition[3] |
| Ribonuclease A | ++ | General Protein Staining | |
| Ovalbumin | +++ | Protein Conjugation | |
| Reactive Red 120 | Dehydrogenases | ++++ | Affinity Chromatography, Enzyme Inhibition |
| Kinases | +++ | Enzyme Inhibition Studies | |
| BSA | +++ | Protein Labeling |
Note: The relative binding affinity is a qualitative representation based on published literature. ++++ indicates very high affinity, while ++ indicates moderate affinity. Actual binding can vary depending on the specific protein and reaction conditions.
Experimental Protocols
To quantitatively assess the cross-reactivity of dichlorotriazine reactive dyes, a series of well-defined experiments are required. The following protocols outline the key steps for protein labeling, purification of the conjugate, and determination of the degree of labeling.
Protein Labeling with Dichlorotriazine Dyes
This protocol describes the general procedure for conjugating a dichlorotriazine reactive dye to a protein.
Materials:
-
Protein of interest (e.g., BSA, Lysozyme, IgG) at a concentration of 2-10 mg/mL.
-
Dichlorotriazine reactive dye.
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Gel filtration column (e.g., Sephadex G-25).
-
Spectrophotometer.
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer to the desired concentration.
-
Dye Preparation: Immediately before use, dissolve the dichlorotriazine reactive dye in a minimal amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.
-
Purification: Separate the dye-protein conjugate from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling of the conjugate.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified dye-protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = Amax / (ε_dye * Protein Concentration (M))
where ε_dye is the molar extinction coefficient of the dye at its Amax.
Visualizing Experimental Workflows and Biological Interactions
Experimental Workflow for Cross-Reactivity Analysis
The following diagram outlines the key steps involved in a typical cross-reactivity analysis of dichlorotriazine reactive dyes.
Inhibition of Kinase-Mediated Signaling Pathway
Dichlorotriazine dyes, such as Cibacron Blue F3G-A, are known to act as competitive inhibitors for enzymes that utilize nucleotide cofactors like ATP, including many kinases.[4] This inhibitory action can be leveraged to study signaling pathways. The following diagram illustrates the inhibition of a generic kinase-mediated signaling pathway.
Conclusion
Dichlorotriazine reactive dyes are versatile tools for the non-specific labeling of a wide array of proteins and other biomolecules. Their broad cross-reactivity, particularly that of dyes like Cibacron Blue F3G-A, makes them suitable for applications such as affinity chromatography where general protein binding is desired. However, for applications requiring high specificity, a thorough cross-reactivity analysis is essential. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the binding characteristics of these dyes with their specific biomolecules of interest. Furthermore, the ability of certain dichlorotriazine dyes to inhibit key enzymes in cellular processes opens up avenues for their use as probes in the study of complex signaling networks.
References
- 1. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. The Interaction of Human Glutathione Transferase GSTA1-1 with Reactive Dyes | MDPI [mdpi.com]
- 4. Triazine dyes, a new class of affinity labels for nucleotide-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Fenton vs. Photo-Fenton for RY17 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of industrial dyes, such as Reactive Yellow 17 (RY17), is a critical area of environmental research. Advanced Oxidation Processes (AOPs) are at the forefront of effective treatment methods. This guide provides a detailed, objective comparison of two prominent AOPs: the Fenton and photo-Fenton processes for the degradation of RY17, supported by experimental data.
Performance Comparison
Experimental data reveals that the photo-Fenton process consistently outperforms the conventional Fenton process in the degradation of RY17. The introduction of UV light in the photo-Fenton process significantly enhances the degradation efficiency and reaction rate.
| Parameter | Fenton Process | Photo-Fenton Process | Reference |
| Decolorization Efficiency | 98% | 99% | [1] |
| COD Removal | 78% | 82% | [1] |
| Optimal pH | 3 | 3 | [1][2] |
| Optimal Fe²⁺ Concentration | 20 mg/L | 15 mg/L | [1] |
| Optimal H₂O₂ Concentration | 500 mg/L | 300 mg/L | [1] |
| Reaction Time for Complete Discoloration | Not completely degraded | 60 minutes | [2] |
| Pseudo-first-order Rate Constant (k) | 0.061 min⁻¹ | 0.126 min⁻¹ | [2] |
Experimental Protocols
Below are the detailed methodologies for the Fenton and photo-Fenton degradation of RY17.
Fenton Process
-
Preparation of RY17 Solution : Prepare a stock solution of this compound (RY17) dye in deionized water at the desired concentration (e.g., 10 mg/L).
-
pH Adjustment : Adjust the pH of the RY17 solution to the optimal value of 3 using sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).[1][2]
-
Initiation of Fenton Reaction :
-
Reaction Conditions : Maintain the reaction mixture at a constant temperature (e.g., 22 °C) and stir continuously for a specified reaction time (e.g., 80 minutes).[1][2]
-
Sample Analysis : At regular intervals, withdraw samples and quench the reaction immediately (e.g., by adding a strong base to raise the pH). Analyze the samples for decolorization (using a UV-Vis spectrophotometer) and Chemical Oxygen Demand (COD) to determine the degradation efficiency.
Photo-Fenton Process
-
Preparation of RY17 Solution : Prepare a stock solution of RY17 in deionized water at the desired concentration (e.g., 10 mg/L).
-
pH Adjustment : Adjust the pH of the RY17 solution to the optimal value of 3.[1][2]
-
Initiation of Photo-Fenton Reaction :
-
UV Irradiation : Immediately expose the solution to a UV light source (e.g., a mercury lamp).[3]
-
Reaction Conditions : Maintain the reaction mixture at a constant temperature (e.g., 22 °C) with continuous stirring for the specified irradiation time (e.g., 60 minutes).[1][2]
-
Sample Analysis : Collect and quench samples at regular intervals for analysis of decolorization and COD.
Visualizing the Processes
To better understand the experimental flow and reaction mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of Fenton and photo-Fenton degradation of RY17.
Caption: Simplified reaction mechanisms for the Fenton and photo-Fenton processes.
References
Performance comparison of different anode materials for electro-oxidation
A Comparative Guide to Anode Materials for Electro-oxidation
For Researchers, Scientists, and Drug Development Professionals
The efficacy of electrochemical oxidation (EO), a prominent Advanced Oxidation Process (AOP), is critically dependent on the choice of anode material. The anode serves as the primary site for the generation of powerful oxidizing agents, principally hydroxyl radicals (•OH), which are responsible for the degradation of recalcitrant organic pollutants. Anode materials are broadly classified as "active" and "non-active," a distinction that significantly influences the mechanism and efficiency of the electro-oxidation process.[1] This guide provides a comparative analysis of commonly employed anode materials, supported by experimental data, to aid in the selection of the optimal anode for specific research and application needs.
Performance Comparison of Anode Materials
The selection of an appropriate anode is a trade-off between performance, stability, and cost. The following table summarizes the key performance indicators for Boron-Doped Diamond (BDD), Mixed Metal Oxide (MMO), Platinum (Pt), and Graphite anodes.
| Anode Material | Type | Electrocatalytic Activity & Mechanism | Mineralization Efficiency | Energy Consumption | Stability & Service Life | Key Advantages | Key Disadvantages |
| Boron-Doped Diamond (BDD) | Non-active | High oxygen evolution overpotential; promotes powerful, non-selective oxidation via physisorbed hydroxyl radicals (•OH).[2] | Very High (up to 99.9% for phenol)[2] | Low (e.g., 116.62 kWh/kg phenol)[2] | Excellent chemical and electrochemical stability; corrosion-resistant.[3] | Highest known efficiency for complete mineralization, wide potential window, inert surface.[3] | High initial cost. |
| Mixed Metal Oxide (MMO) / DSA | Active | Lower oxygen evolution overpotential; oxidation occurs via chemisorbed active oxygen (higher oxides).[1] | Moderate to Low | Moderate to High | Good stability, but susceptible to deactivation over time.[4] | Commercially available, good conductivity, relatively lower cost than BDD.[1] | Lower efficiency for complete mineralization, potential for forming toxic by-products.[1][2] |
| Platinum (Pt) | Active | Low oxygen evolution overpotential; similar mechanism to MMOs, favors partial oxidation.[1][4] | Low (<30% current efficiency for complete oxidation)[4] | High | Long service life, but can suffer from precious metal loss.[4] | Excellent catalyst for specific reactions.[4][5] | Very high cost, low current efficiency for mineralization, surface poisoning.[1][4] |
| Graphite / Carbon | Active | Low oxygen evolution potential; susceptible to corrosion and oxidation itself.[1][6] | Variable (e.g., 67.9% removal of naphthenic acids)[7] | Moderate | Low; can deteriorate, causing particle detachment.[6][8] | Low cost, readily available.[6] | Low stability, potential for electrode fouling, lower efficiency than BDD.[1][6] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating anode performance, a standardized experimental protocol is crucial. The following methodology is based on studies comparing BDD and MMO anodes for the electro-oxidation of phenol.[2][9][10]
Key Experiment: Phenol Electro-oxidation
-
Wastewater Preparation : A model wastewater is prepared by dissolving a known concentration of the target pollutant (e.g., 50 mg/L of 99.5% phenol) in distilled water.[2][9]
-
Electrolyte Addition : A supporting electrolyte is added to ensure sufficient conductivity (e.g., 2 g/L NaCl or 2 g/L Na₂SO₄).[2] The choice of electrolyte can significantly impact degradation pathways.[10]
-
Electrochemical Reactor Setup :
-
Reactor : A batch electrochemical reactor is used.[9]
-
Anode : The anode material being tested (e.g., BDD on a Niobium substrate or MMO like IrO₂/RuO₂ on a Titanium substrate) is installed.[2]
-
Cathode : A stable material such as stainless steel is used as the cathode.[9]
-
Configuration : Anode and cathode are placed in the reactor with a fixed distance between them.
-
-
Operating Conditions :
-
Mode : The experiment is run in galvanostatic mode (constant current).
-
Current Density : A constant current density (e.g., 20 mA/cm²) is applied using a DC power supply.[2][9]
-
Stirring : The solution is continuously stirred (e.g., 300 rpm) to ensure uniform mass transport.[9]
-
Duration : The experiment is run for a set duration (e.g., 60-120 minutes), with samples collected at regular intervals.[2]
-
-
Analytical Methods :
-
Pollutant Concentration : The concentration of the target pollutant (phenol) is measured over time using methods like spectrophotometry with 4-aminoantipyrine or High-Performance Liquid Chromatography (HPLC).[9]
-
Mineralization : The degree of mineralization is assessed by measuring the Total Organic Carbon (TOC) reduction.
-
By-products : Transformation products are identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
-
Performance Evaluation :
-
Removal Efficiency (Ef) : Calculated as the percentage of the initial pollutant concentration removed.
-
Energy Consumption (EC) : Calculated in kWh per kg of pollutant removed to assess the process's economic viability.[2]
-
Visualizations
Experimental Workflow for Anode Performance Evaluation
The following diagram illustrates the typical workflow for conducting an electro-oxidation experiment to compare anode materials.
A typical workflow for evaluating anode performance.
Classification and Characteristics of Anode Materials
This diagram shows the classification of anode materials and their primary oxidation mechanisms.
Classification of anode materials based on mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6ccvd.com [6ccvd.com]
- 3. mdpi.com [mdpi.com]
- 4. utelectrode.com [utelectrode.com]
- 5. Electro-Oxidation of Humic Acids Using Platinum Electrodes: An Experimental Approach and Kinetic Modelling | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electro-oxidation by graphite anode for naphthenic acids degradation, biodegradability enhancement and toxicity reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of NaCl and Na2SO4 as Electrolytes in Electrochemical Dye Degradation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte is a critical factor in the efficiency of electrochemical degradation of organic dyes from wastewater. This guide provides an objective comparison of two commonly used electrolytes, sodium chloride (NaCl) and sodium sulfate (Na2SO4), supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions for their specific applications.
Comparative Performance of NaCl and Na2SO4 in Dye Degradation
Experimental evidence consistently demonstrates that the choice of electrolyte significantly impacts the efficiency of dye degradation. Generally, NaCl exhibits higher efficacy in terms of color and Chemical Oxygen Demand (COD) removal compared to Na2SO4 under similar experimental conditions.[1][2][3] This enhanced performance is primarily attributed to the generation of highly reactive chlorine/hypochlorite species when using NaCl, which are potent oxidizing agents for dye molecules.[4]
The following tables summarize quantitative data from various studies, offering a direct comparison of the two electrolytes.
Table 1: Comparison of Dye Degradation Efficiency
| Dye | Electrolyte | Concentration (g/L) | Current Density (mA/cm²) | Time (min) | Color Removal (%) | COD Removal (%) | Reference |
| Rhodamine B | NaCl | Not Specified | 5.4 | 90 | >90 | Not Specified | [1][2] |
| Rhodamine B | Na2SO4 | Not Specified | 5.4 | 90 | <80 | Not Specified | [1][2] |
| Reactive Dyes | NaCl | Not Specified | 2, 5, 7 A/dm² | Not Specified | 99 | 82 | [3] |
| Reactive Dyes | Na2SO4 | Not Specified | 2, 5, 7 A/dm² | Not Specified | Lower than NaCl | Lower than NaCl | [3] |
| C.I. Vat Orange 2 | NaCl | Not Specified | 170 A/m² | 240 | Higher than Na2SO4 | Not Specified | [4] |
| C.I. Vat Orange 2 | Na2SO4 | Not Specified | 170 A/m² | 240 | Lower than NaCl | Not Specified | [4] |
| Basic Yellow 28 | NaCl | 0.03 M | 30 | 15 | 93.3 | 46.2 | [5] |
| Basic Yellow 28 | Na2SO4 | 0.08 M | 30 | 15 | 92.9 | 26.8 | [5] |
Table 2: Influence of Electrolyte Concentration on Degradation
| Dye | Electrolyte | Concentration (g/L) | Current Density (A/dm²) | Time (min) | Color Removal (%) | Reference |
| Methylene Blue, Brilliant Green, Fast Sulphon Black F | NaCl | 1 | 1.59 | 10 | <95 | [6] |
| Methylene Blue, Brilliant Green, Fast Sulphon Black F | NaCl | 3 | 1.59 | 10 | <95 | [6] |
| Methylene Blue, Brilliant Green, Fast Sulphon Black F | NaCl | 5 | 1.59 | 10 | 95 | [6] |
Experimental Protocols
The following provides a generalized methodology for conducting electrochemical dye degradation experiments, based on protocols cited in the literature.
1. Preparation of Synthetic Dye Effluent:
-
A stock solution of the desired dye (e.g., Rhodamine B, Methylene Blue) is prepared by dissolving a known mass of the dye powder in deionized water.
-
The stock solution is then diluted to the desired experimental concentration (e.g., 50-100 mg/L).
2. Electrochemical Reactor Setup:
-
An electrochemical cell or reactor is used, typically made of glass or acrylic.
-
The reactor is equipped with an anode and a cathode. Common anode materials include mixed metal oxides (MMO) like Ti/RuO2 or dimensionally stable anodes (DSA), while stainless steel or graphite are often used as cathodes.[3][4][6]
-
The electrodes are connected to a DC power supply.
3. Electrolyte Addition and Experimental Conditions:
-
The supporting electrolyte, either NaCl or Na2SO4, is added to the synthetic dye effluent at a specific concentration (e.g., 1-5 g/L or 0.03-0.08 M).[5][6]
-
The pH of the solution may be adjusted to a desired value using acids (e.g., HCl, H2SO4) or bases (e.g., NaOH).
-
The solution is typically agitated using a magnetic stirrer to ensure homogeneity.
4. Electrolysis:
-
A constant current density (e.g., 5-30 mA/cm²) or potential is applied to the electrodes for a specified duration (e.g., 10-240 minutes).[1][4][5][6]
-
Samples are withdrawn from the reactor at regular time intervals for analysis.
5. Analytical Methods:
-
Color Removal: The change in the concentration of the dye is monitored using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.
-
COD Removal: The Chemical Oxygen Demand (COD) is measured to determine the amount of organic matter oxidized. This is often done using standard COD digestion vials and a spectrophotometer.
-
Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the intermediate and final degradation products.[7]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an electrochemical dye degradation experiment.
Electrochemical Degradation Mechanisms
The diagram below outlines the key differences in the degradation pathways when using NaCl versus Na2SO4 as the electrolyte.
Mechanism with NaCl: The primary degradation pathway involves the anodic oxidation of chloride ions to form active chlorine species (Cl2, HOCl, OCl-). These species then act as powerful oxidizing agents, leading to the indirect oxidation and degradation of the dye molecules in the bulk solution.[4]
Mechanism with Na2SO4: In the presence of Na2SO4, the main anodic reaction is the oxidation of water to produce hydroxyl radicals (•OH) that are adsorbed on the anode surface (M(•OH)). These highly reactive and non-selective radicals are responsible for the direct oxidation of the dye molecules at or near the anode surface. The generation of other oxidizing species like persulfate (S2O8²⁻) can also contribute to the degradation process, but this is generally less efficient than the chlorine-mediated pathway.[4]
References
A Comparative Performance Analysis of Reactive Yellow Dyes: RY17 vs. RY1 and RY84
This guide provides a detailed comparison of the performance of three reactive yellow dyes: Reactive Yellow 17 (RY17), Reactive Yellow 1 (RY1), and Reactive Yellow 84 (RY84). The information is intended for researchers, scientists, and professionals in the field of textile chemistry and drug development, offering insights into their dyeing characteristics, fastness properties, and chemical nature. The data presented is compiled from various sources and is supported by standardized experimental protocols for evaluation.
General Characteristics
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate, making them one of the most permanent types of dyes.[1] The choice of a specific reactive dye depends on the desired shade, fastness properties, and the application method. Below is a summary of the general characteristics of the three dyes.
| Property | This compound (RY17) | Reactive Yellow 1 (RY1) | Reactive Yellow 84 (RY84) |
| C.I. Name | This compound | Reactive Yellow 1 | Reactive Yellow 84 |
| CAS Number | 20317-19-5 | 5809-16-7 | 61951-85-7 |
| Molecular Structure | Single azo class | Single azo class | Double azo class |
| Appearance | Yellow powder | Yellow powder | Yellow homogeneous powder |
| Shade | Reddish-light yellow | Greenish-light yellow | Reddish-yellow |
| Solubility in Water | >100 g/L at 25°C | 100 g/L at 50°C | Soluble in water |
| Primary Application | Dyeing and printing of cotton, viscose, and silk.[2] | Dyeing of cotton, silk, polyamide, viscose, and wool.[3] | Dyeing of polyester/cotton and polyester/rayon blended fabrics.[4][5] |
Performance Comparison
The performance of reactive dyes is evaluated based on several parameters, including their color strength, fixation efficiency, and fastness to various environmental factors. While a direct comparative study under identical conditions was not available in the public domain, the following tables summarize the available data for each dye.
Color Fastness Properties
Color fastness is a crucial indicator of a dye's durability. The following table presents the available fastness ratings for the three dyes on a scale of 1 to 5 for washing and perspiration, and 1 to 8 for light fastness, where a higher number indicates better fastness.
| Fastness Property | This compound | Reactive Yellow 1 | Reactive Yellow 84 |
| Light Fastness | 5-6 | Data not available | 5-6 |
| Washing Fastness (Staining) | 5 | Data not available | 5 |
| Washing Fastness (Fading) | 5 | Data not available | 4-5 |
| Perspiration Fastness (Alkaline - Staining) | 5 | Data not available | 4-5 |
| Perspiration Fastness (Alkaline - Fading) | 5 | Data not available | 5 |
| Oxygen Bleaching | 4-5 | Data not available | 4 |
Note: The fastness data is compiled from various sources and may not have been generated under identical testing conditions.
Experimental Protocols
To provide a framework for the objective comparison of these dyes, the following standardized experimental protocols are outlined.
Standard Exhaust Dyeing Protocol for Cotton
This protocol describes a typical laboratory procedure for dyeing cotton fabric with reactive dyes.
1. Pre-treatment of Cotton Fabric: Before dyeing, the cotton fabric must be thoroughly scoured and bleached to remove impurities and ensure uniform dye uptake. A standard procedure involves washing the fabric with a solution of a non-ionic detergent and soda ash, followed by thorough rinsing with hot and cold water until a neutral pH is achieved.[1]
2. Dye Bath Preparation and Dyeing Procedure:
-
Accurately weigh the cotton fabric sample.
-
Calculate the required amounts of dye, salt (Glauber's salt or sodium chloride), and alkali (soda ash) based on the weight of the fabric and the desired shade depth.
-
Set the liquor ratio (e.g., 1:15) and calculate the total volume of the dyebath.[1]
-
Dissolve the calculated amount of the reactive dye in a small amount of warm water and then add it to the main dyebath.
-
Add the calculated amount of salt to the dyebath and stir until dissolved.
-
Introduce the pre-wetted cotton fabric into the dyebath.
-
Raise the temperature of the dyebath to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C).
-
Run the dyeing process at this temperature for 30 minutes to allow for dye exhaustion.
-
After 30 minutes, add the pre-dissolved soda ash to the dyebath in two portions over 10-15 minutes to initiate the fixation reaction.[1]
-
Continue the dyeing process for the recommended fixation time (e.g., 60 minutes) at the same temperature.[1]
3. After-treatment (Wash-off):
-
After the fixation period, drain the dyebath.
-
Rinse the dyed fabric with cold water to remove loose dye.[1]
-
Perform a soaping treatment to remove any unfixed or hydrolyzed dye. This is crucial for achieving good wash fastness. Prepare a soaping bath with a non-ionic soaping agent (e.g., 1-2 g/L) at a liquor ratio of 1:20. Treat the fabric at or near boiling for 10-15 minutes.[1]
-
Rinse the fabric thoroughly with hot water followed by cold water.[1]
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) if necessary.[1]
-
Finally, rinse with cold water and air-dry the fabric.[1]
Evaluation of Performance Metrics
-
Color Yield (K/S Value): The color yield on the dyed fabric can be determined by measuring the spectral reflectance of the fabric using a spectrophotometer and calculating the K/S value using the Kubelka-Munk equation.
-
Fixation Efficiency: The fixation efficiency can be calculated by measuring the concentration of the dye in the dyebath before and after the dyeing process using a UV-Vis spectrophotometer.
-
Color Fastness Testing:
-
Washing Fastness: To be tested according to ISO 105-C06 standard.
-
Light Fastness: To be tested according to ISO 105-B02 standard.
-
Rubbing Fastness: To be tested according to ISO 105-X12 standard.
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the chemical interactions during dyeing, the following diagrams are provided.
The reaction between a reactive dye and a cellulosic fiber like cotton involves the formation of a covalent bond. This "signaling pathway" is crucial for the high fastness properties of these dyes. The diagram below illustrates this fundamental chemical interaction.
References
A Researcher's Guide to Quantifying Dye Removal: A Comparative Analysis of COD and TOC Methods
For researchers, scientists, and professionals in drug development, the effective removal of dyes from wastewater is a critical aspect of environmental compliance and process optimization. This guide provides a comprehensive comparison of dye removal efficiency as quantified by two key analytical parameters: Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). We will delve into the experimental protocols for each method, present comparative data for various dye removal technologies, and illustrate the underlying principles and workflows.
Introduction to Dye Pollutants and Measurement Parameters
Synthetic dyes, widely used in various industries, are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation, posing a threat to aquatic ecosystems.[1] To assess the effectiveness of dye removal treatments, it is essential to quantify the organic pollutant load in wastewater before and after treatment. COD and TOC are the most common and reliable parameters for this purpose.
Chemical Oxygen Demand (COD) measures the amount of oxygen required to chemically oxidize the organic and inorganic pollutants in water. It provides an indication of the total oxidizable matter present.[2] The dichromate method is a widely accepted standard for COD determination.[3]
Total Organic Carbon (TOC) is a measure of the total amount of carbon bound in organic compounds. It is a direct measure of the organic pollution in a water sample and is determined by oxidizing the organic carbon to carbon dioxide (CO2) and measuring the CO2 produced.[4][5]
Comparison of Dye Removal Technologies Using COD and TOC Data
The choice of dye removal technology significantly impacts the reduction of COD and TOC. Below are tables summarizing the performance of various methods on different dyes, compiled from multiple research studies.
Table 1: Comparison of Advanced Oxidation Processes (AOPs) for Dye Removal
| Treatment Method | Dye Type | Initial COD (mg/L) | Final COD (mg/L) | COD Removal (%) | Initial TOC (mg/L) | Final TOC (mg/L) | TOC Removal (%) | Reference |
| UV/H₂O₂ | Reactive Black 5 | 1500 | 345 | 77.0 | 500 | 225 | 55.0 | [6] |
| Ozonation | Reactive Orange 16 | 90 | >9 | >90 | - | - | - | [7] |
| Photo-Fenton | Rhodamine B | 215 | 28.16 | 86.9 | - | - | 72.0 | [8] |
| Electrochemical Oxidation | Indigo Carmine | - | - | 88.4 | - | - | - | [1] |
| Sono-Chemical (Fenton) | Textile Effluent | - | - | 74.0 | - | - | - | [9] |
Table 2: Comparison of Physical and Chemical Methods for Dye Removal
| Treatment Method | Dye Type | Initial COD (mg/L) | Final COD (mg/L) | COD Removal (%) | Initial TOC (mg/L) | Final TOC (mg/L) | TOC Removal (%) | Reference |
| Coagulation (Alum) | Dyeing Industry Effluent | - | - | 98.4 | - | - | - | [10] |
| Adsorption (Activated Carbon) | Dyeing Industry Effluent | - | - | 87.6 | - | - | - | [10] |
| Coagulation (PAC) | Acid Orange 7 | - | - | - | - | - | ~98 (color) | |
| Reverse Osmosis | Acid Red, Reactive Black, Reactive Blue | - | - | - | - | - | - | [1] |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed protocols for the standard methods of COD and TOC analysis.
Chemical Oxygen Demand (COD) - Dichromate Method
This method is suitable for a wide range of wastewater samples and is based on the principle that most organic compounds are oxidized by a boiling mixture of chromic and sulfuric acids.[2][3]
Reagents:
-
Standard Potassium Dichromate (K₂Cr₂O₇) solution (0.25N)
-
Sulfuric Acid Reagent with Silver Sulfate (Ag₂SO₄)
-
Mercuric Sulfate (HgSO₄)
-
Standard Ferrous Ammonium Sulfate (FAS) titrant (0.1N)
-
Ferroin Indicator Solution
Procedure:
-
Sample Preparation: Homogenize the sample to ensure an even distribution of solids.[11]
-
Digestion:
-
Pipette 2.5 mL of the sample into a COD digestion vial.[12]
-
Add 1.5 mL of potassium dichromate-mercuric sulfate digestion solution.[12]
-
Carefully add 3.5 mL of the sulfuric acid reagent with silver sulfate.[12]
-
Seal the vials and invert several times to mix.
-
Place the vials in a preheated COD reactor at 150°C for 2 hours.[11][13]
-
-
Titration:
-
Cool the vials to room temperature.
-
Add 1-2 drops of Ferroin indicator to the digested sample.
-
Titrate with standard FAS solution until the endpoint is reached (a sharp color change from blue-green to reddish-brown).
-
A blank sample containing deionized water instead of the wastewater sample must be run through the same procedure for comparison.
-
Calculation: COD (mg/L) = [(A - B) × N × 8000] / V Where:
-
A = Volume of FAS used for the blank (mL)
-
B = Volume of FAS used for the sample (mL)
-
N = Normality of FAS
-
V = Volume of the sample (mL)
Total Organic Carbon (TOC) Analysis
TOC analyzers typically use high-temperature combustion or UV-persulfate oxidation to convert organic carbon to CO₂, which is then measured by a non-dispersive infrared (NDIR) detector.[4][5]
Reagents:
-
Potassium Hydrogen Phthalate (KHP) for standard solution preparation[14]
-
Acids (e.g., phosphoric or hydrochloric acid) for inorganic carbon removal[14]
-
Carbon-dioxide-free water for dilutions and blanks[14]
Procedure:
-
Calibration: Prepare a series of standard solutions from a KHP stock solution and generate a calibration curve.[14]
-
Sample Preparation:
-
Homogenize the sample.
-
If necessary, dilute the sample with carbon-dioxide-free water to bring the TOC concentration within the instrument's linear range.[14]
-
-
Inorganic Carbon Removal: Acidify the sample to a pH of less than 2 and sparge with a purified gas to remove inorganic carbon as CO₂.[4]
-
Oxidation: Inject the prepared sample into the TOC analyzer, where the organic carbon is oxidized to CO₂ by either:
-
High-Temperature Combustion: The sample is combusted in a furnace at high temperatures (e.g., 680°C - 1200°C) in the presence of a catalyst.[4]
-
UV/Persulfate Oxidation: The sample is treated with a persulfate solution and exposed to UV light.
-
-
Detection: The resulting CO₂ is carried by a gas stream to an NDIR detector, which measures the concentration of CO₂.
-
Quantification: The instrument's software uses the calibration curve to calculate the TOC concentration in the sample.
Visualizing the Process and Relationships
To better understand the experimental workflow and the interplay between different parameters, the following diagrams are provided.
Caption: Experimental workflow for dye removal and analysis.
Caption: Relationship between dye, organic load, COD, and TOC.
Conclusion
Both COD and TOC are invaluable tools for quantifying the efficiency of dye removal processes. While COD provides a broader measure of oxidizable pollutants, TOC offers a more direct and specific measurement of organic contamination. The choice between the two may depend on regulatory requirements, the specific nature of the wastewater, and the analytical capabilities available. For a comprehensive understanding of the treatment process, especially when dealing with complex industrial effluents, utilizing both COD and TOC analysis is highly recommended. This dual-parameter approach provides a more complete picture of the reduction in both the overall oxygen-demanding substances and the total organic carbon, ensuring a thorough evaluation of the treatment's efficacy.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Total Organic Carbon TOC Analysis and Measurement [ysi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. spuvvn.edu [spuvvn.edu]
- 10. neptjournal.com [neptjournal.com]
- 11. COD Lab Test Procedures & Analysis | CHEMetrics [aquaphoenixsci.com]
- 12. nemi.gov [nemi.gov]
- 13. coleparmer.com [coleparmer.com]
- 14. easylab.co.id [easylab.co.id]
A Comparative Guide to Advanced Oxidation Processes for Azo Dye Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of AOP Performance with Supporting Experimental Data
The effective treatment of industrial wastewater laden with synthetic azo dyes remains a significant environmental challenge. These dyes are often recalcitrant to conventional biological treatment methods due to their complex aromatic structures. Advanced Oxidation Processes (AOPs) have emerged as a promising and effective strategy for the degradation of these persistent organic pollutants. This guide provides a comprehensive comparison of various AOPs, including Fenton, photo-Fenton, ozonation, photocatalysis with titanium dioxide (TiO2), and persulfate-based processes, for the treatment of azo dye-containing wastewater. The performance of each method is evaluated based on experimental data, with detailed methodologies provided for key experiments.
Comparative Performance of AOPs
The efficiency of different AOPs in degrading azo dyes can vary significantly depending on the specific dye, operational parameters, and the complexity of the wastewater matrix. The following tables summarize the quantitative performance of several AOPs based on published experimental data.
Table 1: Degradation Efficiency of Various AOPs for Azo Dye Removal
| AOP | Azo Dye | Initial Concentration | Treatment Conditions | Degradation Efficiency (%) | Reaction Time | Reference |
| Fenton | Acid Light Yellow 2G | 20 mg/L | [Fe2+] = 0.1 mmol/L, [H2O2] = 0.6 mmol/L, pH 3 | 94.66% | 300 seconds | [1] |
| Photo-Fenton | Reactive Black 5 | 1.0 x 10⁻⁴ mol/L | [H2O2] = 7.3 x 10⁻⁴ mol/L, [Fe2+] = 1.5 x 10⁻⁴ mol/L, pH 3, UV light | 98.1% (decolorization) | Not Specified | [2] |
| Photo-Fenton | Levafix Brilliant Red E-6BA | 100 ppm | 36 mg/L catalyst, 1 equivalent oxidant, pH 7, 25 °C, UV lamp | ~100% | ~10 minutes | [3][4][5] |
| Ozonation | Direct Blue 71 | Not Specified | Ozone flow rate 1.5–4.5 g-O3/h | - | 30–100 minutes | [6][7][8] |
| UV/H2O2 | Levafix Brilliant Red E-6BA | 100 ppm | 1 equivalent oxidant, pH 7, 25 °C, UV lamp | ~100% | ~10 minutes | [3][4][5] |
| TiO2 Photocatalysis | Acid Orange 7 (AO7) | Not Specified | N-doped TiO2, UV illumination | 95% | 1 hour | [9] |
| TiO2 Photocatalysis | Orange G | 10 mg/L | TiO2 suspension, near-UV lamps | >80% | 60 minutes | [3] |
| Persulfate (PS)/Fe0 | Remazol Golden Yellow | 100 mg/L | PS = 5 x 10⁻³ M, Fe0 = 0.5 g/L, pH 6.0 | 98% | 20 minutes | [10] |
Table 2: Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Removal by AOPs
| AOP | Azo Dye | COD Removal (%) | TOC Removal (%) | Reference |
| Fenton | Yellow azo printing dye | 59% | - | [7] |
| Photo-Fenton | Reactive Black 5 | - | 46.4% | [2] |
| Ozonation | Direct Blue 71 | - | 7.6% to 58.3% | [6][7][8] |
| TiO2 Photocatalysis | Acid Orange 7 (AO7) | - | Monitored | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for benchmarking studies. The following sections outline the methodologies for the AOPs discussed.
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton processes rely on the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+). The photo-Fenton process enhances this reaction through UV irradiation.
Experimental Setup:
-
A batch reactor (e.g., a 500 mL vessel) equipped with a magnetic stirrer.[1]
-
For the photo-Fenton process, a UV lamp (e.g., mercury vapor lamp) is positioned to irradiate the solution.[2][11]
-
A pH meter for adjusting the acidity of the solution.
-
A peristaltic pump can be used to circulate the sample through a UV-Vis spectrophotometer for real-time monitoring.[1]
Procedure:
-
Prepare a stock solution of the target azo dye in deionized water.
-
Transfer a known volume of the dye solution to the reactor.
-
Adjust the initial pH of the solution to the desired acidic level (typically pH 2.5-3.5) using sulfuric acid (H2SO4) or nitric acid (HNO3).[12]
-
Add the required amount of a ferrous salt (e.g., FeSO4·7H2O) as the catalyst and stir to dissolve.
-
Initiate the reaction by adding the predetermined concentration of H2O2.
-
For the photo-Fenton process, switch on the UV lamp simultaneously with the addition of H2O2.
-
Withdraw samples at regular time intervals.
-
Quench the reaction in the samples immediately by adding a suitable agent (e.g., sodium sulfite) or by raising the pH to >10 with NaOH to precipitate the iron.
-
Analyze the samples for dye concentration (using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength), COD, and TOC.
Ozonation
Ozonation involves the use of ozone (O3), a powerful oxidizing agent, to degrade organic pollutants.
Experimental Setup:
-
An ozone generator.[13]
-
A gas washing bottle or a bubble column reactor to introduce the ozone gas into the wastewater sample.[13]
-
An off-gas ozone destructor or a potassium iodide (KI) trap to safely handle unreacted ozone.[14]
-
A magnetic stirrer to ensure proper mixing.[15]
Procedure:
-
Fill the reactor with a known volume of the azo dye wastewater.
-
Adjust the initial pH of the solution if required.
-
Start the ozone generator and bubble the ozone gas through the solution at a controlled flow rate.
-
Continuously stir the solution to enhance mass transfer.
-
Collect samples at different time points.
-
Analyze the samples for residual dye concentration, COD, and TOC.
TiO2 Photocatalysis
This process utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.
Experimental Setup:
-
A photoreactor equipped with a UV light source (e.g., near-UV lamps).[3]
-
A suspension of the TiO2 photocatalyst in the azo dye solution.
-
A magnetic stirrer to keep the catalyst suspended and ensure uniform irradiation.
Procedure:
-
Disperse a specific amount of TiO2 powder in the azo dye solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect aliquots of the suspension at regular intervals.
-
Separate the TiO2 catalyst from the sample by centrifugation or filtration.
-
Analyze the supernatant for the remaining dye concentration, COD, and TOC.[9]
Persulfate-Based AOPs
Persulfate (S2O8^2-) can be activated by heat, UV light, or transition metals (like Fe0 or Fe2+) to generate sulfate radicals (SO4^•-), which are strong oxidizing agents.[16]
Experimental Setup:
-
A batch reactor with a magnetic stirrer.
-
For photo-activated persulfate, a UV lamp is required.
-
For heat-activated persulfate, a water bath or heating mantle is needed to maintain a constant temperature.
Procedure:
-
Add the azo dye solution to the reactor.
-
Adjust the initial pH as needed.
-
Add the persulfate salt (e.g., potassium persulfate) to the solution.
-
Introduce the activator (e.g., Fe0 powder, ferrous sulfate, or turn on the UV lamp/heating).
-
Collect samples at specified times.
-
Quench the reaction in the samples (e.g., with methanol or sodium thiosulfate).
-
Analyze the samples for dye concentration, COD, and TOC.
Mandatory Visualizations
Caption: General experimental workflow for benchmarking AOPs.
References
- 1. neptjournal.com [neptjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. mantech-inc.com [mantech-inc.com]
- 5. Performance of the photo-Fenton process in the degradation of a model azo dye mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thewastewaterblog.com [thewastewaterblog.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. arabjchem.org [arabjchem.org]
- 11. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of persulfate-based advanced oxidation processes to remove synthetic azo dyes from aqueous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Reactive Yellow 17: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents such as Reactive Yellow 17 are fundamental to maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks and prevent contamination.[1]
General Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Adhere to good industrial hygiene practices. Avoid eating, drinking, or smoking in areas where chemicals are handled. Thoroughly wash hands after handling.[1]
Quantitative Data and Physical Properties
A summary of the key quantitative and physical data for this compound is provided below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 20317-19-5 |
| Molecular Formula | C20H20K2N4O12S3 |
| Molecular Weight | 682.784 g/mol |
| Appearance | Yellow Powder |
| Solubility in Water | > 100 g/L at 25°C |
| pH Value | 4.5 - 6.5 |
| Oral LD50 (Rat) | > 5000 mg/kg |
| Skin Irritation | Not an irritant |
| Eye Irritation | Slightly irritant |
Note: Data sourced from various safety data sheets.[2][3]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Cleanup: For solid spills, carefully sweep up the material, avoiding the generation of dust.[1] Place the collected material into a suitable, sealed, and properly labeled container for disposal.[1]
-
Decontamination: Clean the spill area with water. Collect the cleaning water for disposal as hazardous waste.
Detailed Disposal Protocol
The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. Direct disposal into the sewer system or regular trash is prohibited.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste this compound in a designated, sturdy, and leak-proof container that is chemically compatible with the substance.
-
Containerization: The container must be kept tightly sealed, except when adding waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name "this compound" and the approximate quantity.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This is a critical step to ensure regulatory compliance and environmental protection.[1] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Reactive Yellow 17
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Reactive Yellow 17, a reactive azo dye. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with this compound. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against dust particles and potential splashes that may cause eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact, which can cause irritation or potential allergic reactions.[1] |
| Body Protection | Fully closed laboratory coat with sleeves rolled down.[1] | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | An approved dust or mist respirator should be used if airborne particulate is generated, especially when handling the powder outside of a ventilated enclosure.[1][2] | Prevents inhalation of dust, which may cause respiratory irritation. |
Operational Plan: Handling and Experimental Workflow
1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area.[1]
-
For procedures that may generate dust, such as weighing or preparing solutions, use a chemical fume hood or a weighing booth with local exhaust ventilation.[1]
2. Procedural Guidance:
-
Minimize Dust Formation: Handle the solid material carefully to avoid generating dust.[1] Use tools like scoops to prevent spills.[1] Covering the work surface with dampened paper towels can help trap loose dye particles.
-
Hygiene Practices: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated work clothing should not be taken home.[1]
Experimental Workflow for Solution Preparation:
The following diagram outlines the standard procedure for preparing a solution of this compound.
Disposal Plan
Reactive dyes and their solutions must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Never dispose of reactive chemicals down the drain or in regular trash. [1]
Disposal Workflow:
The following diagram illustrates the proper disposal procedure for waste containing this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
